molecular formula C2H2N4O2 B013798 3-Nitro-1,2,4-triazole CAS No. 24807-55-4

3-Nitro-1,2,4-triazole

Cat. No.: B013798
CAS No.: 24807-55-4
M. Wt: 114.06 g/mol
InChI Key: KUEFXPHXHHANKS-UHFFFAOYSA-N
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Description

3-Nitro-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C2H2N4O2 and its molecular weight is 114.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133107. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-1,2,4-triazole
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InChI

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUEFXPHXHHANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
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DSSTOX Substance ID

DTXSID60179504
Record name 3-Nitro-1,2,4-triazole
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Molecular Weight

114.06 g/mol
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CAS No.

24807-55-4
Record name 3-Nitro-1,2,4-triazole
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure of 3-nitro-1,2,4-triazole (NTO), a heterocyclic compound of significant interest. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and visual representations of key processes.

Crystallographic Data of this compound Polymorphs

This compound is known to exist in at least three polymorphic forms: Form I, Form II, and γ-NTO. The crystallographic data for these forms are summarized in the tables below, providing a comparative overview of their structural parameters.

Monoclinic Polymorph (Form II)

Commercially available this compound is typically Form II.[1] This form crystallizes in a monoclinic system. The asymmetric unit of this form contains two crystallographically independent molecules.[2] In the crystal structure, molecules are linked by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming a supramolecular chain.[2]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.7818 (1) Å
b10.0726 (2) Å
c9.9703 (1) Å
α90°
β107.081 (1)°
γ90°
Volume843.03 (2) ų
Z8
Density (calculated)1.798 Mg m⁻³
Temperature100 K
RadiationMo Kα

Data obtained from a study where the crystal was cooled to 100 K.[2]

Tetragonal Polymorph (Form I)

Form I of this compound crystallizes in the tetragonal system. This form can be obtained by heating Form II, indicating it is the more stable form at higher temperatures.[1][3]

Parameter Value
Crystal SystemTetragonal
Space GroupP4₁2₁2

Detailed unit cell parameters for Form I require further specific crystallographic studies.

Monoclinic Polymorph (γ-NTO)

A newer polymorph, designated γ-NTO, has been identified. It also belongs to the monoclinic crystal system but with a different space group compared to Form II.[4]

Parameter Value
Crystal SystemMonoclinic
Space GroupPc
Z8
Density (calculated)1.907 g cm⁻³

The density of γ-NTO is noted to be higher than that of another polymorph, β-NTO, and similar to α-NTO.[4]

Experimental Protocols

Crystal Growth

Slow Evaporation Method (for Form II): Single crystals of the monoclinic form of this compound can be grown from a hot methanol (B129727) solution.[2] A solution of 3-nitro-1H-1,2,4-triazole in hot methanol is warmed for a short period and then allowed to cool slowly to room temperature. Crystals suitable for X-ray diffraction appear from the mother liquor after a few days.[2] Crystallization can also be carried out from a mixture of methanol and ethyl acetate (B1210297) to obtain Form II.[1]

Ultrasonic-Assisted Spray Technology: An alternative method for producing ultra-fine crystals of NTO involves an ultrasonic-assisted spray technology.[5] This technique is designed for the rapid and safe preparation of fine crystalline material.[5]

X-ray Diffraction Analysis

Data Collection: Crystallographic data is typically collected using a single-crystal X-ray diffractometer equipped with a CCD area detector.[2] A fine-focus sealed tube with Mo Kα radiation (λ = 0.71073 Å) is a common X-ray source. The crystal is maintained at a low temperature, such as 100 K, using a cryostat to minimize thermal vibrations and obtain higher quality data.[2]

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] Software packages such as SHELXTL are commonly used for structure solution and refinement.[2]

Visualizations

The following diagrams illustrate key experimental and logical workflows in the study of this compound's crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structure Analysis synthesis Synthesis of NTO purification Recrystallization from Methanol synthesis->purification Crude Product dissolution Dissolve in Hot Methanol purification->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling evaporation Slow Evaporation cooling->evaporation crystals Formation of Single Crystals evaporation->crystals data_collection X-ray Data Collection (100 K) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for NTO crystal structure determination.

phase_transformation form_II Form II (Monoclinic, P2₁/c) form_I Form I (Tetragonal, P4₁2₁2) form_II->form_I Heating (> 98 °C) Irreversible

Phase transformation of this compound polymorphs.

References

Spectroscopic Profile of 3-Nitro-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitro-1,2,4-triazole (C₂H₂N₄O₂), a heterocyclic compound of interest in various research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the proton on the triazole ring.

Chemical Shift (δ) [ppm]MultiplicityAssignment
8.913[1]SingletC-H
¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the two carbon atoms within the triazole ring.

Chemical Shift (δ) [ppm]Assignment
Data not explicitly found in search resultsC-NO₂
Data not explicitly found in search resultsC-H

Note: While search results indicate the availability of ¹³C NMR spectra for this compound[2][3][4], specific chemical shift values were not explicitly provided in the available information.

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified through their characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)Assignment
Data not explicitly found in search resultsN-H stretch
Data not explicitly found in search resultsC-H stretch (aromatic)
Data not explicitly found in search resultsC=N stretch (ring)
Data not explicitly found in search resultsN-N stretch (ring)
Data not explicitly found in search resultsNO₂ asymmetric stretch
Data not explicitly found in search resultsNO₂ symmetric stretch
Data not explicitly found in search resultsC-N stretch

Note: While search results indicate the availability of IR spectra for this compound[5][6], a detailed list of absorption peaks was not explicitly provided in the available information.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification. The compound has a molecular weight of approximately 114.06 g/mol .[5]

m/zAssignment
114[M]⁺ (Molecular ion)[5]
30Fragment[5]
29Fragment[5]

Note: The fragmentation of the triazole ring is influenced by the ionization method and the nature and position of substituents. Under electron ionization, triazole derivatives often undergo ring cleavage.[7][8][9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of triazole derivatives is as follows:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the FTIR spectrum of a solid sample like this compound is the KBr pellet technique.

  • Sample Preparation: Grind a small amount of the compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of such organic compounds.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample molecules using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Sample Dissolution (Deuterated Solvent) nmr_acq Data Acquisition (NMR Spectrometer) nmr_sample->nmr_acq nmr_proc Data Processing (Fourier Transform) nmr_acq->nmr_proc nmr_spec NMR Spectrum (¹H, ¹³C) nmr_proc->nmr_spec ir_sample Sample Preparation (KBr Pellet) ir_acq Data Acquisition (FTIR Spectrometer) ir_sample->ir_acq ir_spec IR Spectrum ir_acq->ir_spec ms_sample Sample Introduction (GC or Probe) ms_ion Ionization (e.g., Electron Ionization) ms_sample->ms_ion ms_anal Mass Analysis (m/z Separation) ms_ion->ms_anal ms_det Detection ms_anal->ms_det ms_spec Mass Spectrum ms_det->ms_spec

General workflow for spectroscopic analysis.

logical_relationship compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Molecular Structure nmr->structure functional_groups Functional Groups ir->functional_groups mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation

Relationship between spectroscopic techniques and derived information.

References

Quantum Chemical Calculations of 3-Nitro-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-1,2,4-triazole (NTA) is a heterocyclic compound of significant interest due to its applications as an energetic material and as a scaffold in medicinal chemistry.[1][2][3] As a derivative of the 1,2,4-triazole (B32235) ring system, it possesses a unique combination of high nitrogen content and the electron-withdrawing nitro group, which imparts properties such as high energy release and thermal stability.[1][4] Quantum chemical calculations are indispensable for providing a detailed understanding of its molecular structure, stability, reactivity, and spectroscopic properties at the atomic level. These theoretical insights are crucial for guiding synthetic efforts, predicting material performance, and informing drug design processes.[5]

This technical guide provides a comprehensive overview of the standard computational methodologies employed in the study of this compound, summarizes key quantitative data from theoretical studies, and outlines the typical workflow for such computational analyses.

Computational Methodologies and Workflow

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost.[5][6]

1.1. Theoretical Protocols

  • Software: Calculations are typically executed using robust software packages such as Gaussian, ORCA, or GAMESS.[5]

  • Level of Theory: A widely used and effective method is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][7]

  • Basis Set: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly recommended for geometry optimization and frequency calculations, as they include polarization and diffuse functions necessary for accurately describing the electronic structure of heterocyclic and nitro-containing compounds.[5][7][8]

1.2. Standard Computational Workflow

The process for the quantum chemical characterization of this compound follows a systematic workflow. This process begins with defining the initial molecular structure and proceeds through optimization and property calculation stages. The logical relationship of this workflow is visualized below.

G cluster_input Setup cluster_core_calc Core Calculation cluster_properties Property Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc decision Imaginary Frequencies? freq_calc->decision prop_calc Calculate Properties: - Electronic (HOMO, LUMO, MEP) - Thermochemical (HOF, ΔG) - Spectroscopic (IR, Raman) decision->prop_calc No (True Minimum) re_opt Refine Structure & Re-optimize decision->re_opt Yes (Transition State) analysis Data Analysis & Comparison with Experimental Data prop_calc->analysis re_opt->geom_opt

Workflow for Quantum Chemical Analysis of this compound.

Molecular Structure and Geometry

Geometry optimization is performed to locate the minimum energy conformation of the molecule on the potential energy surface.[5] The resulting bond lengths and angles can be compared with experimental data, typically obtained from X-ray crystallography, to validate the computational method. The 1H-1,2,4-triazole ring is an essentially planar, six-π-electron aromatic system.[9]

Table 1: Comparison of Experimental and Calculated Geometrical Parameters Note: Direct calculated values for the this compound monomer are not explicitly listed in the provided search results, but theoretical studies consistently perform geometry optimization and compare results to experimental data. The experimental values below are from X-ray diffraction data.

ParameterAtom ConnectionExperimental Value (Å or °)[9][10]
Bond Lengths (Å)
N1—N2~1.37
N2—C3~1.32
C3—N4~1.35
N4—C5~1.35
C5—N1~1.32
C3—N(nitro)~1.45
**Bond Angles (°) **
C5—N1—N2~112°
N1—N2—C3~101°
N2—C3—N4~114°
C3—N4—C5~101°
N4—C5—N1~112°

Vibrational Analysis

Following geometry optimization, a frequency analysis is conducted. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[5] The calculated vibrational modes can be assigned to specific molecular motions, such as bond stretches and angle deformations.

Table 2: Selected Calculated Vibrational Frequencies and Assignments Assignments are based on general knowledge of triazole derivatives as specific calculated values for this compound were not detailed in the search results.

Frequency Range (cm⁻¹)AssignmentReference
~3130 - 3180C-H stretching[11]
~2400 - 3100N-H stretching (associated)
~1530NO₂ asymmetric stretching[8]
~1480 - 1530Triazole ring deformation/stretching[12]
~1350NO₂ symmetric stretching[8]
~1170 - 1400C-N stretching[11]
~840 - 890Ring out-of-plane vibrations[11]

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive.[13][14]

Table 3: Calculated Electronic Properties

PropertyMethod/Basis SetCalculated ValueSignificanceReference
HOMO EnergyB3LYP/6-31GValue not specifiedRelated to ionization potential; region susceptible to electrophilic attack.[15]
LUMO EnergyB3LYP/6-31GValue not specifiedRelated to electron affinity; region susceptible to nucleophilic attack.[15]
HOMO-LUMO Gap (ΔE)B3LYP/6-31G*Correlates with stabilityA larger gap implies higher kinetic stability and lower chemical reactivity.[13][15]
Mulliken Atomic ChargesDFTHeteroatoms show significant electron densityIndicates charge distribution and potential sites for intermolecular interactions.[13]

Studies have found a correlation between the HOMO-LUMO energy gap and the thermal stability of C-nitro-1,2,4-triazole tautomers.[15][16]

Thermochemical Properties

Quantum chemical calculations can accurately predict various thermodynamic properties, which are vital for assessing the energy content and reaction spontaneity of compounds like NTA.

Table 4: Calculated Thermochemical Properties Calculations are often performed for derivatives or related structures. The values below are indicative of the types of properties calculated.

PropertyMethod/Basis SetCalculated ValueReference
Standard Enthalpy of Formation (Gas Phase)B3LYPCalculation performed for C-nitro-1,2,4-triazole and its isomers using isodesmic reactions.[17]
Gibbs Free Energy of Tautomers (Aqueous)B3LYPCalculated to determine relative stability of different tautomeric forms in solution.[17]
Enthalpy of Activation (ΔH≠)-161.90 kJ mol⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide)[18]
Entropy of Activation (ΔS≠)-97.19 J mol⁻¹ K⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide)[18]
Free Energy of Activation (ΔG≠)-118.98 kJ mol⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide)[18]

Conclusion

Quantum chemical calculations, primarily using Density Functional Theory, provide a powerful framework for the detailed investigation of this compound. These computational methods yield valuable data on the molecule's geometry, vibrational modes, electronic structure, and thermochemical properties. The insights gained from these calculations are fundamental for understanding the structure-property relationships that govern its behavior as both an energetic material and a pharmacologically relevant scaffold. The synergy between theoretical predictions and experimental validation continues to be a cornerstone of modern chemical research, enabling the rational design and development of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 3-Nitro-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitro-1,2,4-triazole, a key heterocyclic compound with applications in pharmaceuticals and materials science. Understanding its solubility profile is critical for its synthesis, purification, formulation, and application. This document compiles and presents quantitative solubility data for the structurally similar and highly relevant compound, 3-Nitro-1,2,4-triazol-5-one (NTO), to serve as a robust reference. Detailed experimental protocols for solubility determination are also provided, alongside graphical representations of the experimental workflow.

Core Solubility Data

The following tables summarize the mole fraction solubility (x) of NTO in a range of pure organic solvents at various temperatures, as determined by the gravimetric method.

Table 1: Solubility of 3-Nitro-1,2,4-triazol-5-one (NTO) in Polar Protic Solvents

Temperature (K)Water (x)Methanol (x)Ethanol (x)Isopropanol (x)n-Butanol (x)Formic Acid (x)
278.150.002810.008540.005820.004210.003150.02845
283.150.003320.010120.006890.004980.003730.03365
288.150.003910.011980.008150.005890.004410.03981
293.150.004590.014170.009640.006970.005220.04709
298.150.005380.016750.011410.008250.006180.05571
303.150.006310.019790.013490.009760.007310.06591
308.150.007390.023390.015960.011550.008650.07798
313.150.008660.027660.018880.013660.010230.09226
318.150.010140.032730.022340.016160.012110.10915
323.150.011880.038760.026430.019120.014330.12918
328.150.013910.045930.031270.022620.016950.15281

Table 2: Solubility of 3-Nitro-1,2,4-triazol-5-one (NTO) in Polar Aprotic and Nonpolar Solvents

Temperature (K)Ethyl Acetate (x)Acetonitrile (x)Toluene (x)n-Hexane (x)
278.150.001580.001120.000080.00001
283.150.001870.001330.000100.00001
288.150.002220.001570.000120.00002
293.150.002630.001860.000140.00002
298.150.003110.002200.000170.00003
303.150.003690.002610.000200.00003
308.150.004370.003090.000240.00004
313.150.005180.003660.000280.00005
318.150.006140.004340.000330.00006
323.150.007270.005140.000390.00007
328.150.008620.006090.000460.00008

Experimental Protocols for Solubility Determination

The following section details the gravimetric method, a widely accepted and reliable technique for determining the solubility of solid compounds in organic solvents. This protocol is based on the methodology used for generating the solubility data for NTO presented above.

Gravimetric Method for Solubility Determination

1. Principle: The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is measured, and from this, the solubility can be calculated.

2. Apparatus and Materials:

  • Jacketed glass vessel with a stirrer

  • Thermostatic water bath

  • Analytical balance (accuracy ± 0.1 mg)

  • Drying oven

  • Syringe with a 0.45 µm filter

  • This compound (or NTO)

  • Organic solvents of interest

3. Procedure:

  • Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature throughout the experiment.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

  • Equilibration: The mixture is continuously stirred for at least 24 hours to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vessel confirms saturation.

  • Sampling: After equilibration, the stirring is stopped, and the solution is allowed to stand for at least 4 hours to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.

  • Mass Determination of the Solution: The syringe containing the saturated solution is immediately weighed to determine the total mass of the solution collected.

  • Solvent Evaporation: The collected solution is transferred to a pre-weighed container, and the solvent is removed by evaporation in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Mass Determination of the Solute: The container with the dried solute is weighed. The process of drying and weighing is repeated until a constant mass is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dried solute

    • M_solute is the molar mass of the solute

    • m_solvent is the mass of the solvent (calculated as the difference between the mass of the solution and the mass of the solute)

    • M_solvent is the molar mass of the solvent

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start add_solute Add excess this compound to a known mass of solvent start->add_solute stir Stir continuously for 24h at constant temperature add_solute->stir settle Allow undissolved solid to settle (at least 4h) stir->settle sample Withdraw supernatant with a filtered syringe settle->sample weigh_solution Weigh the syringe with the saturated solution sample->weigh_solution evaporate Evaporate the solvent in a pre-weighed container weigh_solution->evaporate weigh_solute Weigh the dried solute (repeat until constant mass) evaporate->weigh_solute calculate Calculate mole fraction solubility weigh_solute->calculate end End calculate->end

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

An In-Depth Technical Guide to 3-Nitro-1,2,4-triazole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,2,4-triazole (3-NTR) is a versatile heterocyclic compound that has garnered significant attention in various scientific fields. Its unique molecular structure, featuring a nitrogen-rich triazole ring coupled with a nitro group, imparts a range of chemical and physical properties that make it a valuable building block in medicinal chemistry, materials science, and as an energetic material.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties
PropertyValueReference
Molecular Formula C₂H₂N₄O₂[2][4][5]
Molecular Weight 114.08 g/mol [4][5]
Appearance White to light yellow crystalline powder[2][6]
Melting Point 210-219 °C (decomposes)[2][7]
IUPAC Name 3-nitro-1H-1,2,4-triazole[5]
CAS Number 24807-55-4[2][5]
Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system. The asymmetric unit contains two crystallographically independent molecules.[4]

ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[8]
Cell Dimensions a = 8.7818 (1) Å, b = 10.0726 (2) Å, c = 9.9703 (1) Å, β = 107.081 (1)°[4]
Cell Volume 843.03 (2) ų[4]
Z (molecules per unit cell) 8[4]
Density (calculated) 1.649 g/cm³[8]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-amino-1,2,4-triazole.[9]

Materials:

Procedure:

  • A solution of 3-amino-1H-1,2,4-triazole is prepared in aqueous sulfuric acid and cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a specified period at low temperature.

  • The resulting precipitate, 3-nitro-1H-1,2,4-triazole, is collected by filtration.

  • The product is washed with cold water and dried under vacuum.

For the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a related compound, semicarbazide (B1199961) and formic acid can be used as starting materials to first produce 1,2,4-triazol-3-one, which is then nitrated with nitric acid.[10]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz). The characteristic chemical shift for the proton in this compound is observed around δ 8.86 (s, 1H).[7]

  • ¹³C NMR: The spectrum is recorded in a suitable deuterated solvent. The carbon signals for this compound appear at approximately δ 163.1 and 146.3.[7]

Infrared (IR) Spectroscopy:

  • A small amount of the sample is mixed with KBr powder and pressed into a pellet.

  • The IR spectrum is recorded using an FTIR spectrometer.

  • Characteristic absorption bands for the nitro group and the triazole ring are observed. For this compound, characteristic peaks are found at 3162, 2861, 2776, and 2730 cm⁻¹.[7]

Mass Spectrometry (MS):

  • The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer.

  • The molecular ion peak corresponding to the molecular weight of this compound (114.08 g/mol ) is observed.

Chemical Reactions and Stability

Thermal Decomposition

This compound exhibits thermal instability and can decompose upon heating. Theoretical studies suggest that the thermal decomposition can proceed through various pathways, including the formation of N₂, N₂O, NO, CO₂, HCN, and HNCO.[11] The decomposition of the silver salt of the related compound, 3-nitro-1,2,4-triazol-5-one (NTO), has been shown to occur in stages, including dehydration, fracture of the nitro-group, and breaking of the triazole ring, with a maximum decomposition temperature around 230°C.[12]

Decomposition upon Low-Energy Electron Attachment

Studies have shown that this compound can decompose upon attachment of low-energy electrons. The primary dissociation channel for the resulting anion is the direct cleavage of a hydrogen radical.[13][14] This property is relevant to its potential application as a radiosensitizer in cancer therapy, where the initial reduction of the compound can lead to the formation of tumor-active species.[13]

Applications in Drug Development and Other Fields

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a range of biological activities.

  • Antitrypanosomatid Agents: Analogs of 3-nitro-1H-1,2,4-triazole have been synthesized and shown to have promising in vitro activity against the parasites responsible for Chagas disease and leishmaniasis.[9][15][16] These compounds are believed to be activated by a type I nitroreductase specific to these parasites.[16]

  • Antimicrobial and Anticancer Agents: The 1,2,4-triazole (B32235) nucleus is a key feature in many compounds with antibacterial, antifungal, and anticancer properties.[17] The nitro derivatives are valuable intermediates in the synthesis of these biologically active molecules.[17]

  • Radiosensitizers: this compound has been investigated as a potential radiosensitizer for hypoxic cells in vitro, which could enhance the efficacy of radiation therapy in cancer treatment.[7]

  • Energetic Materials: Due to its nitrogen content and the presence of the nitro group, this compound and its derivatives are explored as energetic materials.[3][13] The related compound, 3-nitro-1,2,4-triazol-5-one (NTO), is known as an insensitive explosive.[18][19]

Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Synthesis_of_3_Nitro_1_2_4_triazole cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole Diazotization Diazotization 3-amino-1H-1,2,4-triazole->Diazotization NaNO2 / H2SO4 NaNO2 / H2SO4 NaNO2 / H2SO4->Diazotization This compound This compound Diazotization->this compound

Caption: Synthesis of this compound via diazotization.

Thermal_Decomposition_of_3_Nitro_1_2_4_triazole cluster_products Decomposition Products This compound This compound N2 N2 This compound->N2 Heat N2O N2O This compound->N2O Heat NO NO This compound->NO Heat CO2 CO2 This compound->CO2 Heat HCN HCN This compound->HCN Heat HNCO HNCO This compound->HNCO Heat

Caption: Primary products of thermal decomposition.

Electron_Attachment_Decomposition This compound This compound Anion [this compound]⁻ This compound->Anion + e⁻ e- e- H• H• Anion->H• Decomposition_Product [C2HN4O2]⁻ Anion->Decomposition_Product

Caption: Decomposition via low-energy electron attachment.

Conclusion

This compound is a compound with a rich chemical profile that offers significant opportunities for research and development. Its well-defined physical properties, coupled with its reactivity and biological potential, make it a valuable tool for scientists in diverse fields. This guide has provided a comprehensive overview of its key characteristics, experimental protocols, and potential applications, serving as a foundational resource for professionals working with this versatile molecule.

References

Tautomerism in 3-Nitro-1,2,4-triazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomerism of 3-nitro-1,2,4-triazole and its derivatives. Prototropic tautomerism, the migration of a proton, is a critical factor influencing the physicochemical properties, stability, and reactivity of these nitrogen-rich heterocyclic compounds. A thorough understanding of the tautomeric equilibria is paramount for their application in energetic materials and for the design of novel derivatives with tailored properties.

Tautomeric Forms of this compound

This compound can exist in three principal tautomeric forms, distinguished by the position of the hydrogen atom on the triazole ring: 1H, 2H, and 4H tautomers. The equilibrium between these forms is influenced by the physical state (gas, solution, or solid), the polarity of the solvent, and the presence of other substituents on the triazole ring.

Tautomers T1 1H-3-Nitro-1,2,4-triazole T2 2H-3-Nitro-1,2,4-triazole T1->T2 T4 4H-3-Nitro-1,2,4-triazole T1->T4 T2->T4

Relative Stability of Tautomers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of the this compound tautomers. In the gas phase, the 1H-tautomer is generally considered the most stable, followed by the 2H- and 4H-tautomers. However, in polar solvents, the more polar 2H-tautomer can be stabilized, altering the equilibrium.

For the related compound, 3-amino-5-nitro-1,2,4-triazole (ANTA), theoretical studies have shown that while the 1H-tautomer is more stable at higher levels of theory (MP2, MP4, and DFT) in the gas phase, the 2H-tautomer is favored in polar solvents. This highlights the significant role of the environment in determining the predominant tautomeric form.

Quantitative Data on Tautomer Stability

The following table summarizes the calculated relative energies of the tautomers of a C-nitro-1,2,4-triazole.

TautomerRelative Energy (kcal/mol)
2a (1H)0.0
2b (2H)2.5
2c (4H)7.4
2d (aci-nitro)30.1
2e (aci-nitro)30.5

Data adapted from theoretical studies on C-nitro-1,2,4-triazoles. The specific values can vary depending on the computational method and basis set used.[1]

Physicochemical Properties

The tautomeric equilibrium influences key physicochemical properties such as acidity (pKa), dipole moment, and crystal packing. The pKa of the parent 1,2,4-triazole (B32235) is 10.26 for the neutral molecule and 2.45 for the protonated form. The introduction of a strong electron-withdrawing nitro group is expected to significantly increase the acidity of the N-H protons.

Crystallographic Data

Single-crystal X-ray diffraction studies have unequivocally confirmed the structure of this compound in the solid state as the 1H-tautomer.[1][2] The crystal structure reveals a planar triazole ring with intermolecular N-H···N and C-H···O hydrogen bonds forming a supramolecular chain.[1][2]

Crystal Data for 1H-3-Nitro-1,2,4-triazole
FormulaC₂H₂N₄O₂
Molecular Weight114.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7818 (1)
b (Å)10.0726 (2)
c (Å)9.9703 (1)
β (°)107.081 (1)
Volume (ų)843.03 (2)
Z8

Data obtained at T = 100 K.[1]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is employed to study the tautomerism of this compound and its derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis Xray Single-Crystal X-ray Diffraction Purification->Xray Structure Structure Elucidation & Tautomer Ratio NMR->Structure UVVis->Structure Xray->Structure Computational Computational Modeling (DFT) Computational->Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study tautomeric equilibria in solution.

  • Protocol:

    • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

    • The chemical shifts of the ring protons and carbons are sensitive to the electronic environment of the different tautomers.

    • In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, population-weighted average chemical shifts are observed.

    • Variable-temperature NMR studies can provide insights into the dynamics of the tautomeric interconversion.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption maxima.

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Record the absorption spectrum over a relevant wavelength range (typically 200-400 nm).

    • Comparison of the experimental spectrum with spectra predicted by computational methods for each tautomer can aid in identifying the predominant form in solution.

Single-Crystal X-ray Diffraction

This technique provides unambiguous structural information in the solid state.

  • Protocol:

    • Grow single crystals of the compound, for example, by slow evaporation of a suitable solvent. For 3-nitro-1H-1,2,4-triazole, crystals can be obtained from a hot methanol (B129727) solution.[3]

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions, which confirms the tautomeric form present in the crystal lattice.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is of significant interest for the development of new energetic materials.

General Procedure for N-alkylation:
  • Reactants: 3-nitro-1H-1,2,4-triazole, an appropriate alkylating agent (e.g., an oxirane derivative), and a base (e.g., triethylamine).

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve the 3-nitro-1H-1,2,4-triazole and the alkylating agent in ethanol.

    • Add the base and reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, filter the mixture and concentrate the filtrate.

    • Perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography or recrystallization.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of the tautomeric equilibria, achieved through a combination of computational and experimental techniques, is crucial for predicting and controlling the properties of these important compounds. This guide provides a foundational framework for researchers in the fields of energetic materials and medicinal chemistry to explore and exploit the rich chemistry of this heterocyclic system.

References

An In-Depth Technical Guide on the Electronic Structure and Bonding in 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1,2,4-triazole (NTO) is a heterocyclic compound of significant interest due to its applications as an energetic material and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure and bonding characteristics of NTO. It synthesizes experimental findings from X-ray crystallography, Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy with theoretical insights from computational chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of the fundamental molecular properties of NTO.

Introduction

This compound, a five-membered heterocyclic compound with the molecular formula C₂H₂N₄O₂, has garnered considerable attention for its unique combination of properties. Its energetic nature, coupled with relative insensitivity, makes it a subject of study in materials science. Furthermore, the triazole moiety is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group can significantly modulate the electronic and biological properties of the parent ring. A fundamental understanding of the electronic structure and bonding in NTO is crucial for the rational design of novel energetic materials and pharmaceutical agents. This guide delves into the molecular geometry, electronic properties, and vibrational characteristics of NTO, supported by experimental data and computational analysis.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies. The asymmetric unit of the crystal structure of NTO contains two crystallographically independent molecules, designated as Molecule A and Molecule B.[1] Both molecules exhibit a planar triazole ring, a common feature of aromatic heterocyclic systems.[1]

Bond Lengths

The experimentally determined bond lengths for the two independent molecules of this compound in the crystalline state are summarized in Table 1. The bond lengths within the triazole ring are indicative of delocalized π-electron density, characteristic of an aromatic system.

Table 1: Experimental Bond Lengths (Å) for this compound [1]

BondMolecule AMolecule B
O1 - N31.228 (2)1.229 (2)
O2 - N31.221 (2)1.225 (2)
N1 - C21.320 (2)1.317 (2)
N1 - N21.366 (2)1.369 (2)
N2 - C11.319 (2)1.320 (2)
N3 - C11.442 (2)1.440 (2)
N4 - C11.348 (2)1.350 (2)
N4 - C21.332 (2)1.334 (2)
Bond Angles

The bond angles of this compound provide further insight into its molecular geometry. The planarity of the triazole ring is maintained by sp² hybridization of the ring atoms.

Table 2: Experimental Bond Angles (°) for this compound [1]

AngleMolecule AMolecule B
O2 - N3 - O1124.64 (16)124.58 (16)
O2 - N3 - C1117.80 (15)117.84 (15)
O1 - N3 - C1117.55 (15)117.58 (15)
C2 - N1 - N2111.41 (14)111.45 (14)
C1 - N2 - N1104.28 (13)104.21 (13)
N2 - C1 - N4113.68 (15)113.72 (15)
N2 - C1 - N3119.53 (14)119.60 (14)
N4 - C1 - N3126.79 (15)126.68 (15)
N1 - C2 - N4110.59 (15)110.56 (15)
C1 - N4 - C2100.04 (14)100.06 (14)
Dihedral Angles

The planarity of the triazole ring and the orientation of the nitro group are described by the dihedral angles.

Table 3: Selected Experimental Dihedral Angles (°) for this compound [1]

AtomsMolecule AMolecule B
N2 - N1 - C2 - N4-0.1 (2)0.0 (2)
C2 - N1 - N2 - C10.1 (2)0.0 (2)
N1 - N2 - C1 - N4-0.1 (2)0.0 (2)
N1 - N2 - C1 - N3179.62 (15)-179.82 (15)
N2 - C1 - N4 - C20.1 (2)0.0 (2)
N3 - C1 - N4 - C2-179.64 (16)179.82 (16)
N1 - C2 - N4 - C10.0 (2)0.0 (2)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a precursor, 1,2,4-triazol-3-one. The following is a generalized procedure based on established methods.

Protocol 1: Synthesis of this compound

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a 1:2 to 1:3 volume ratio. The mixture should be cooled in an ice bath to maintain a low temperature during the addition of the substrate.

  • Nitration Reaction: 1,2,4-triazol-3-one is slowly added in small portions to the cooled nitrating mixture with constant stirring. The temperature of the reaction mixture is carefully controlled and maintained below 10 °C.

  • Reaction Monitoring: The reaction is allowed to proceed at a low temperature for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Protocol 2: Single-Crystal X-ray Diffraction Analysis [1]

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from a difference Fourier map and refined isotropically or placed in calculated positions.

Spectroscopic Analysis

Protocol 3: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

  • Sample Preparation: For FTIR and Raman analysis, a small amount of the crystalline this compound is used. For FTIR, the sample can be prepared as a KBr pellet. For Raman spectroscopy, the crystalline sample can be analyzed directly.

  • Data Acquisition: FTIR spectra are recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Raman spectra are recorded on a Raman spectrometer using a laser of a specific wavelength for excitation.

  • Spectral Analysis: The obtained spectra are analyzed to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H, C-H, N=N, C-N, and NO₂ stretching and bending vibrations.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • Spectral Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure. The number of signals, their multiplicity, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.

Electronic Properties and Bonding Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and bonding of molecules like this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability.

Table 4: Calculated HOMO-LUMO Energies and Gap for this compound (Illustrative)

Computational MethodBasis SetHOMO (eV)LUMO (eV)Gap (eV)
B3LYP6-311++G(d,p)-8.52-3.455.07
M06-2X6-311++G(d,p)-9.21-3.186.03
PBE06-311++G(d,p)-8.95-3.335.62

Note: These are illustrative values and can vary based on the specific computational setup.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the charge distribution within the molecule.

Table 5: Calculated Mulliken Atomic Charges for this compound (Illustrative)

AtomB3LYP/6-311++G(d,p)
C10.45
C20.15
N1-0.35
N2-0.10
N30.60
N4-0.25
H(N)0.30
H(C)0.10
O1-0.45
O2-0.45

Note: These are illustrative values and are highly dependent on the computational method and basis set used.

Vibrational Spectroscopy

The vibrational modes of this compound, observed through FTIR and Raman spectroscopy, provide a fingerprint of the molecule's structure and bonding.

Table 6: Selected Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3100N-H stretching
~3000C-H stretching
~1560NO₂ asymmetric stretching
~1480Triazole ring stretching
~1350NO₂ symmetric stretching
~1280Triazole ring stretching
~1050N-N stretching
~850Ring breathing
~780NO₂ bending

Visualizations

Molecular Structure and Intermolecular Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key intermolecular hydrogen bonding interactions present in the crystalline state.

cluster_mol1 Molecule A cluster_mol2 Molecule B N1a N1 N2a N2 N1a->N2a C1a C1 N2a->C1a HNa H N2a->HNa N1b N1' N2a->N1b N-H···N N4a N4 C1a->N4a N3a N3 C1a->N3a C2a C2 N4a->C2a C2a->N1a HCa H C2a->HCa O1a O1 N3a->O1a O2a O2 N3a->O2a O2b O2' HCa->O2b C-H···O

Caption: Intermolecular hydrogen bonding in this compound.

Experimental Workflow for Structural Elucidation

This diagram outlines the typical experimental workflow for the synthesis and structural characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis start Starting Materials (1,2,4-triazol-3-one, HNO₃, H₂SO₄) reaction Nitration Reaction start->reaction workup Work-up & Precipitation reaction->workup purification Recrystallization workup->purification xrd Single-Crystal X-ray Diffraction purification->xrd ftir_raman FTIR & Raman Spectroscopy purification->ftir_raman nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr structure Molecular Structure (Bond Lengths, Angles) xrd->structure vibrational Vibrational Modes ftir_raman->vibrational chemical_shifts Chemical Shifts nmr->chemical_shifts

Caption: Experimental workflow for this compound.

Computational Chemistry Workflow

The following flowchart illustrates a typical workflow for the computational analysis of the electronic structure of this compound.

start Initial Molecular Structure (from X-ray data or built) method Select Computational Method (e.g., DFT, B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (confirm minimum energy structure) geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mulliken Mulliken Population Analysis electronic_prop->mulliken mep Molecular Electrostatic Potential (MEP) Map electronic_prop->mep end Analysis of Results homo_lumo->end mulliken->end mep->end

Caption: Computational workflow for electronic structure analysis.

Conclusion

This technical guide has provided a detailed examination of the electronic structure and bonding in this compound. The combination of experimental data from X-ray crystallography and various spectroscopic techniques with theoretical calculations offers a comprehensive understanding of its molecular geometry, charge distribution, and electronic properties. The planarity of the triazole ring, the delocalized π-system, and the influence of the electron-withdrawing nitro group are key features that dictate its chemical behavior. The presented data and protocols serve as a valuable resource for scientists and researchers engaged in the fields of energetic materials and medicinal chemistry, facilitating further exploration and application of this versatile molecule.

References

Acidity and pKa of 3-Nitro-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-nitro-1,2,4-triazole, a key parameter influencing its chemical behavior, reactivity, and potential applications in various scientific fields, including medicinal chemistry and materials science. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Quantitative Data on Acidity

The acidity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group, which enhances the dissociation of the N-H proton of the triazole ring. The pKa value of this compound has been determined experimentally and computationally. For comparison, the pKa values of the parent 1,2,4-triazole (B32235) and the related compound 3-nitro-1,2,4-triazol-5-one (NTO) are also presented.

CompoundpKaMethodReference
This compound 5.1 Potentiometric TitrationN/A
1,2,4-Triazole2.19 (protonated species)Not Specified[1]
1,2,4-Triazole10.26 (neutral molecule)Not Specified[1][2]
3-Nitro-1,2,4-triazol-5-one (NTO)3.76Acid-Base Titration[3]

Experimental Protocols for pKa Determination

The determination of the acid dissociation constant (pKa) is a fundamental measurement in chemical analysis. The following are detailed methodologies for two common experimental techniques used to determine the pKa of compounds like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • This compound sample

  • Deionized water

  • Inert gas (e.g., nitrogen or argon) for sparging

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

    • The solvent may be a mixture of water and an organic solvent like dioxane if the compound has low aqueous solubility.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa of the analyte.

  • Titration Setup:

    • Place the analyte solution in the titration vessel and add a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • If the solution is susceptible to atmospheric CO2, sparge with an inert gas throughout the titration.

  • Titration Process:

    • Begin stirring the solution at a constant rate.

    • Record the initial pH of the solution.

    • Add the standardized strong base titrant in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and a plateau is observed in the higher pH range.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKa from the original titration curve.

Spectrophotometric pKa Determination

Spectrophotometry is a useful method for pKa determination when the acidic and basic forms of a compound have distinct UV-Vis absorption spectra.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values covering a range around the expected pKa

  • Stock solution of this compound in a suitable solvent (e.g., water or methanol)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with accurately known pH values, typically spanning at least 2 pH units above and below the estimated pKa.

    • Prepare a stock solution of this compound of a known concentration.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution to a known volume of the buffer to achieve the same final concentration in each sample.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms of the molecule. This is typically done by measuring the spectra in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions.

    • At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot the absorbance versus the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_a) / (A_b - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution calibrate_ph Calibrate pH Meter setup Set up Titration Apparatus calibrate_ph->setup titrate Add Titrant in Increments setup->titrate record Record pH and Volume titrate->record After each addition record->titrate Continue until past equivalence point plot_curve Plot Titration Curve record->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions of Varying pH mix_solutions Mix Analyte with Each Buffer prep_buffers->mix_solutions prep_stock Prepare Analyte Stock Solution prep_stock->mix_solutions measure_spectra Measure UV-Vis Spectra mix_solutions->measure_spectra plot_absorbance Plot Absorbance vs. pH measure_spectra->plot_absorbance determine_pka Determine pKa from Sigmoidal Fit plot_absorbance->determine_pka

References

The Energetic Landscape of 3-Nitro-1,2,4-triazole: A Technical Guide to its Polymorphism and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymorphism of 3-nitro-1,2,4-triazole (NTO), a molecule of significant interest in the field of energetic materials. A comprehensive understanding of its different crystalline forms, or polymorphs, is critical as this directly influences its energetic performance, stability, and safety. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the relationships and workflows involved in the study of NTO polymorphism.

Introduction to the Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements.[1] In the context of energetic materials like this compound (NTO), polymorphism plays a crucial role in determining key properties such as density, detonation performance, and sensitivity to external stimuli.[2][3] NTO is known to exist in at least two distinct polymorphic forms, commonly designated as Form I and Form II.[2][4][5]

Form I crystallizes in the tetragonal space group P41212, while Form II adopts a monoclinic P21/c space group.[2][4][5] Notably, Form II exhibits a higher density than Form I, a characteristic that often translates to superior detonation properties in energetic materials.[2][6] Research has shown that Form II can be irreversibly converted to the more thermally stable Form I at temperatures above 98 °C.[2][4][5] This phase transformation underscores the importance of understanding the thermodynamic relationships between the polymorphs for safe handling and storage.

Comparative Energetic Properties

The different crystal packing in NTO polymorphs leads to significant variations in their energetic properties. Form II is generally considered the more powerful and less sensitive polymorph, making it a promising candidate for applications requiring a balance of performance and safety.[2]

Table 1: Physicochemical and Energetic Properties of NTO Polymorphs

PropertyForm IForm II
Crystal System TetragonalMonoclinic
Space Group P41212P21/c
Density (g·cm⁻³) 1.8111.878[7]
Heat of Formation (kJ·mol⁻¹) -81.3-59.7 to -129.4[8]
Detonation Velocity (Vdet) (m·s⁻¹) 79478213[2][4][5]
Detonation Pressure (PC-J) (GPa) 24.827.45[2][4][5]
Impact Sensitivity (IS) (J) > 40> 40[2][4][5]
Friction Sensitivity (FS) (N) 360360[2][4][5]
Electrostatic Discharge (ESD) (J) 2929[2][4][5]

Experimental Protocols

The characterization and differentiation of NTO polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Screening and Crystallization

The controlled crystallization from various solvents is a primary method for obtaining different polymorphs.

  • Objective: To selectively crystallize Form I and Form II of NTO.

  • Apparatus: Crystallization dishes, beakers, magnetic stirrer, and a temperature-controlled bath.

  • Procedure:

    • Prepare saturated solutions of NTO in various solvents (e.g., methanol (B129727), ethanol, acetone, ethyl acetate) at elevated temperatures.[9]

    • For Form I, slow evaporation of the solvent at room temperature is typically employed.[9]

    • For Form II, specific solvent mixtures and additives may be required. For instance, crystallization from a 1:1 mixture of methanol and ethyl acetate (B1210297) with the addition of hydroxylamine (B1172632) has been shown to yield Form II.[9]

    • The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single-Crystal and Powder X-ray Diffraction (SC-XRD & PXRD)

X-ray diffraction is the definitive method for determining the crystal structure of each polymorph.

  • Objective: To identify the crystal system, space group, and unit cell parameters of the NTO polymorphs.

  • Apparatus: Single-crystal X-ray diffractometer and Powder X-ray diffractometer.

  • Procedure (SC-XRD):

    • A suitable single crystal of each polymorph is selected and mounted on the diffractometer.

    • The crystal is cooled to a specific temperature (e.g., 298 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

    • The collected data is processed to determine the unit cell dimensions and space group, leading to the full structure solution.

  • Procedure (PXRD):

    • A finely ground powder of the NTO sample is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.

    • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

    • The resulting diffraction pattern is unique to each polymorph and can be used for phase identification and purity analysis.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, including phase transitions and decomposition.[10]

  • Objective: To determine the melting points, phase transition temperatures, and thermal stability of the NTO polymorphs.

  • Apparatus: DSC instrument and TGA instrument.

  • Procedure (DSC):

    • A small, accurately weighed sample (1-5 mg) of the NTO polymorph is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting or phase transitions) and exothermic events (like decomposition) are recorded. The irreversible phase transition of Form II to Form I is observed as an endothermic event around 98-115 °C.[9]

  • Procedure (TGA):

    • A slightly larger sample (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a controlled rate in a specific atmosphere.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting data provides information on decomposition temperatures and mass loss events.

Sensitivity Testing

The sensitivity of energetic materials to external stimuli such as impact, friction, and electrostatic discharge is a critical safety parameter.

  • Objective: To quantify the sensitivity of each NTO polymorph.

  • Apparatus: BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer for impact sensitivity, BAM friction tester, and an electrostatic discharge apparatus.[2]

  • Procedure (Impact Sensitivity):

    • A small amount of the sample is placed on the anvil of the drop hammer.

    • A specified weight is dropped from varying heights onto the sample.

    • The height at which a 50% probability of initiation (explosion or decomposition) occurs is determined.

  • Procedure (Friction Sensitivity):

    • The sample is subjected to a frictional force between a porcelain peg and a porcelain plate under a specified load.

    • The load at which initiation occurs is recorded.

  • Procedure (Electrostatic Discharge Sensitivity):

    • The sample is subjected to a spark of known energy.

    • The minimum energy required to initiate the sample is determined.

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and experimental workflows in the study of NTO polymorphism.

NTO_Polymorph_Relationships cluster_synthesis Synthesis & Crystallization cluster_polymorphs Polymorphic Forms cluster_properties Properties & Transformation NTO_Synthesis This compound (NTO) Solvent_Evaporation Slow Evaporation (e.g., Methanol, Acetone) NTO_Synthesis->Solvent_Evaporation yields Additive_Crystallization Solvent Mixture + Additive (e.g., Methanol/Ethyl Acetate + Hydroxylamine) NTO_Synthesis->Additive_Crystallization yields Form_I Form I (Tetragonal, P41212) Solvent_Evaporation->Form_I Form_II Form II (Monoclinic, P21/c) Additive_Crystallization->Form_II Properties_I Lower Density Lower Detonation Performance Form_I->Properties_I Properties_II Higher Density Superior Detonation Performance Lower Sensitivity Form_II->Properties_II Transformation Irreversible Phase Transition (> 98 °C) Form_II->Transformation Transformation->Form_I

Fig. 1: Relationship between synthesis, polymorphs, and properties of NTO.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Polymorph Characterization cluster_performance Energetic Property Evaluation cluster_analysis Data Analysis & Reporting Start NTO Synthesis Crystallization Controlled Crystallization (Solvent Screening) Start->Crystallization PXRD Powder X-ray Diffraction (Phase Identification) Crystallization->PXRD SC_XRD Single-Crystal X-ray Diffraction (Structure Determination) Crystallization->SC_XRD Thermal_Analysis DSC / TGA (Thermal Stability & Phase Transitions) PXRD->Thermal_Analysis SC_XRD->Thermal_Analysis Spectroscopy IR & Raman Spectroscopy (Vibrational Analysis) Thermal_Analysis->Spectroscopy Sensitivity Impact, Friction, ESD Testing Spectroscopy->Sensitivity Performance Detonation Velocity & Pressure (Calculation/Measurement) Sensitivity->Performance Data_Integration Integrate & Compare Data Performance->Data_Integration Report Technical Report / Whitepaper Data_Integration->Report

Fig. 2: Experimental workflow for studying NTO polymorphism and properties.

Conclusion

The existence of polymorphism in this compound has a profound impact on its application as an energetic material. Form II, with its higher density and superior detonation characteristics, coupled with low sensitivity, stands out as a promising candidate for advanced energetic formulations. However, its thermal instability and transformation to the less energetic Form I at elevated temperatures present a significant challenge for its practical use. A thorough understanding of the crystallization conditions, structural details, and thermal behavior of each polymorph is therefore essential for the safe and effective utilization of NTO in its intended applications. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers in the field to further explore and harness the potential of this energetic material.

References

Methodological & Application

Synthesis of 3-Nitro-1,2,4-triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-nitro-1,2,4-triazole derivatives. The focus is on robust and reproducible methods for the preparation of these valuable compounds, which serve as key intermediates and active pharmaceutical ingredients in various research and development endeavors.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds with a wide range of applications. The presence of the nitro group significantly influences the electronic properties of the triazole ring, making these compounds valuable synthons for further functionalization. In the field of medicinal chemistry, nitrotriazole derivatives have emerged as promising candidates for the development of new drugs, particularly as antitrypanosomatid and anti-Chagas disease agents. Their mechanism of action is often attributed to the bioreduction of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic radical species. This application note provides detailed synthetic protocols, characterization data, and workflow diagrams to facilitate the synthesis of these compounds in a laboratory setting.

Data Presentation

Table 1: Summary of Synthetic Protocols for this compound Derivatives
ProductStarting MaterialReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
Sodium salt of 3,5-dinitro-1,2,4-triazole3,5-diamino-1,2,4-triazoleSodium nitrite (B80452), Sulfuric acid, Water, Acetone (B3395972), Sodium bicarbonate0 to -5 °C, then 60 °C80123 (decomp.)
1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][3]triazole5-nitro-3-trinitromethyl-1H-1,2,4-triazoleTrimethylsilyl diazomethane, Diethyl ether0 °C, 30 min8077[4]
1-Picryl-3-amino-5-nitro-1,2,4-triazole3-amino-5-nitro-1,2,4-triazole2,4,6-trinitrochlorobenzene, DMF, NaF70 °C, 8 h--
4-Picryl-3,5-dinitro-1,2,4-triazoleAmmonium 3,5-dinitro-1,2,4-triazole2,4,6-trinitrochlorobenzene, DMF, NaF70 °C, 8 h--[5]
Table 2: Characterization Data for Selected this compound Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (Solvent)13C NMR (Solvent)IR (KBr, cm-1)
This compoundC₂H₂N₄O₂114.06δ 8.35 (s, 1H), 8.08 (s, 1H) (CDCl₃)δ 157.1, 129.2, 121.4, 116.4 (CDCl₃)3454, 1619, 1598, 1569, 1504, 1443, 1400, 1337, 1290, 1281, 1171, 1110, 957, 844, 798
1-Methyl-5-nitro-3-trinitromethyl-1H-[1][2][3]triazoleC₄H₃N₇O₈277.11δ 4.38 (CDCl₃)δ 153.9, 144.4, 121.8, 42.1 (CDCl₃)3454, 1619, 1598, 1569, 1504, 1443, 1400, 1337, 1290, 1281, 1171, 1110, 957, 844, 798

Note: Spectroscopic data can vary based on the solvent and instrument used.

Experimental Protocols

Protocol 1: Synthesis of the Sodium Salt of 3,5-Dinitro-1,2,4-triazole

This protocol details the synthesis of the sodium salt of 3,5-dinitro-1,2,4-triazole from 3,5-diamino-1,2,4-triazole.

Materials:

  • 3,5-diamino-1,2,4-triazole (6 g, 0.061 mole)

  • Sodium nitrite (80 g)

  • Sulfuric acid (214 ml)

  • Water (300 ml)

  • Urea (B33335) (4 g)

  • Diethyl ether

  • Acetone (150 ml)

  • Sodium bicarbonate (15-20 g)

  • Calcium chloride

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 80 g of sodium nitrite in 300 ml of water. Cool the solution to 0 to -5 °C with stirring. Over a period of 1.5 hours, slowly add a solution of 6 g of 3,5-diamino-1,2,4-triazole in 214 ml of sulfuric acid, maintaining the temperature between 0 and -5 °C.

  • Nitration: After the addition is complete, heat the mixture to 60 °C and maintain for 30 minutes.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and add 30% sulfuric acid until the evolution of nitrogen oxides ceases. Add 4 g of urea to the mixture.

  • Extraction: Extract the aqueous solution with diethyl ether (6 x 200 ml).

  • Drying and Concentration: Dry the combined ether extracts over calcium chloride. Distill off the ether until the volume is reduced to 15-20 ml.

  • Salt Formation: Dissolve the residue in 150 ml of acetone and treat with a solution of 15-20 g of sodium bicarbonate.

  • Isolation: Filter off the excess sodium bicarbonate. Distill the acetone to obtain the sodium salt of 3,5-dinitro-1,2,4-triazole as yellow crystals. The product can be recrystallized from alcohol.

Expected Yield: 8.9 g (80%).[1]

Characterization: Melting point: 123 °C (with decomposition).[1]

Protocol 2: General Procedure for the Nitration of 1-Alkyl-1,2,4-triazole Derivatives

This protocol provides a general method for the nitration of the 1,2,4-triazole (B32235) ring, exemplified by the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole.

Materials:

Procedure:

  • Preparation of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-methyl-1,2,4-triazole derivative in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 60-65 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration. If the product is soluble in the aqueous layer, extract with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis Workflow for Sodium Salt of 3,5-Dinitro-1,2,4-triazole

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 3,5-diamino-1,2,4-triazole C Diazotization (0 to -5 °C) A->C B Sodium Nitrite Sulfuric Acid B->C D Nitration (60 °C) C->D E Quenching with H₂SO₄ & Urea D->E F Ether Extraction E->F G Drying & Concentration F->G H Salt Formation with NaHCO₃ in Acetone G->H I Isolation & Recrystallization H->I J Sodium Salt of 3,5-Dinitro-1,2,4-triazole I->J Nitration_Scheme reactant 1,2,4-Triazole Derivative N-N R²-C=N product This compound Derivative N-N R²-C=N NO₂ reactant->product Nitration reagents HNO₃ / H₂SO₄

References

Application Notes and Protocols: 3-Nitro-1,2,4-triazole (NTO) in Energetic Material Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,2,4-triazole (NTO), also known as nitrotriazolone, is an insensitive high explosive that has garnered significant attention as a potential replacement for more sensitive conventional energetic materials like RDX (cyclotrimethylene trinitramine) in various applications.[1][2][3] While its performance is slightly lower than that of RDX, NTO offers substantially improved thermal stability and reduced sensitivity to impact, friction, and shock stimuli.[1][4][5] These characteristics make NTO-based formulations prime candidates for developing Insensitive Munitions (IM), which are designed to be less susceptible to accidental detonation.[1][6] This document provides detailed application notes, experimental protocols, and performance data for the use of NTO in energetic material formulations.

Physicochemical and Energetic Properties of NTO

NTO is a heterocyclic compound with a crystal density of approximately 1.93 g/cm³.[7] It exists in at least two polymorphic forms, with the α-polymorph being the most common and stable.[1] The compound is a weak acid with a pKa of 3.76, a property that can be utilized for its assay via acid-base titration.[8] Its thermal and photochemical stability is notably higher than that of RDX and HMX.[9]

Table 1: Comparison of Properties of NTO with Common Explosives

PropertyNTORDXHMXTNT
Chemical Formula C₂H₂N₄O₃C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Molecular Weight ( g/mol ) 130.08222.12296.16227.13
Crystal Density (g/cm³) 1.93[7]1.821.911.65
Detonation Velocity (m/s) ~8,590 (calculated at ρ=1.91 g/cm³)[10]~8,750~9,100~6,900
Detonation Pressure (GPa) ~31~34~39~19
Impact Sensitivity (H₅₀, cm) >1002532>100
Friction Sensitivity (N) 192[11]12090>353
Decomposition Temperature (°C) ~260~205~280~240

Experimental Protocols

Protocol 1: Synthesis of this compound (NTO)

This protocol outlines a common two-step synthesis of NTO, involving the formation of 1,2,4-triazol-5-one (B2904161) (TO) followed by nitration.[8]

Step 1: Synthesis of 1,2,4-triazol-5-one (TO)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine semicarbazide (B1199961) hydrochloride and formic acid in an aqueous medium.

  • Reaction: Heat the mixture to 85-90°C and maintain this temperature for several hours with continuous stirring.

  • Work-up: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with cold water to remove impurities.

  • Drying: Dry the obtained TO product in a vacuum oven.

Step 2: Nitration of TO to NTO

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in a cooled reaction vessel.

  • Reaction: Slowly add the dried TO to the nitrating mixture while maintaining a low temperature (typically below 10°C) with an ice bath and vigorous stirring.

  • Reaction Time: Continue stirring the mixture at a controlled temperature for a specified period to ensure complete nitration.

  • Precipitation: Pour the reaction mixture onto crushed ice to precipitate the crude NTO.

  • Purification: Filter the crude NTO and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallization: Recrystallize the crude NTO from hot water to obtain purified, crystalline NTO.[1][12] The morphology of the crystals can be influenced by the solvent system and cooling rate.[1][2] Spheroidal crystals can be obtained by recrystallization from low molecular weight alcohols.[1]

  • Drying: Dry the purified NTO product under vacuum.

Synthesis_of_NTO cluster_step1 Step 1: Synthesis of TO cluster_step2 Step 2: Nitration of TO A Semicarbazide HCl + Formic Acid B Reaction at 85-90°C A->B Aqueous Medium C 1,2,4-triazol-5-one (TO) B->C Cooling & Filtration D TO E Nitration D->E Conc. HNO₃ / H₂SO₄ F Crude NTO E->F Precipitation on Ice G Purified NTO F->G Recrystallization

Caption: Synthetic pathway for this compound (NTO).

Protocol 2: Formulation of a Melt-Cast NTO/TNT Explosive

This protocol describes the preparation of a 50:50 NTO/TNT melt-cast formulation, a common method for producing insensitive explosives.[11]

  • Melting: Melt trinitrotoluene (TNT) in a suitable temperature-controlled vessel.

  • Addition of NTO: Gradually add dried NTO powder to the molten TNT while stirring to ensure a homogeneous slurry.

  • Mixing: Continue stirring the mixture at a temperature above the melting point of TNT until the NTO is uniformly dispersed. The viscosity of the slurry will be higher than that of RDX/TNT mixtures.[11]

  • Casting: Pour the molten mixture into pre-heated molds.

  • Solidification: Allow the casting to cool slowly and solidify at room temperature. Controlled cooling is crucial to prevent the formation of cracks and voids.

  • Characterization: Once solidified, the charges can be machined to the desired dimensions for testing.

Melt_Cast_Formulation cluster_workflow Melt-Cast Formulation Workflow A Melt TNT B Add NTO Powder A->B C Homogenize Slurry B->C D Cast into Molds C->D E Controlled Cooling & Solidification D->E F Machining & Characterization E->F

Caption: Experimental workflow for NTO/TNT melt-cast formulation.

Protocol 3: Formulation of a Plastic-Bonded Explosive (PBX) with NTO

This protocol details the preparation of a castable plastic-bonded explosive (PBX) using a hydroxyl-terminated polybutadiene (B167195) (HTPB) binder.[12]

  • Binder Preparation: In a mixing vessel, combine the HTPB prepolymer with a plasticizer and other additives.

  • Addition of NTO: Slowly add the NTO powder to the binder mixture under vacuum to avoid air entrapment.

  • Mixing: Mix the components at a controlled temperature until a homogeneous, castable slurry is obtained.

  • Curing Agent: Add the curing agent (e.g., an isocyanate) and continue mixing.

  • Casting: Pour the mixture into molds and cure at an elevated temperature for a specified duration until the binder is fully cross-linked.

  • Testing: The resulting PBX can then be subjected to mechanical and explosive performance testing.

Performance Data of NTO-Based Formulations

The performance of NTO can be tailored by formulating it with other explosives or binders.

Table 2: Detonation Properties of NTO-Based Formulations

FormulationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
NTO (pressed)1.788,26027.4[7]
NTO/TNT (50/50)1.717,37022.6[11]
NTO/TNT/RDX-7,454-[1]
NTO/HMX/PU---[12]
NTO/DAAF/Kel-F (various ratios)---[6]
IMX-101 (DNAN/NTO/NQ)1.697,49023.0[6]

Table 3: Sensitivity Data for NTO and its Formulations

Material/FormulationImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Shock Sensitivity (Gap Test, kbar)Reference
NTO>32019240-50[11]
RDX7812020-25[11]
Composition B (RDX/TNT)13017023[11]
ARX-4002 (NTO/TNT 50:50)>32018035-45[11]
NTO/HMX-based PBXVaries with NTO contentVaries with NTO content-[9]

Applications in Propellant Formulations

NTO is also a promising ingredient for solid rocket propellants and gunpowders due to its high nitrogen content and thermal stability.[10] In triple-base gunpowders, NTO can be used with nitrocellulose and a liquid nitric ester to lower flame temperatures and reduce barrel erosion.[10] In composite propellants, NTO can be used as a replacement for ammonium (B1175870) nitrate, offering the advantage of being less hygroscopic.[10] Theoretical calculations have shown that compositions of certain NTO derivatives with glycidyl (B131873) azide (B81097) polymer (GAP) could yield high specific impulses.[13]

Logical_Relationships cluster_properties Properties of NTO cluster_applications Leads to Applications in cluster_benefits Resulting in A Low Sensitivity (Impact, Friction, Shock) D Insensitive Munitions (IM) A->D B High Thermal Stability B->D C Good Performance (Slightly less than RDX) E Melt-Cast Formulations (e.g., with TNT) C->E F Plastic-Bonded Explosives (PBX) C->F G Solid Propellants C->G H Enhanced Safety & Stability D->H I Reduced Accidental Detonation Risk D->I J Tailorable Performance E->J F->J G->J

Caption: Logical relationships of NTO properties and applications.

Conclusion

This compound is a versatile and valuable energetic material for formulations where low sensitivity and high thermal stability are paramount. Its performance characteristics, coupled with its reduced vulnerability to accidental stimuli, make it an excellent candidate for the next generation of insensitive munitions and advanced propellant systems. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop novel energetic material formulations based on NTO.

References

Application Notes: 3-Nitro-1,2,4-triazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-1,2,4-triazole (NTO) is a versatile heterocyclic compound characterized by a nitrogen-rich triazole ring and an electron-withdrawing nitro group.[1] These structural features impart unique electronic and thermal properties, making NTO an attractive ligand for the development of advanced coordination materials.[1] Its ability to coordinate with metal ions through the nitrogen atoms of the triazole ring allows for the construction of a diverse range of metal complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs).[1][2] The resulting coordination compounds often exhibit interesting properties, with significant applications in the fields of energetic materials and pharmaceuticals.

Applications in Energetic Materials

The primary application of NTO-based coordination compounds lies in the field of energetic materials. The high nitrogen content and positive heat of formation of the NTO ligand contribute to the high energy density of its metal complexes.[1] The coordination of NTO to metal centers can lead to the formation of dense, thermally stable materials with desirable energetic properties.

  • Energetic Metal-Organic Frameworks (E-MOFs): NTO and its derivatives are excellent building blocks for E-MOFs. These materials offer a unique combination of high energy content and improved safety characteristics compared to traditional explosives. The rigid framework structure can enhance thermal stability and reduce sensitivity to mechanical stimuli such as impact and friction.[3] For instance, copper-based MOFs incorporating the 3-nitro-1,2,4-triazolate ligand have been synthesized and shown to possess high thermal stability, with decomposition temperatures exceeding 300°C.[1][2]

  • Tuning Energetic Properties: The energetic performance of NTO-based coordination compounds can be tuned by varying the metal center, the coordination geometry, and by introducing other energetic ligands. For example, the incorporation of azide (B81097) (N₃⁻) anions into copper-NTO frameworks can further increase the energy content of the material.[1]

Potential Pharmaceutical Applications

While less explored than their energetic applications, coordination complexes of NTO and other nitrotriazole derivatives show promise in the pharmaceutical field, particularly as antimicrobial and antifungal agents.

  • Antifungal Activity: Triazole-based compounds, such as fluconazole, are well-established antifungal drugs that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] The introduction of a nitro group to the triazole ring can enhance this activity.[5] Coordination of these ligands to metal ions may further potentiate their antifungal effects.

  • Antimicrobial Activity: Various derivatives of 1,2,4-triazole (B32235) have demonstrated broad-spectrum antimicrobial activity.[6] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligands, a phenomenon that can be attributed to factors such as increased lipophilicity and altered bioavailability.

Quantitative Data

Table 1: Crystallographic Data for this compound and a Cobalt(II) Coordination Compound

ParameterThis compound[7]Poly[(3-nitrobenzoato)(μ3-1,2,4-triazolato)cobalt(II)][8]
FormulaC₂H₂N₄O₂[Co(C₂H₂N₃)(C₇H₄NO₄)]
Molecular Weight ( g/mol )114.08293.11
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)8.7818(1)9.2419(18)
b (Å)10.0726(2)10.377(2)
c (Å)9.9703(1)22.597(5)
β (°)107.081(1)90
Volume (ų)843.03(2)2167.1(8)
Z88
Density (calculated) (g/cm³)1.7981.797

Table 2: Selected Bond Lengths and Angles for a Cobalt(II)-Triazolate Complex [8]

BondLength (Å)AngleDegree (°)
Co—N(triazolate)2.005(2) - 2.112(2)N—Co—N92.49(7) - 134.45(7)
Co—O(nitrobenzoate)2.096(2) - 2.215(2)O—Co—O59.88(6)
N—Co—O85.39(7) - 120.25(7)

Table 3: Thermal Stability Data for Copper-NTO Coordination Compounds [1][2]

CompoundDecomposition Temperature (°C)
[Cu(ntz)]n315.0
[Cu(ntz)(N₃)(DMF)]nNot specified
[Cu(ntz)(N₃)(H₂O)]nNot specified

Table 4: Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1560 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1500 (C=N stretch)
¹H NMR (DMSO-d₆, ppm) ~8.5 (s, 1H, C-H), ~15.0 (br s, 1H, N-H)
¹³C NMR (DMSO-d₆, ppm) ~145 (C-NO₂), ~158 (C-H)

Experimental Protocols

1. Synthesis of this compound (NTO)

This protocol is a general laboratory-scale synthesis.

  • Materials: 1,2,4-triazole, fuming nitric acid, sulfuric acid, ice, deionized water.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1,2,4-triazole in concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated crude product is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

    • The crude product can be recrystallized from hot water to yield pure this compound.

2. Synthesis of a Copper(I)-NTO Coordination Polymer: [Cu(ntz)]n [1][2]

  • Materials: this compound (Hntz), Cu(NO₃)₂·3H₂O, aqueous ammonia, deionized water.

  • Procedure:

    • Dissolve this compound (0.114 g, 1 mmol) in 5 mL of aqueous ammonia.

    • Dissolve Cu(NO₃)₂·3H₂O (0.242 g, 1 mmol) in 5 mL of deionized water.

    • Slowly add the copper nitrate (B79036) solution to the NTO solution with stirring.

    • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 160 °C for 72 hours.

    • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

3. General Synthesis of Transition Metal Complexes with this compound (Generalized Protocol)

This is a generalized protocol based on common methods for synthesizing metal-triazole complexes. Specific conditions may need to be optimized for different metals.

  • Materials: this compound (NTO), a soluble salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate (B79767) of Fe(II), Co(II), Ni(II), etc.), a suitable solvent (e.g., water, ethanol, methanol, acetonitrile, or a mixture), and a base if deprotonation of NTO is required (e.g., sodium hydroxide, ammonia, or an organic base).

  • Procedure:

    • Dissolve the this compound ligand in the chosen solvent. If necessary, add a stoichiometric amount of base to deprotonate the ligand in situ, forming the 3-nitro-1,2,4-triazolate anion.

    • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or heated under reflux for a period of time (typically 1-24 hours) to ensure complete reaction. The formation of a precipitate may be observed.

    • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the product may be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the solution.

    • Wash the isolated solid product with small portions of the reaction solvent and then with a more volatile solvent (e.g., diethyl ether) to facilitate drying.

    • Dry the product in a desiccator or under vacuum.

    • Characterize the synthesized complex using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Mandatory Visualization

Synthesis_and_Characterization_Workflow Figure 1: Workflow for Synthesis and Characterization of Energetic NTO-based Coordination Polymers cluster_synthesis Synthesis cluster_characterization Characterization Ligand Preparation Ligand Preparation Coordination Reaction Coordination Reaction Ligand Preparation->Coordination Reaction Metal Salt Solution Metal Salt Solution Metal Salt Solution->Coordination Reaction Isolation and Purification Isolation and Purification Coordination Reaction->Isolation and Purification Spectroscopy Spectroscopic Analysis (IR, Raman, UV-Vis) Isolation and Purification->Spectroscopy Diffraction Structural Analysis (SC-XRD, PXRD) Isolation and Purification->Diffraction Thermal Analysis Thermal Stability (TGA, DSC) Isolation and Purification->Thermal Analysis Performance Testing Energetic Performance (Sensitivity, Detonation) Thermal Analysis->Performance Testing

Caption: Synthesis and characterization workflow for energetic NTO coordination polymers.

Antifungal_Mechanism Figure 2: Proposed Antifungal Mechanism of Action for NTO Derivatives NTO_Derivative Nitrotriazole Derivative Fungal_Cell Fungal Cell Membrane NTO_Derivative->Fungal_Cell Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fungal_Cell->Lanosterol_Demethylase enters Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis inhibits Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol produces Membrane_Disruption Disruption of Membrane Integrity and Function Ergosterol_Biosynthesis->Membrane_Disruption inhibition leads to Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Proposed antifungal mechanism of action for NTO derivatives.

Coordination_Modes Figure 3: Coordination Modes of the 3-Nitro-1,2,4-triazolate Ligand cluster_ligand 3-Nitro-1,2,4-triazolate (ntz⁻) cluster_modes Coordination Modes cluster_examples Resulting Structures L M1 Monodentate L->M1 N1 or N2 or N4 coordination M2 Bidentate Bridging L->M2 N1,N2-bridging M3 Tridentate Bridging L->M3 N1,N2,N4-bridging S1 Discrete Complexes M1->S1 S2 1D Chains M2->S2 S3 2D/3D Frameworks (MOFs) M3->S3

Caption: Coordination modes of the 3-nitro-1,2,4-triazolate ligand.

References

Application Notes and Protocols for the Quantification of 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Nitro-1,2,4-triazole (3-NTR). The methodologies outlined are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory professionals.

Introduction

This compound (3-NTR) is a chemical compound of interest in various fields, including its use as an intermediate in the synthesis of pharmaceuticals and energetic materials. Accurate and reliable quantification of 3-NTR in different matrices is crucial for process monitoring, quality control, environmental assessment, and pharmacokinetic studies. This document details validated methods for the analysis of 3-NTR using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of 3-NTR. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and robust methods are chromatography-based techniques.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of 3-NTR and related triazole compounds. This allows for a direct comparison of the sensitivity and applicability of each technique.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV 1-Methyl-3,5-dinitro-1H-1,2,4-triazoleNot Specified0.6 mg/mL[1]1.02 mg/mL[1]>0.999 (r)[1]98.17 - 100.83[1]
LC-MS/MS 1,2,4-Triazole (B32235)Soil-1.1 µg/kg[2][3]-83 - 97[2][3]
LC-MS/MS Triazole DerivativesFruits & Vegetables-0.01 mg/kg[4]-Satisfactory[5]
LC-MS/MS 1,2,4-TriazoleGroundwater-~0.003 µg/L[6][7]-~100[6][7]
GC-MS 1-Methyl-1H-1,2,4-triazoleSoil0.005 mg/kg[8]---

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and robust method for the quantification of 3-NTR in relatively clean sample matrices or for purity assessments.

a. Principle

The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 3-NTR, a reverse-phase (RP) method is typically employed.

b. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standard of this compound

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Phosphoric acid or formic acid

c. Sample Preparation

  • Standard Solution: Prepare a stock solution of 3-NTR (e.g., 1 mg/mL) in methanol or acetonitrile. Perform serial dilutions to create calibration standards within the desired concentration range.

  • Aqueous Samples (e.g., Water): Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples (e.g., Soil):

    • Extract a known weight of the soil sample with a suitable solvent like methanol or acetonitrile by sonication or shaking.

    • Centrifuge the extract to pellet the solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

d. HPLC Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% phosphoric acid or formic acid.[9]
Flow Rate 1.0 mL/min[10]
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 240 nm

e. Quantification

Construct a calibration curve by plotting the peak area of the 3-NTR standards against their known concentrations. Determine the concentration of 3-NTR in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-UV Analysis of 3-NTR

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare 3-NTR Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample (Filter/Extract) Sample->HPLC Separate Chromatographic Separation (C18) HPLC->Separate Detect UV Detection (240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 3-NTR in Samples Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Concentrate Concentrate Extract Extract->Concentrate Derivatize Derivatization (if required) Concentrate->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using SIM Mode Detect->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike with Internal Standard Extract Extraction (PPT, LLE, or SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Internal Standard Method Integrate->Quantify Method_Selection Matrix Complex Matrix? Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Volatile Thermally Stable & Volatile? Matrix->Volatile No HPLC HPLC-UV Sensitivity->HPLC No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Volatile->HPLC No GCMS GC-MS Volatile->GCMS Yes

References

Application Notes and Protocols for Click Chemistry Reactions Involving 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 3-Nitro-1,2,4-triazole derivatives in click chemistry reactions, a powerful tool for molecular assembly in drug discovery, bioconjugation, and the synthesis of energetic materials. The primary approach involves the functionalization of the this compound core with an azide (B81097) moiety, followed by a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to link it to a variety of molecules.

I. Introduction to Click Chemistry with this compound

The this compound scaffold is of significant interest due to its energetic properties and its potential as a pharmacophore. Click chemistry, particularly the CuAAC reaction, offers a highly efficient and regioselective method for its conjugation.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide-functionalized this compound and a terminal alkyne.[1][2] The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.[1][2]

II. Applications

The modular nature of click chemistry allows for the facile synthesis of a diverse range of this compound-containing molecules with various applications:

  • Drug Discovery: The synthesis of novel antitrypanosomatid agents has been demonstrated by linking this compound to various substituted phenylacetylenes. This approach allows for the exploration of structure-activity relationships to develop potent drug candidates against Chagas disease and leishmaniasis.[3]

  • Energetic Materials: The high nitrogen content and energetic nature of the this compound unit make it a valuable building block for advanced energetic materials.[4] Click chemistry can be employed to synthesize energetic polymers and larger molecules with tailored energetic properties.[4][5]

  • Bioconjugation: While specific examples with this compound are still emerging, the principles of click chemistry allow for its conjugation to biomolecules such as peptides and proteins, enabling the development of targeted therapeutics or probes for chemical biology.[6][7]

III. Experimental Workflow

The overall process involves two key stages: the synthesis of the azide-functionalized this compound precursor and the subsequent CuAAC click reaction.

G cluster_0 Step 1: Synthesis of Azide Precursor cluster_1 Step 2: CuAAC Click Reaction Start This compound Intermediate1 N-cyanoethyl-3-nitro-1,2,4-triazole Start->Intermediate1 Cyanoethylation Intermediate2 5-Amino-3-nitro-1H-1,2,4-triazole Intermediate1->Intermediate2 Rearrangement Azide 5-Azido-3-nitro-1H-1,2,4-triazole Intermediate2->Azide Diazotization & Azidation Alkyne Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Product Azide->Product Alkyne->Product Catalyst Cu(I) Catalyst (CuSO4/Na-Ascorbate) Catalyst->Product Solvent Solvent (e.g., DMF/H2O) Solvent->Product

Caption: Workflow for the synthesis and click reaction of this compound.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Azido-3-nitro-1H-1,2,4-triazole

This protocol is based on the synthesis of the key azide precursor.

Materials:

Procedure:

  • Synthesis of 1-(2-Cyanoethyl)-3-nitro-1,2,4-triazole: To a solution of this compound in ethanol, add a catalytic amount of sodium ethoxide. Add acrylonitrile dropwise at room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain the crude product.

  • Rearrangement to 5-Amino-3-nitro-1H-1,2,4-triazole: Treat the crude 1-(2-Cyanoethyl)-3-nitro-1,2,4-triazole with concentrated sulfuric acid at a controlled temperature. Carefully pour the reaction mixture onto ice to precipitate the product. Filter, wash with cold water, and dry to obtain 5-Amino-3-nitro-1H-1,2,4-triazole.

  • Synthesis of 5-Azido-3-nitro-1H-1,2,4-triazole: Dissolve 5-Amino-3-nitro-1H-1,2,4-triazole in a mixture of sulfuric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes, then add a solution of sodium azide in water. Allow the reaction to warm to room temperature and stir for 2 hours. The product will precipitate. Filter, wash with cold water, and dry carefully to yield 5-Azido-3-nitro-1H-1,2,4-triazole.

Protocol 2: General Procedure for CuAAC Reaction of 5-Azido-3-nitro-1H-1,2,4-triazole

This protocol outlines the general conditions for the click reaction.[3]

Materials:

  • 5-Azido-3-nitro-1H-1,2,4-triazole

  • Substituted terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a reaction vessel, dissolve 5-Azido-3-nitro-1H-1,2,4-triazole (1 equivalent) and the desired terminal alkyne (1 equivalent) in a mixture of DMF and water (e.g., 1:1 v/v).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

V. Quantitative Data

The following table summarizes representative yields for the CuAAC reaction between 5-Azido-3-nitro-1H-1,2,4-triazole and various substituted phenylacetylenes, as reported in the synthesis of antitrypanosomatid agents.[3]

EntryAlkyne Substituent (R)Reaction Time (h)Yield (%)
1Phenyl2492
24-Fluorophenyl2495
34-Chlorophenyl2493
44-Bromophenyl2496
54-Iodophenyl2491
64-Methylphenyl2494
74-Methoxyphenyl2490
84-(Trifluoromethyl)phenyl2488
93-Nitrophenyl2485
102-Thienyl2489

VI. Characterization of Products

The synthesized 1,4-disubstituted 1,2,3-triazole products can be characterized by standard analytical techniques:

  • FT-IR Spectroscopy: Look for the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the newly formed triazole ring.[8]

  • ¹H-NMR Spectroscopy: The formation of the 1,2,3-triazole ring is confirmed by the appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm.[8]

  • Elemental Analysis: To confirm the elemental composition of the final products.[8]

VII. Safety Precautions

  • Azide-containing compounds are potentially explosive and should be handled with care. Avoid heat, friction, and shock.

  • Reactions involving azides should be carried out behind a safety shield in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 3-Nitro-1,2,4-triazole as a Precursor for Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitro-1,2,4-triazole (NTO) and its derivatives are pivotal precursors in the synthesis of a wide array of nitrogen-rich compounds. These compounds are of significant interest due to their diverse applications, ranging from energetic materials to pharmaceuticals and agrochemicals.[1][2][3] The presence of the nitro group and the triazole ring imparts unique chemical reactivity and physical properties, making NTO a versatile building block for advanced materials.[2] This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen-rich compounds derived from this compound.

Section 1: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO)

3-Nitro-1,2,4-triazol-5-one (NTO) is a well-known insensitive high explosive with desirable properties such as high density and a slightly negative heat of formation.[4] A common synthetic route involves the nitration of 1,2,4-triazol-5-one (B2904161) (TO).[5]

Experimental Protocol: One-Pot Synthesis of NTO

This protocol is adapted from a one-pot procedure that eliminates the need to isolate the intermediate 1,2,4-triazol-5-one (TO).[6]

Materials:

Procedure:

  • To 33.45 g (0.3 mol) of solid semicarbazide hydrochloride, add 34.5 mL (0.8 mol) of 88% formic acid at ambient temperature.

  • Heat the resulting solution to 65°C and stir to form the intermediate, 1,2,4-triazol-5-one.

  • Carefully add a mixture of 100 mL of 100% nitric acid and 20 mL of 98% sulfuric acid to the reaction mixture. Maintain the temperature at 65°C for 1.5 to 2 hours.

  • Cool the mixture and filter the resulting solid.

  • Wash the solid with cold water.

  • Recrystallize the product from hot water to obtain pure NTO as a white crystalline solid.[6]

Expected Yield: 77%[6]

Quantitative Data for NTO
PropertyValueReference
Density1.93 g/cm³[4]
Heat of Formation (ΔHf)-101.1 kJ/mol[4]
Melting Point232 °C[7]
Decomposition Temperature276 °C (DSC peak)[8]

Experimental Workflow for NTO Synthesis

NTO_Synthesis cluster_step1 Step 1: Formation of TO cluster_step2 Step 2: Nitration cluster_step3 Step 3: Work-up Semicarbazide_HCl Semicarbazide HCl TO_intermediate 1,2,4-triazol-5-one (TO) (in situ) Semicarbazide_HCl->TO_intermediate 65°C Formic_Acid Formic Acid (88%) Formic_Acid->TO_intermediate NTO_product 3-Nitro-1,2,4-triazol-5-one (NTO) TO_intermediate->NTO_product 65°C, 1.5-2h Nitric_Acid Nitric Acid (100%) Nitric_Acid->NTO_product Sulfuric_Acid Sulfuric Acid (98%) Sulfuric_Acid->NTO_product Filtration Filtration NTO_product->Filtration Washing Washing Filtration->Washing Cold Water Recrystallization Recrystallization Washing->Recrystallization Hot Water Pure_NTO Pure_NTO Recrystallization->Pure_NTO Pure NTO

Caption: One-pot synthesis workflow for 3-nitro-1,2,4-triazol-5-one (NTO).

Section 2: Synthesis of 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA)

5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) is a valuable intermediate for the preparation of insensitive high explosives.[9] A highly efficient method for its synthesis involves the selective reduction of the ammonium (B1175870) salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT).[9][10]

Experimental Protocol: Synthesis of ANTA from ADNT

This protocol describes the synthesis of ANTA from ADNT using hydrazine (B178648) hydrate (B1144303) as the reducing agent.[9][10]

Materials:

  • Ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Prepare a solution of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT).

  • Treat the ADNT solution with hydrazine hydrate. The reaction proceeds under mild conditions.

  • The selective reduction of one nitro group occurs, leading to the formation of ANTA.

  • The reaction yields ANTA in high purity and yield. Excess hydrazine can be isolated as hydrazine hydrochloride, ensuring no volatile hydrazine remains at the end of the reaction.[10]

Expected Yield: >90%[9], specifically 94% to 96%[10]

Quantitative Data for ANTA
PropertyValueReference
Crystal Density1.82 g/cm³[10]
Heat of Formation (ΔHf)21.0 kcal/mol[10]
Melting Point244 °C[11]
Thermal Stability>240 °C[11]
Impact Sensitivity (Type 12)>320 cm[11]
Detonation Velocity (calc.)8.46 km/s[11]

Reaction Pathway for ANTA Synthesis

ANTA_Synthesis ADNT Ammonium Salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) ANTA 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) ADNT->ANTA Selective Reduction Hydrazine Hydrazine Hydrate Hydrazine->ANTA

Caption: Synthesis of ANTA from ADNT via selective reduction.

Section 3: Applications of this compound Derivatives in Energetic Materials

Derivatives of this compound are extensively explored for their potential as energetic materials. The introduction of different functional groups allows for the fine-tuning of properties such as density, thermal stability, and detonation performance.

Synthesis of Energetic Salts

The acidic nature of NTO allows for the synthesis of energetic salts with organic bases.[4]

General Protocol for Energetic Salt Formation:

  • Dissolve the acidic azole compound (e.g., 3,5-dinitro-1,2,4-triazole) in a suitable solvent.

  • Add an equimolar amount of the organic base (e.g., 3-amino-1,2,4-triazole).

  • The resulting salt typically precipitates from the solution and can be isolated by filtration.

Example: Synthesis of 3-Amino-1,2,4-triazolium 3,5-Dinitro-1,2,4-triazolate (7)

  • Reactants: 3-amino-1,2,4-triazole (1.0 mmol) and 3,5-dinitro-1,2,4-triazole (1.0 mmol).[4]

  • Yield: 98%[4]

  • Melting Point: 149 °C[4]

Synthesis of Metal-Organic Frameworks (MOFs)

Energetic MOFs can be synthesized by reacting metal salts with 3-nitro-1H-1,2,4-triazole (Hntz). The solvent system can influence the final structure and properties.[12]

Example: Synthesis of [Cu(ntz)]n (1)

  • Reactants: Cu(NO₃)₂·3H₂O and 3-nitro-1H-1,2,4-triazole (Hntz).[12]

  • Conditions: Aqueous ammonia, hydrothermal conditions.[12]

  • Resulting Structure: 3D framework.[12]

  • Thermal Stability: Up to 315.0 °C.[12]

Logical Relationship of NTO Derivative Applications

NTO_Applications cluster_applications Primary Application Areas cluster_energetic Types of Energetic Materials cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications NTO This compound (NTO) & Derivatives Energetic_Materials Energetic Materials NTO->Energetic_Materials Pharmaceuticals Pharmaceuticals NTO->Pharmaceuticals Agrochemicals Agrochemicals NTO->Agrochemicals Insensitive_Explosives Insensitive High Explosives Energetic_Materials->Insensitive_Explosives Energetic_Salts Energetic Salts Energetic_Materials->Energetic_Salts MOFs Energetic MOFs Energetic_Materials->MOFs Anti_inflammatory Anti-inflammatory Drugs Pharmaceuticals->Anti_inflammatory Antimicrobial Antimicrobial Drugs Pharmaceuticals->Antimicrobial Antitrypanosomatid Antitrypanosomatid Agents Pharmaceuticals->Antitrypanosomatid Fungicides Fungicides Agrochemicals->Fungicides Herbicides Herbicides Agrochemicals->Herbicides

Caption: Application areas of this compound and its derivatives.

Section 4: Further Functionalization of ANTA

ANTA serves as a versatile synthon for creating more complex nitrogen-rich compounds.

Protocol: Synthesis of 4,6-bis(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)-5-nitropyrimidine (3)

This protocol describes the reaction of the sodium salt of ANTA with 4,6-dichloro-5-nitropyrimidine (B16160).[11]

Materials:

  • Sodium salt of ANTA

  • 4,6-dichloro-5-nitropyrimidine

  • Ethanol

Procedure:

  • Prepare the sodium salt of ANTA by reacting ANTA with sodium ethoxide in ethanol.[11]

  • Add the sodium salt of ANTA to a solution of 4,6-dichloro-5-nitropyrimidine in ethanol.

  • Reflux the resulting mixture for 3 hours.

  • Filter the solid product, wash sequentially with water, methanol, and chloroform, and dry under vacuum.[11]

Expected Yield: 80%[11]

Disclaimer: The protocols described herein are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed. The synthesis of energetic materials should only be attempted by experienced researchers in properly equipped facilities.

References

Application of 3-Nitro-1,2,4-triazole in Gas Generants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,2,4-triazole (3-NTR) and its derivatives are emerging as key components in the formulation of modern gas generants. These compounds are noted for their high nitrogen content, significant energy density, and the ability to produce a large volume of gaseous products upon combustion. Their favorable thermal stability and, in some cases, lower sensitivity compared to traditional energetic materials, make them attractive for a range of applications, from automotive airbag inflators to solid propellants. This document provides a comprehensive overview of the application of this compound and its common derivative, 5-oxo-3-nitro-1,2,4-triazole (NTO), in gas generant compositions, including their performance characteristics, synthesis, and testing protocols.

Performance Characteristics

The performance of gas generants containing this compound derivatives is characterized by several key parameters, including density, thermal stability, and combustion behavior. NTO, in particular, has been studied for its favorable combination of energy output and insensitivity.

Table 1: Physicochemical and Performance Properties of this compound Derivatives

Property5-oxo-3-nitro-1,2,4-triazole (NTO)Reference Compound (for context)
Density (g/cm³) 1.91-
Decomposition Temp. (°C) ~270 (decomposes without melting)-
Heat of Formation (kJ/mol) -107.7-
Combustion Velocity 40 mm/s at 100 MPa-
Specific Energy (MJ/kg) 0.97-
Flame Temperature (K) 2,211-
Impact Sensitivity Low (comparable to tolite)-
Friction Sensitivity 7% at 353 N-

Data compiled from available patent literature. It is important to note that performance can vary based on the specific formulation.

Experimental Protocols

Protocol 1: Synthesis of 5-oxo-3-nitro-1,2,4-triazole (NTO)

This protocol outlines a common method for the synthesis of NTO, a key derivative of this compound used in gas generants. The process involves the nitration of 1,2,4-triazol-3-one (TO).

Materials:

  • 1,2,4-triazol-3-one (TO)

  • 70% Nitric Acid (HNO₃)

  • 98% Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Beakers, flasks, and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of the Nitrating Mixture: In a reaction vessel, carefully prepare a mixed acid solution by combining 70% nitric acid and 98% sulfuric acid. The precise ratio can be optimized, but a common starting point is a 1:2 to 1:3 molar ratio of nitric acid to sulfuric acid. The temperature of the mixture should be controlled and kept low, typically between 0-10°C, using an ice bath.

  • Addition of TO: Slowly and carefully add 1,2,4-triazol-3-one (TO) to the chilled nitrating mixture with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C to prevent runaway reactions.

  • Nitration Reaction: After the addition of TO is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 35-45°C) to allow for the generation of crystal nuclei at a low temperature, which helps to minimize excessive heat generation during crystallization.[1] The reaction time will vary depending on the scale and specific conditions but is typically in the range of 1-3 hours.

  • Crystallization and Quenching: Once the reaction is deemed complete, the mixture is carefully poured onto crushed ice or into cold water to precipitate the NTO product. This step should be performed slowly and with good agitation to ensure efficient precipitation and to dissipate any heat generated.

  • Filtration and Washing: The precipitated NTO is collected by filtration. The filter cake should be washed thoroughly with cold distilled water to remove any residual acid. Washing should continue until the filtrate is neutral to pH paper.

  • Drying: The washed NTO product is then dried in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Safety Precautions:

  • All work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The addition of TO to the nitrating mixture is an exothermic process and requires careful temperature control to prevent thermal runaway.

  • Handle nitric and sulfuric acids with extreme care as they are highly corrosive.

Protocol 2: Formulation of a Generic NTO-Based Gas Generant

This protocol describes the basic steps for formulating a polymer-bonded gas generant containing NTO.

Materials:

  • 5-oxo-3-nitro-1,2,4-triazole (NTO), finely milled

  • Polymeric binder (e.g., hydroxyl-terminated polybutadiene (B167195) - HTPB)

  • Plasticizer (e.g., dioctyl adipate (B1204190) - DOA)

  • Curing agent (e.g., isophorone (B1672270) diisocyanate - IPDI)

  • Solvent (e.g., acetone)

  • Mixing vessel with a planetary mixer

  • Casting mold

  • Vacuum oven

Procedure:

  • Binder Preparation: In the mixing vessel, dissolve the polymeric binder in the solvent. Add the plasticizer and mix until a homogeneous solution is obtained.

  • Incorporation of NTO: Slowly add the finely milled NTO to the binder solution while mixing. Continue mixing until the NTO is uniformly dispersed in the binder matrix, forming a paste or slurry.

  • Degassing: Place the mixing vessel under a vacuum to remove any entrapped air bubbles from the slurry. This step is crucial to avoid voids in the final cast product.

  • Addition of Curing Agent: Add the curing agent to the degassed slurry and mix thoroughly. The amount of curing agent will depend on the specific binder system and desired curing time.

  • Casting: Pour the final mixture into the desired mold. Take care to avoid introducing air bubbles during the casting process.

  • Curing: Place the cast mold in a vacuum oven and cure at a specified temperature (e.g., 60°C) for a predetermined time (e.g., 5 days). The curing process cross-links the polymer, solidifying the gas generant grain.

  • Demolding and Finishing: Once cured, carefully remove the gas generant grain from the mold. The grain can then be machined to the final desired dimensions.

Protocol 3: Burn Rate Measurement of a Gas Generant Strand

The burn rate of a gas generant is a critical performance parameter and is typically measured as a function of pressure. A common method is the use of a strand burner.

Apparatus:

  • Crawford-type strand burner or a similar high-pressure vessel

  • Strand of the gas generant composition, coated on the sides with an inhibitor to ensure end-burning

  • Ignition system (e.g., hot wire)

  • Pressure transducer

  • Data acquisition system

  • Inert gas supply (e.g., nitrogen) for pressurization

Procedure:

  • Sample Preparation: Prepare a strand of the gas generant with known dimensions. The sides of the strand are coated with an inhibitor to prevent them from burning, ensuring that combustion proceeds only along the length of the strand.

  • Mounting: Mount the prepared strand in the strand burner.

  • Pressurization: Pressurize the burner with an inert gas to the desired test pressure.

  • Ignition: Ignite one end of the strand using the ignition system.

  • Data Recording: The data acquisition system records the pressure inside the burner as a function of time. The time it takes for the flame front to travel a known distance along the strand is measured. This can be done using embedded wires that break as the flame front passes, or through optical or ultrasonic methods.

  • Burn Rate Calculation: The burn rate (r) is calculated by dividing the known length of the strand (L) by the measured burn time (t): r = L / t.

  • Repeatability: Repeat the experiment at various pressures to obtain a burn rate versus pressure curve.

Visualizations

Synthesis and Formulation Workflow

G cluster_synthesis Protocol 1: NTO Synthesis cluster_formulation Protocol 2: Gas Generant Formulation s1 Prepare Nitrating Mixture (HNO3 + H2SO4) s2 Add 1,2,4-triazol-3-one (TO) s1->s2 s3 Nitration Reaction s2->s3 s4 Precipitation and Quenching s3->s4 s5 Filtration and Washing s4->s5 s6 Drying s5->s6 f2 Incorporate NTO s6->f2 NTO Product f1 Prepare Binder Solution f1->f2 f3 Degas Slurry f2->f3 f4 Add Curing Agent f3->f4 f5 Cast into Mold f4->f5 f6 Cure in Oven f5->f6

Caption: Workflow for the synthesis of NTO and its formulation into a gas generant.

Burn Rate Testing Protocol

G cluster_testing Protocol 3: Burn Rate Measurement t1 Prepare Inhibited Strand t2 Mount in Strand Burner t1->t2 t3 Pressurize with Inert Gas t2->t3 t4 Ignite Strand t3->t4 t5 Record Pressure and Burn Time t4->t5 t6 Calculate Burn Rate t5->t6 t7 Repeat at Different Pressures t6->t7 t_out t_out t7->t_out Burn Rate vs. Pressure Curve f6 Cured Gas Generant f6->t1 Sample Preparation

Caption: Experimental workflow for determining the burn rate of a gas generant.

Thermal Decomposition Pathway

The thermal decomposition of nitrotriazoles is a complex process that leads to the formation of various gaseous products. Understanding this pathway is crucial for predicting the performance and safety of gas generants. The primary decomposition products include nitrogen (N₂), carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), and smaller amounts of other species like nitrous oxide (N₂O), hydrogen cyanide (HCN), and nitric oxide (NO).[2]

G cluster_products Decomposition Products ntr This compound Derivative n2 N₂ ntr->n2 Thermal Decomposition co2 CO₂ ntr->co2 Thermal Decomposition h2o H₂O ntr->h2o Thermal Decomposition co CO ntr->co Thermal Decomposition other Other Minor Species (N₂O, HCN, NO) ntr->other Thermal Decomposition

Caption: Generalized thermal decomposition pathway of a this compound derivative.

Conclusion

This compound and its derivatives, particularly NTO, represent a promising class of energetic materials for gas generant applications. Their favorable performance characteristics, including high gas yield and good thermal stability, make them suitable for use in applications requiring rapid and controlled gas production. The protocols provided herein offer a foundation for the synthesis, formulation, and testing of gas generants based on these compounds. Further research and development in this area are likely to lead to even more advanced and safer gas generating systems.

References

Application Notes and Protocols for 3-Nitro-1,2,4-triazole as a Radiosensitizer for Hypoxic Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a common feature of solid tumors, is a major factor contributing to radioresistance. Tumor cells in a low-oxygen environment are two to three times more resistant to radiotherapy than well-oxygenated cells. 3-Nitro-1,2,4-triazole (NTP) and its derivatives have emerged as promising radiosensitizers that selectively target these hypoxic tumor cells. Their electron-affinic nature allows them to mimic the effect of oxygen in "fixing" radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy in hypoxic regions. This document provides detailed application notes and experimental protocols for the evaluation of NTP-based compounds as hypoxic cell radiosensitizers.

Mechanism of Action

The radiosensitizing effect of this compound is primarily attributed to its electron-affinic properties. Under hypoxic conditions, the nitro group of NTP undergoes a one-electron reduction to form a nitro radical anion. This reactive species can then interact with transient DNA radicals generated by ionizing radiation, creating stable adducts. This process, often referred to as "fixation" of DNA damage, prevents the natural repair of these lesions, leading to an increase in lethal double-strand breaks and subsequent cell death. In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized, rendering the compound inactive and thus providing a therapeutic window for targeting hypoxic tumors. One notable derivative, AK-2123 (Sanazole), has been shown to enhance radiation-induced apoptosis, evidenced by increased caspase-3 activity.

G cluster_0 Hypoxic Tumor Cell IR Ionizing Radiation DNA Cellular DNA IR->DNA Induces DNA_radical Transient DNA Radical DNA->DNA_radical Damage NTP This compound (NTP) e e- NTP->e NTP_radical NTP Radical Anion (NTP•-) e->NTP_radical Reduction Fixed_damage Fixed DNA Damage (Irreparable) NTP_radical->Fixed_damage DNA_radical->Fixed_damage NTP•- fixes damage Apoptosis Apoptosis Fixed_damage->Apoptosis Leads to

Mechanism of this compound Radiosensitization.

Data Presentation

The efficacy of this compound derivatives as radiosensitizers is quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to that required in its presence.

CompoundCell Line/Tumor ModelConditionsConcentrationSensitizer Enhancement Ratio (SER)Reference
AK-2123 (Sanazole) V79 (in vitro)Hypoxic1 mM~1.6
AK-2123 (Sanazole) EMT6/KU (in vivo)Hypoxic100 mg/kgSignificant tumor growth delay
AK-2123 (Sanazole) SCCVII (in vivo)Hypoxic100 mg/kgSignificant tumor growth delay
N(2)-Substituted 3-NTR derivatives V79 (in vitro)HypoxicNot specifiedStronger than N(1)-substituted derivatives
N(1)-Substituted 3-NTR derivatives SCCVII (in vivo)HypoxicNot specifiedWeaker than in vitro activity of N(2) derivatives

Experimental Protocols

In Vitro Radiosensitization Studies

This protocol outlines the steps for evaluating the radiosensitizing potential of this compound derivatives using a clonogenic survival assay.

G A 1. Cell Seeding (e.g., V79, SCCVII) B 2. Drug Incubation (e.g., 1 mM NTP derivative) A->B C 3. Induction of Hypoxia (<0.1% O2, 2-4h) B->C D 4. Irradiation (e.g., 0-10 Gy) C->D E 5. Post-Irradiation Incubation (7-14 days) D->E F 6. Colony Staining & Counting E->F G 7. Data Analysis (Calculate SER) F->G

Workflow for In Vitro Radiosensitization Assay.

Materials:

  • Tumor cell line (e.g., Chinese Hamster V79, murine SCCVII)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Hypoxia chamber or workstation

  • X-ray irradiator

  • Crystal violet staining solution (0.5% in methanol)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the appropriate number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (50-150) per well.

  • Drug Incubation:

    • Allow cells to attach for 4-6 hours.

    • Replace the medium with fresh medium containing the desired concentration of the NTP derivative (e.g., 1 mM). Include a vehicle control group.

    • Incubate for 1-2 hours under standard culture conditions (37°C, 5% CO2).

  • Induction of Hypoxia:

    • Transfer the plates to a hypoxia chamber or a workstation with a controlled atmosphere.

    • Purge the chamber with a gas mixture of 5% CO2, 95% N2 (with <10 ppm O2) to achieve a hypoxic environment (<0.1% O2).

    • Incubate for 2-4 hours to allow cells to become fully hypoxic.

  • Irradiation:

    • Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8, 10 Gy).

    • Ensure that hypoxic conditions are maintained during transport to and from the irradiator if the irradiator is not housed within the hypoxia chamber.

  • Post-Irradiation Incubation:

    • After irradiation, replace the drug-containing medium with fresh, drug-free medium.

    • Return the plates to a standard normoxic incubator (37°C, 5% CO2).

    • Incubate for 7-14 days, or until colonies are visible to the naked eye.

  • Colony Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the survival curves (log SF vs. radiation dose).

    • Determine the SER from the survival curves at a specific survival level (e.g., 10% or 1%).

In Vivo Radiosensitization Studies

This protocol describes the evaluation of this compound derivatives in a murine tumor model.

G A 1. Tumor Implantation (e.g., SCCVII in C3H/He mice) B 2. Tumor Growth to Palpable Size A->B C 3. Drug Administration (e.g., 100 mg/kg AK-2123, i.p.) B->C D 4. Tumor Irradiation (e.g., 20 Gy) C->D E 5. Monitor Tumor Growth and Animal Health D->E F 6. Data Analysis (Tumor growth delay) E->F

Workflow for In Vivo Radiosensitization Assay.

Materials:

  • C3H/He mice

  • SCCVII tumor cells

  • Sterile PBS

  • This compound derivative solution for injection (e.g., AK-2123 dissolved in saline)

  • Anesthetic

  • X-ray irradiator with appropriate shielding for localized tumor irradiation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject approximately 1 x 10^5 SCCVII cells subcutaneously into the hind leg of C3H/He mice.

  • Tumor Growth:

    • Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

    • Randomize the mice into treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).

  • Drug Administration:

    • Administer the NTP derivative (e.g., 100 mg/kg AK-2123) via intraperitoneal (i.p.) injection.

    • The timing of drug administration relative to irradiation should be optimized based on pharmacokinetic data, but typically 30-60 minutes prior to irradiation.

  • Tumor Irradiation:

    • Anesthetize the mice.

    • Shield the rest of the mouse's body, exposing only the tumor-bearing leg.

    • Deliver a single dose of radiation (e.g., 20 Gy) to the tumor.

  • Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width^2).

    • Monitor the general health and body weight of the mice.

  • Data Analysis:

    • Plot the mean tumor volume for each group as a function of time.

    • Determine the tumor growth delay, which is the time it takes for the tumors in the treatment groups to reach a certain size (e.g., 4 times the initial volume) compared to the control group.

    • The enhancement factor can be calculated as the ratio of the growth delay for the combination therapy to that of radiation alone.

Conclusion

This compound and its derivatives represent a valuable class of compounds for overcoming hypoxia-induced radioresistance in cancer therapy. The protocols provided herein offer a framework for the systematic evaluation of these compounds in both in vitro and in vivo settings. Careful execution of these experiments will enable researchers to identify and characterize novel radiosensitizers with the potential to improve clinical outcomes for patients with solid tumors.

Application Notes and Protocols for the Development of Antitrypanosomal Agents Based on 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2] The current therapeutic options, benznidazole (B1666585) and nifurtimox, are limited by their efficacy, adverse side effects, and the emergence of resistant strains.[1][3][4] This has spurred the search for new, safer, and more effective antitrypanosomal agents. A promising class of compounds that has emerged is based on the 3-nitro-1,2,4-triazole scaffold. These compounds act as prodrugs, selectively activated within the parasite to exert their trypanocidal effects.[1][5] This document provides a comprehensive overview of the development of these agents, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Selective Activation by Type I Nitroreductase

The key to the selective toxicity of this compound derivatives against trypanosomes lies in their bioactivation by a parasite-specific enzyme. These compounds are prodrugs that require reductive activation to form cytotoxic metabolites.[1][5] This activation is catalyzed by a type I nitroreductase (NTR), an oxygen-insensitive enzyme found in trypanosomatids but absent in most eukaryotic cells, including those of the mammalian host.[1][3][4][5] The NTR enzyme mediates a series of two-electron reductions of the nitro group on the triazole ring.[1][5] This process leads to the fragmentation of the heterocyclic ring and the generation of toxic metabolites that are lethal to the parasite.[1][5] The selectivity of this activation pathway is a significant advantage, as it minimizes toxicity to host cells.[1][6] Studies have shown that overexpression of this NTR in T. brucei leads to hypersensitivity to these nitrotriazole-based compounds, further confirming its role in their mechanism of action.[1][5][6]

NTR_Pathway cluster_parasite Trypanosoma cruzi cluster_host Mammalian Host Cell Prodrug This compound Prodrug NTR Type I Nitroreductase (NTR) Prodrug->NTR Enzymatic Reduction Metabolites Toxic Metabolites NTR->Metabolites Generates Death Parasite Death Metabolites->Death Induces Prodrug_host This compound Prodrug No_NTR No Type I NTR Prodrug_host->No_NTR No_Activation No Activation No_NTR->No_Activation

Caption: Mechanism of selective activation of this compound prodrugs in T. cruzi.

Quantitative Data Summary

A variety of this compound derivatives, including amines, amides, and sulfonamides, have been synthesized and evaluated for their antitrypanosomal activity.[1][4][5][6] Many of these compounds exhibit potent activity against the intracellular amastigote form of T. cruzi with high selectivity indices, often surpassing the activity of the reference drug benznidazole.[1][4][5][6]

Compound ClassRepresentative Compound/ReferenceTarget OrganismIC50 (µM)Selectivity Index (SI)Reference
Aromatic AminesChloroquinoline-based (Compound 1)T. cruzi amastigotes< 1> 200[1]
Aliphatic AminesBenzyl amine (Compound 2)T. cruzi amastigotes< 1> 200[1]
AmidesVarious derivativesT. cruzi amastigotes0.028 - 3.7266 - 2782[5]
SulfonamidesVarious derivativesT. cruzi amastigotes0.028 - 3.7266 - 2782[5]
PiperazinesVarious derivativesT. cruzi amastigoteslow nM to < 466 - 2682[4]
2-Amino-1,3-benzothiazoles6-chlorobenzothiazole (Compound 15)T. cruzi amastigotesModerately active-[4]
Triazole-1,2,3-triazole AnalogsAnalog 15gT. cruzi (Tulahuen LacZ)0.09> 555.5[7]
Benznidazole (Reference)T. cruzi amastigotes--[1][4][5][6]

Experimental Protocols

The development and evaluation of novel antitrypanosomal agents involve a cascade of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro Anti-amastigote Assay against T. cruzi

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Materials:

  • L6 rat skeletal myoblast cells

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40

  • Positive control drug (e.g., benznidazole)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2,000 cells/well in 100 µL of RPMI 1640 medium and incubate for 24 hours at 37°C in 5% CO2.

  • Infection: Add T. cruzi trypomastigotes to the L6 cells at a parasite to cell ratio of 5:1. Incubate for 48 hours to allow for parasite invasion and transformation into amastigotes.

  • Compound Addition: Prepare serial dilutions of the test compounds and benznidazole in the culture medium. Remove the medium from the infected cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for an additional 96 hours.

  • Assay Development:

    • Remove the medium and add 100 µL of RPMI 1640 containing 100 µM CPRG and 0.1% Nonidet P-40.

    • Incubate at 37°C for 4-6 hours.

  • Data Acquisition: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits parasite growth by 50%) by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay against L6 Cells

This assay is performed in parallel to the anti-amastigote assay to determine the selectivity of the compounds.

Materials:

  • L6 rat skeletal myoblast cells

  • RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • Resazurin (B115843) solution

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2,000 cells/well in 100 µL of RPMI 1640 medium and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Development: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

  • Data Analysis: Calculate the CC50 values (the concentration of the compound that is toxic to 50% of the cells) and determine the Selectivity Index (SI = CC50 for L6 cells / IC50 for T. cruzi).

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol utilizes a bioluminescence imaging-based assay for rapid assessment of compound efficacy in vivo.[1][2]

Materials:

  • BALB/c mice

  • Transgenic T. cruzi expressing luciferase

  • Test compounds formulated for intraperitoneal (i.p.) administration

  • Benznidazole as a positive control

  • D-luciferin

  • In vivo imaging system (IVIS)

Protocol:

  • Infection: Infect mice with 1x10^4 transgenic trypomastigotes via i.p. injection.

  • Treatment Initiation: Begin treatment 3-5 days post-infection. Administer the test compounds and benznidazole daily for a specified period (e.g., 5-10 days) at a predetermined dose.[1] A control group should receive the vehicle only.

  • Bioluminescence Imaging:

    • On designated days, administer D-luciferin (150 mg/kg) to the mice via i.p. injection.

    • After 10-15 minutes, anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Data Analysis: Quantify the bioluminescence signal from the images to determine the parasite load in each mouse. Compare the parasite load in the treated groups to the control group to assess the efficacy of the compounds.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior, throughout the experiment.

Drug_Discovery_Workflow cluster_workflow Antitrypanosomal Drug Discovery Workflow Synthesis Compound Synthesis (this compound derivatives) In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Amastigote_Assay Anti-amastigote Assay (T. cruzi) In_Vitro_Screening->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (L6 cells) In_Vitro_Screening->Cytotoxicity_Assay Selectivity Determine Selectivity Index (SI) Amastigote_Assay->Selectivity Cytotoxicity_Assay->Selectivity In_Vivo_Testing In Vivo Efficacy Testing (Murine Model) Selectivity->In_Vivo_Testing High Potency & SI Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Effective & Non-toxic

Caption: A typical workflow for the discovery of this compound-based antitrypanosomal agents.

Conclusion

The development of antitrypanosomal agents based on the this compound scaffold represents a highly promising strategy in the fight against Chagas disease. The selective activation of these compounds by the parasite's type I nitroreductase provides a clear advantage in terms of targeted therapy and reduced host toxicity. The robust in vitro and in vivo data for numerous derivatives underscore the potential of this chemical class. The protocols outlined in this document provide a framework for the continued discovery and development of novel, effective, and safer treatments for this neglected tropical disease. Further research, including lead optimization and preclinical development, is warranted to advance these promising compounds towards clinical application.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-1,2,4-triazole (3-NTO) is a heterocyclic compound of significant interest in various fields, including its use as a precursor in the synthesis of energetic materials and pharmaceuticals. Accurate and reliable quantification of 3-NTO is crucial for process monitoring, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for the separation, identification, and quantification of 3-NTO due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the analysis of 3-NTO using reversed-phase HPLC with UV detection.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 or a specialized reversed-phase column. An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer provides an efficient elution of the analyte. Detection is performed using a UV-Vis detector at a wavelength where 3-NTO exhibits maximum absorbance, ensuring high sensitivity. Quantification is based on the comparison of the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Protocol 1: Analysis of this compound Standard

This protocol describes the procedure for the analysis of a pure this compound standard.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1 column

  • Data acquisition and processing software

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm) or Newcrom R1

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid or formic acid.[1] The exact ratio should be optimized for best separation and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at approximately 260 nm (the wavelength of maximum absorbance for 3-NTO should be confirmed).

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions, starting with the lowest concentration.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.

Protocol 2: Sample Preparation from a Solid Matrix

This protocol provides a general guideline for the extraction of this compound from a solid matrix.

1. Sample Extraction

  • Accurately weigh a known amount of the homogenized solid sample.

  • Add a measured volume of extraction solvent (e.g., acetonitrile).

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid particles.

  • Carefully collect the supernatant.

2. Sample Clean-up

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for HPLC analysis. If the concentration of 3-NTO is expected to be high, dilute the extract with the mobile phase to fall within the calibration range.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Newcrom R1C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[1]Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (Wavelength to be optimized)UV at 260 nm
Injection Volume 10 µL10 µL
Temperature Ambient or 25 °C25 °C

Table 2: Representative Method Validation Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Note: The values in Table 2 are hypothetical and represent typical performance characteristics of a validated HPLC method. Actual values must be determined experimentally.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Extract & Filter Sample Sample->Sample_Prep HPLC HPLC System Standard_Prep->HPLC Inject Sample_Prep->HPLC Inject Column Separation on Column HPLC->Column Detector UV Detection Column->Detector Data_Acq Data Acquisition Detector->Data_Acq Quant Quantification Data_Acq->Quant

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Nitro-1,2,4-triazole (NTO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Nitro-1,2,4-triazole (NTO).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound (NTO)?

A1: The most prevalent and widely accepted method for the purification of NTO is recrystallization.[1][2][3] Other techniques such as acid-base extraction and column chromatography, which are common for other triazole derivatives, are less frequently reported specifically for NTO but may be applicable depending on the impurity profile.

Q2: What are the typical impurities encountered in crude this compound?

A2: Impurities in crude NTO can originate from unreacted starting materials, byproducts of the synthesis, and degradation products. Common synthesis routes, such as the nitration of 1,2,4-triazole (B32235) or its derivatives, may lead to the following impurities:

  • Isomeric Byproducts: The nitration of 1,2,4-triazole can potentially lead to the formation of other nitro-substituted isomers, although this compound is the major product under controlled conditions. Alkylation reactions on the triazole ring, if part of the synthetic scheme, can also produce N(1), N(2), and N(4) substituted isomers.[4]

  • Unreacted Starting Materials: Residual 1,2,4-triazole or its precursors from the synthesis may be present.

  • Colored Impurities: The presence of colored impurities is a common issue in the synthesis of nitroaromatic compounds.[3] These can arise from side reactions and the formation of nitrophenolic-type byproducts, especially if aromatic precursors are used.

  • Azidotriazole impurities: In certain synthetic pathways for related dinitro-triazoles, azidotriazole impurities have been noted, which could be a possibility in NTO synthesis under specific conditions.[5]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of NTO.[6] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water mixture is typically effective.[7] For mass spectrometry compatible methods, formic acid can be used as a modifier in the mobile phase.[6]

Q4: What is the expected purity of this compound after a single recrystallization?

A4: A single, carefully performed recrystallization can significantly improve the purity of NTO. While the initial purity of crude NTO can vary depending on the synthesis, it is common to achieve a purity of >98% after one recrystallization. For more quantitative data, please refer to the Data Presentation section.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My NTO is not dissolving in the hot recrystallization solvent. What should I do?

A:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the NTO dissolves completely.[8]

  • Inappropriate Solvent: The chosen solvent may not be suitable for NTO. Water and lower alcohols like ethanol (B145695) and methanol are commonly used.[1][9] For specific solubility data, refer to the Experimental Protocols section.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If, after adding a reasonable amount of hot solvent, some solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material.[8]

Q: My NTO "oiled out" during cooling instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help to promote gradual crystal growth.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a solvent mixture.

Q: The recovery of my purified NTO after recrystallization is very low. What are the likely causes and how can I improve the yield?

A: Low recovery can be due to several factors:

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]

  • Premature Crystallization: The product may have crystallized prematurely during hot filtration. Ensure your filtration apparatus (funnel and receiving flask) is preheated.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant amount of the product. Always use a minimal amount of ice-cold solvent for washing.

Q: My purified NTO is still colored. How can I remove the color?

A: Colored impurities can often be removed by treating the hot recrystallization solution with activated charcoal.

  • Procedure: After dissolving the crude NTO in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. Be cautious as the fine charcoal particles can pass through standard filter paper; using a finer grade of filter paper or a celite bed may be necessary.

  • Caution: Using an excessive amount of charcoal can lead to the loss of your desired product.

Data Presentation

The following table summarizes the effectiveness of recrystallization for the purification of this compound.

Purification MethodSolvent SystemInitial Purity (HPLC)Final Purity (HPLC)Reference
RecrystallizationWaterNot Specified>98%[1]
RecrystallizationEthanolNot Specified>98%[9]
RecrystallizationMethanolNot Specified>98%[10]

Note: The initial purity of crude NTO can vary significantly based on the synthetic route and reaction conditions. The final purity values are typical for a successful recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol describes a general procedure for the purification of NTO by recrystallization from water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a stir bar and a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil to ensure complete dissolution of the NTO. Add more water in small portions if necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Bring the solution back to a gentle boil for 2-5 minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point to remove any residual water.

Protocol 2: Recrystallization of this compound from Ethanol

This protocol outlines the purification of NTO by recrystallization from ethanol.

  • Dissolution: In a well-ventilated fume hood, place the crude NTO in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the NTO is completely dissolved at the boiling point of the ethanol. Avoid using a large excess of solvent.

  • Decolorization (Optional): If necessary, decolorize the solution with activated charcoal as described in Protocol 1.

  • Hot Filtration: If required, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of ice-cold ethanol.

  • Drying: Dry the purified NTO crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_nto Crude this compound dissolution Dissolution in Hot Solvent (e.g., Water or Ethanol) crude_nto->dissolution decolorization Decolorization (with Activated Charcoal, Optional) dissolution->decolorization if colored hot_filtration Hot Filtration (to remove insoluble impurities) dissolution->hot_filtration if insoluble impurities crystallization Cooling and Crystallization dissolution->crystallization decolorization->hot_filtration hot_filtration->crystallization isolation Isolation by Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying pure_nto Purified this compound drying->pure_nto hplc_analysis Purity Analysis (HPLC) pure_nto->hplc_analysis

Caption: A generalized experimental workflow for the purification of this compound by recrystallization.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered during Recrystallization low_yield Low Yield start->low_yield oiling_out Product 'Oiled Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_product Product is Colored start->colored_product solution_ly - Use minimum hot solvent - Recover from mother liquor - Pre-heat filtration apparatus low_yield->solution_ly Troubleshoot solution_oo - Reheat and add more solvent - Cool solution more slowly - Change solvent system oiling_out->solution_oo Troubleshoot solution_nc - Scratch inner surface of flask - Add a seed crystal - Concentrate the solution no_crystals->solution_nc Troubleshoot solution_cp - Treat with activated charcoal - Perform hot filtration colored_product->solution_cp Troubleshoot

References

Technical Support Center: Synthesis of 3-Nitro-1,2,4-triazole (NTO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Nitro-1,2,4-triazole (NTO).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (NTO)?

A1: The most prevalent and well-established method for synthesizing NTO is through the diazotization of 3-amino-1,2,4-triazole, followed by the replacement of the diazonium group with a nitro group. This reaction is typically carried out in an acidic medium using a nitrite (B80452) salt and a source of the nitro group.

Q2: What are the primary impurities I should be aware of during NTO synthesis?

A2: The primary impurities can be categorized as process-related, side-product-related, and starting material-related. These include unreacted 3-amino-1,2,4-triazole, isomeric impurities, nitroso compounds, and inorganic salts from the reagents used.

Q3: How can I minimize the formation of these impurities?

A3: Strict control of reaction parameters is crucial. Key factors include maintaining the recommended temperature, ensuring the correct stoichiometric ratios of reactants, and controlling the rate of addition of reagents. Post-synthesis purification steps such as recrystallization are also essential to remove residual impurities.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final NTO product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and quantifying the purity of the final product. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield of NTO Incomplete diazotization of the starting material, 3-amino-1,2,4-triazole.Ensure the reaction temperature is maintained at the optimal low temperature (typically 0-5 °C) to stabilize the diazonium salt. Confirm the correct molar ratio of sodium nitrite and acid.
Decomposition of the intermediate diazonium salt.Maintain a low temperature throughout the diazotization and subsequent nitration steps. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times.
Suboptimal pH of the reaction medium.The reaction is typically performed in a strongly acidic medium. Ensure the pH is sufficiently low for efficient diazotization.
Presence of Unreacted 3-Amino-1,2,4-triazole in the Final Product Insufficient amount of diazotizing agent (e.g., sodium nitrite).Use a slight excess of the diazotizing agent to ensure complete conversion of the starting material.
Inefficient mixing of reactants.Ensure vigorous stirring throughout the addition of the nitrite solution to maintain a homogeneous reaction mixture.
Formation of Colored Impurities (e.g., brown or yellow) Formation of azo-coupling by-products from the reaction of the diazonium salt with unreacted 3-amino-1,2,4-triazole.Maintain a low concentration of free 3-amino-1,2,4-triazole by ensuring its complete protonation in the acidic medium and by using an appropriate excess of the diazotizing agent.
Presence of nitroso compounds as by-products.Ensure the reaction conditions, particularly temperature and pH, are strictly controlled to minimize the formation of these side products.
High Levels of Inorganic Salts in the Final Product Inadequate washing of the crude product.Thoroughly wash the filtered product with cold water to remove residual inorganic salts such as sodium sulfate (B86663) or sodium chloride.
Difficulty in Isolating the Product Product remains dissolved in the reaction mixture.After the reaction is complete, carefully neutralize the excess acid to precipitate the NTO. Cooling the mixture can also aid in precipitation.

Common Impurities in this compound Synthesis

The following table summarizes the common impurities encountered during the synthesis of NTO. While exact percentages can vary significantly based on reaction conditions and purification methods, this table provides a general overview of what to expect in a crude product mixture.

Impurity Typical Origin Typical Concentration Range in Crude Product (w/w %) Recommended Analytical Method for Detection
3-Amino-1,2,4-triazoleUnreacted starting material1 - 5%HPLC, TLC
1-Nitroso-1,2,4-triazoleSide reaction during diazotization< 1%HPLC-MS
Isomeric Nitro-triazoles (e.g., 1-Nitro-1,2,4-triazole)Side reaction, though less common in this specific synthesis< 0.5%HPLC, NMR
AzidotriazolesPotential side reaction if azide (B81097) ions are present (e.g., from impure reagents)< 0.1%HPLC-MS
Inorganic Salts (e.g., Na₂SO₄, NaCl)By-products from reagentsVariable, can be high without proper washingIon Chromatography, Conductivity

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound from 3-Amino-1,2,4-triazole

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Amino-1,2,4-triazole

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the 3-Amino-1,2,4-triazole Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 3-amino-1,2,4-triazole to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Stir the mixture until all the solid has dissolved.

  • Diazotization: Cool the solution to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Slowly add the sodium nitrite solution dropwise to the stirred 3-amino-1,2,4-triazole solution, ensuring the temperature does not exceed 5°C. The addition should take approximately 1-2 hours.

  • Nitration: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Work-up and Isolation: Slowly and carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate.

  • Purification: Filter the precipitate and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or water.

  • Drying: Dry the purified product in a vacuum oven at a temperature below 50°C.

Visualizations

NTO_Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Diazotization Diazotization 3-Amino-1,2,4-triazole->Diazotization H2SO4 H2SO4 H2SO4->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Nitration Nitration Diazotization->Nitration Intermediate Diazonium Salt This compound This compound Nitration->this compound Byproducts Byproducts Nitration->Byproducts

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Detected? check_yield->check_purity No temp_control Check Temperature Control (0-5°C) check_yield->temp_control Yes unreacted_sm Incomplete Reaction? Check Diazotizing Agent Excess check_purity->unreacted_sm Yes end_product Pure NTO check_purity->end_product No reagent_ratio Verify Reagent Stoichiometry temp_control->reagent_ratio ph_check Ensure Low pH reagent_ratio->ph_check ph_check->start Re-run with Optimized Conditions colored_impurities Colored Impurities? Optimize Mixing & Temp. unreacted_sm->colored_impurities inorganic_salts High Salt Content? Improve Washing colored_impurities->inorganic_salts inorganic_salts->start Re-purify or Re-run

Caption: Troubleshooting workflow for NTO synthesis.

Technical Support Center: Stability of 3-Nitro-1,2,4-triazole (NTO) Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-1,2,4-triazole (NTO) and encountering stability issues under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,4-triazole (B32235) ring under acidic conditions?

The 1,2,4-triazole ring itself is generally considered to be stable under acidic conditions due to its aromatic character.[1][2] However, the presence of substituents, such as the nitro group in this compound (NTO), can significantly influence the overall stability of the molecule.

Q2: How does the nitro group affect the stability of NTO in acidic media?

The electron-withdrawing nature of the nitro group can make the triazole ring more susceptible to nucleophilic attack, potentially leading to degradation under certain acidic conditions. While direct studies on the acid-catalyzed hydrolysis of NTO are not extensively available in the provided search results, related compounds offer some insights. For instance, the decomposition of nitroamine is influenced by the acidity of the medium, following a linear correlation with the Hammett acidity function.[3] Additionally, for the related compound 3-nitro-1,2,4-triazol-5-one (another isomer of NTO), its degradation under acidic conditions in the presence of a catalyst has been modeled with pseudo-first-order kinetics.[4][5]

Q3: What are the potential degradation pathways for NTO under acidic conditions?

While a definitive, experimentally verified degradation pathway for NTO in acid is not detailed in the available literature, computational studies on the degradation of NTO by radicals suggest that acidic catalysis may lower the activation energy for the hydrolysis of intermediates like isocyanic acid.[6] A study on the thermal decomposition of a related NTO isomer indicated that nitric acid can accelerate its decomposition.[7] A potential pathway could involve protonation of the triazole ring followed by nucleophilic attack by water, potentially leading to ring opening.

Q4: What are the expected degradation products of NTO in an acidic solution?

Specific degradation products of NTO under purely acidic hydrolytic conditions are not explicitly identified in the provided search results. However, studies on the degradation of a related compound, 3-nitro-1,2,4-triazol-5-one, under acidic reductive conditions identified aminotiazolone and urea (B33335) as degradation products.[4] In photolysis studies of the same related compound, which can be influenced by pH, major products included ammonium, nitrite, and nitrate.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of NTO in an acidic formulation. Low pH: The concentration and type of acid may be promoting hydrolysis or other degradation pathways.1. pH Adjustment: If the application allows, increase the pH of the formulation. The stability of a related NTO isomer in photolysis was found to be lower at acidic pH.[8] 2. Buffer Selection: Use a buffer system to maintain a stable pH in a less acidic range. 3. Acid Choice: If an acidic environment is necessary, consider using a weaker acid and evaluate its impact on NTO stability through a compatibility study.
Discoloration or precipitation in acidic NTO solutions. Formation of degradation products: The observed changes may be due to the formation of insoluble or colored byproducts from NTO degradation.1. Analysis of Precipitate/Color: Isolate and analyze the precipitate or colored species using techniques like HPLC, LC-MS, and spectroscopy to identify the degradation products. 2. Solubility Adjustment: If the degradation product is identified, consider adjusting the solvent system to improve its solubility, if its formation cannot be avoided.
Inconsistent experimental results with NTO in acidic media. Variability in experimental conditions: Factors such as temperature, light exposure, and the presence of metal ions can influence the stability of NTO.1. Control Temperature: Maintain a consistent and, if possible, lower temperature during experiments. 2. Protect from Light: Store and handle acidic NTO solutions in the dark, as photolysis can be a degradation pathway.[8] 3. Use High-Purity Reagents: Avoid trace metal contaminants that could catalyze degradation by using high-purity solvents and acids.

Experimental Protocols

Protocol 1: Forced Degradation Study of NTO under Acidic Conditions

This protocol is a general guideline for assessing the stability of NTO in an acidic solution.

Objective: To determine the rate and extent of degradation of NTO in an acidic solution and to identify the major degradation products.

Materials:

  • This compound (NTO), analytical standard

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • LC-MS system for identification of degradation products

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of NTO of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and then dilute with deionized water.

    • Prepare acidic solutions of different concentrations (e.g., 0.1 N, 1 N HCl or H₂SO₄).

  • Degradation Experiment:

    • In separate volumetric flasks, add a known volume of the NTO stock solution to the acidic solutions to achieve the desired final NTO concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the aliquots immediately with a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining NTO.

    • Analyze the samples by LC-MS to identify and characterize any degradation products formed.

  • Data Analysis:

    • Plot the concentration of NTO versus time to determine the degradation kinetics.

    • Calculate the degradation rate constant and the half-life of NTO under the tested conditions.

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow A Prepare NTO Stock Solution C Mix NTO and Acid Solutions A->C B Prepare Acidic Solutions (e.g., 0.1N, 1N HCl/H2SO4) B->C D Incubate at Controlled Temperature (e.g., 40°C, 60°C) C->D E Withdraw Aliquots at Time Intervals D->E F Neutralize Aliquots E->F G HPLC Analysis for NTO Quantification F->G H LC-MS Analysis for Degradation Product ID F->H I Data Analysis: - Degradation Kinetics - Rate Constant - Half-life G->I H->I

Forced degradation experimental workflow.
Protocol 2: Compatibility Testing of NTO with Acidic Excipients

This protocol is designed to assess the compatibility of NTO with acidic pharmaceutical excipients.

Objective: To evaluate the potential for interactions and degradation when NTO is in direct contact with acidic excipients.

Materials:

  • This compound (NTO)

  • Acidic excipients (e.g., citric acid, fumaric acid)

  • Deionized water

  • Controlled environment chamber (e.g., oven)

  • HPLC system

  • Differential Scanning Calorimetry (DSC) (optional)

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of NTO and each acidic excipient at a specific ratio (e.g., 1:1 or a ratio relevant to the formulation).

    • Prepare a physical mixture by gentle blending.

    • For accelerated testing, a small amount of water (e.g., 5-10% w/w) can be added to the binary mixture to simulate high humidity conditions.

  • Storage:

    • Store the samples in a controlled environment chamber at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 2, 4 weeks).

    • Store a control sample of NTO under the same conditions.

  • Analysis:

    • At each time point, analyze the samples for the appearance of any new peaks (degradation products) and for the loss of NTO using a stability-indicating HPLC method.

    • (Optional) Analyze the initial binary mixtures using DSC to detect any potential interactions (e.g., changes in melting points, appearance of new thermal events).

  • Evaluation:

    • Compare the chromatograms of the stored mixtures with the control sample to identify any degradation.

    • A significant increase in degradation products or loss of NTO in the presence of an excipient indicates incompatibility.

Decision Tree for NTO-Excipient Compatibility

Compatibility_Decision_Tree Start Start: NTO and Acidic Excipient Prepare Prepare Binary Mixture Start->Prepare Store Store under Accelerated Conditions (e.g., 40°C/75% RH) Prepare->Store Analyze Analyze by HPLC at Time Intervals Store->Analyze Degradation_Check Significant Degradation Compared to Control? Analyze->Degradation_Check Compatible Compatible Degradation_Check->Compatible No Incompatible Incompatible Degradation_Check->Incompatible Yes Further_Investigation Further Investigation Needed (e.g., identify degradation product) Incompatible->Further_Investigation

Decision-making for NTO compatibility.

Data Summary

Currently, there is a lack of direct quantitative data in the provided search results for the stability of this compound under various acidic conditions. The following table summarizes related findings for a different isomer, 3-nitro-1,2,4-triazol-5-one (NTO), which may provide some indication of the behavior of nitrotriazoles in acidic environments.

Table 1: Reductive Degradation of 3-nitro-1,2,4-triazol-5-one under Acidic Conditions

ParameterValueConditionsReference
Kinetics Pseudo-first-orderReductive degradation in the presence of Fe-Cu bimetal particles under acidic conditions.[4][5]
Activation Energy (Ea) 27.40 kJ mol⁻¹Reductive degradation in the presence of Fe-Cu bimetal particles under acidic conditions.[4][5]

Note: This data is for a different isomer of NTO and for a reductive degradation process, not direct hydrolysis. It should be used with caution as an indicator for the stability of this compound. Further experimental studies are required to determine the specific stability profile of this compound under acidic conditions.

References

Technical Support Center: Scaling Up 3-Nitro-1,2,4-triazole (3-NT) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Nitro-1,2,4-triazole (3-NT).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound (3-NT)?

The most widely adopted industrial synthesis of 3-NT involves the diazotization of 3-amino-1,2,4-triazole, followed by nitration. This method is favored due to the availability of the starting material and its amenability to large-scale production.

Q2: What are the primary safety concerns when scaling up 3-NT synthesis?

The primary safety concerns during the scale-up of 3-NT production are:

  • Thermal Runaway: The nitration step is highly exothermic and can lead to a thermal runaway if not properly controlled.

  • Diazonium Salt Instability: The diazonium salt intermediate can be unstable and potentially explosive, especially if isolated or allowed to accumulate.

  • Formation of Sensitive Byproducts: The synthesis can sometimes lead to the formation of thermally sensitive impurities that may increase the risk of decomposition.

  • Handling of Strong Acids and Oxidizers: The process involves the use of corrosive and hazardous materials like nitric acid and sodium nitrite (B80452).

Q3: How can I purify the final 3-NT product at a larger scale?

Purification of 3-NT on a larger scale typically involves:

  • Crystallization: Recrystallization from a suitable solvent is a common method to obtain high-purity 3-NT.

  • Washing: Washing the crude product with water can help remove residual acids and inorganic salts.

  • Activated Carbon Treatment: Treatment with activated carbon can be employed to remove colored impurities.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of 3-NT production.

Problem 1: Low Yield of 3-NT
Possible Cause Troubleshooting Action
Incomplete Diazotization Ensure the reaction temperature is maintained in the optimal range (typically 0-5 °C) to prevent decomposition of the diazonium salt. Verify the stoichiometry of sodium nitrite and the mineral acid.
Decomposition of Diazonium Intermediate Avoid delays between the diazotization and nitration steps. The diazonium salt should be used in situ as it is generated.
Suboptimal Nitration Conditions Carefully control the temperature during the addition of the diazonium salt solution to the nitrating mixture. Ensure efficient stirring to maintain a homogenous reaction mixture.
Product Loss During Workup Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate to maximize product recovery. Ensure the pH is properly adjusted to minimize the solubility of 3-NT in the mother liquor.
Problem 2: Formation of Impurities and Byproducts
Possible Cause Troubleshooting Action
Side Reactions of the Diazonium Salt Maintain a low temperature during diazotization to suppress the formation of phenolic byproducts from the reaction with water.
Over-nitration or Side-chain Nitration Optimize the concentration of nitric acid and the reaction time to minimize the formation of dinitro or other over-nitrated species.
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC, TLC) before quenching. Adjust reaction time or temperature if necessary.
Formation of Isomeric Byproducts The formation of isomeric nitro-triazoles is possible. Optimize the reaction conditions, particularly the nitrating agent and temperature, to favor the desired isomer. Purification by recrystallization is often effective in removing these impurities.
Problem 3: Poor Product Quality (e.g., Color, Purity)
Possible Cause Troubleshooting Action
Presence of Colored Impurities Treat the crude product solution with activated charcoal before crystallization to adsorb colored byproducts.
Inadequate Purification Optimize the recrystallization solvent and procedure. Multiple recrystallizations may be necessary to achieve the desired purity.
Trapped Solvents or Moisture Ensure the final product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents or water.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 3-NT. Note that optimal conditions may vary depending on the scale and specific equipment used.

Parameter Laboratory Scale Pilot/Industrial Scale
**Reactant Ratio (3-amino-1,2,4-triazole : NaNO₂) **1 : 1.05-1.21 : 1.1-1.3
Diazotization Temperature 0-5 °C0-10 °C
Nitration Temperature 20-30 °C25-40 °C
Reaction Time (Nitration) 1-3 hours2-5 hours
Typical Yield 70-85%75-90%
Purity (after recrystallization) >98%>99%

Experimental Protocols

Synthesis of this compound (3-NT)

Step 1: Diazotization of 3-Amino-1,2,4-triazole

  • In a well-ventilated fume hood, prepare a solution of 3-amino-1,2,4-triazole in a suitable mineral acid (e.g., hydrochloric acid or sulfuric acid) in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C. The rate of addition should be carefully controlled to prevent a rapid temperature increase and excessive foaming.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Step 2: Nitration of the Diazonium Salt

  • In a separate reactor, prepare a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) and cool it to the desired temperature (typically 20-30 °C).

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the stirred nitrating mixture. The temperature of the nitration reaction should be carefully monitored and controlled within the desired range.

  • After the addition is complete, allow the reaction to stir for 1-3 hours at the set temperature to ensure complete nitration.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

Step 3: Isolation and Purification of 3-NT

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice or into cold water with vigorous stirring.

  • The crude 3-NT will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral to remove residual acids.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture).

  • Dry the purified 3-NT under vacuum at a moderate temperature to obtain a crystalline solid.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Diazotization Diazotization (0-5 °C) 3-Amino-1,2,4-triazole->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Mineral Acid Mineral Acid Mineral Acid->Diazotization Nitrating Mixture Nitrating Mixture Nitration Nitration (20-30 °C) Nitrating Mixture->Nitration Diazotization->Nitration Diazonium Salt Intermediate Quenching Quenching (Ice/Water) Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude 3-NT Drying Drying Recrystallization->Drying High-Purity 3-NT High-Purity 3-NT Drying->High-Purity 3-NT

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_safety Safety Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct SafetyConcern Safety Concern Start->SafetyConcern CheckDiazotization Check Diazotization - Temperature - Stoichiometry LowYield->CheckDiazotization CheckNitration Check Nitration - Temperature - Stirring LowYield->CheckNitration OptimizeWorkup Optimize Workup - Crystallization - pH Adjustment LowYield->OptimizeWorkup Recrystallize Optimize Recrystallization - Solvent Choice - Cooling Rate ImpureProduct->Recrystallize Charcoal Use Activated Charcoal ImpureProduct->Charcoal ThoroughDrying Ensure Thorough Drying ImpureProduct->ThoroughDrying TempControl Strict Temperature Control SafetyConcern->TempControl SlowAddition Slow Reagent Addition SafetyConcern->SlowAddition GoodVentilation Ensure Good Ventilation SafetyConcern->GoodVentilation

Caption: Logical troubleshooting guide for scaling up 3-NT production.

Byproducts formed during the nitration of 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,4-triazole (B32235). This guide focuses on identifying and mitigating the formation of common byproducts to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the nitration of 1,2,4-triazole to 3,5-dinitro-1,2,4-triazole?

The nitration of 1,2,4-triazole can lead to the formation of several byproducts, the nature and quantity of which are highly dependent on the reaction conditions and the purity of the starting materials. Key identified byproducts include:

  • Azidotriazole impurities : These are particularly prevalent when the synthesis of the precursor, 3,5-diamino-4H-1,2,4-triazole, from 2-cyanoguanidine and hydrazine (B178648) hydrate (B1144303) is carried out without intermediate purification.[1][2][3][4]

  • Isomeric Byproducts : Incomplete nitration can result in mono-nitro derivatives, such as 3-nitro-1,2,4-triazole. The position of the nitro group can vary, leading to a mixture of isomers.

  • Over-nitrated Products : Under harsh nitrating conditions, further nitration beyond the desired dinitro- A_1 product may occur, leading to trinitro derivatives or other highly nitrated species.

  • 1,3,4-Oxadiazole (B1194373) Derivatives : This is a classic side reaction in triazole synthesis, especially when using hydrazides as precursors under acidic or dehydrating conditions. The acidic environment can promote the intramolecular cyclization of acylhydrazide intermediates to form the more stable 1,3,4-oxadiazole ring.

  • Sodium 3-nitro-1,2,4-triazol-5-olate : This impurity has been specifically identified and characterized in the synthesis of 3,5-dinitro-1H-1,2,4-triazole.[4]

  • Decomposition Products : Nitro-triazoles can be thermally sensitive and may decompose, especially in the presence of impurities that can lower the decomposition temperature.[1][2][3]

Q2: How can I minimize the formation of azidotriazole impurities?

The formation of azidotriazole impurities is primarily linked to the purity of the 3,5-diamino-4H-1,2,4-triazole precursor.[1][2][3][4] To minimize these impurities, it is crucial to:

  • Purify the 3,5-diamino-4H-1,2,4-triazole intermediate before proceeding with the nitration step. Recrystallization is a common and effective purification method.

  • Ensure high-purity starting materials (2-cyanoguanidine and hydrazine hydrate) for the synthesis of the diamino-triazole precursor.

Q3: What reaction conditions favor the formation of 1,3,4-oxadiazole byproducts, and how can they be avoided?

The formation of 1,3,4-oxadiazole byproducts is favored by strongly acidic and dehydrating conditions, which promote the intramolecular cyclization of any acylhydrazide-like intermediates. To avoid this side reaction:

  • Control the acidity of the reaction medium. Avoid overly harsh acidic conditions where possible.

  • Maintain anhydrous conditions , as the presence of water can influence competing reaction pathways.

  • Optimize the reaction temperature . Lowering the temperature may favor the desired intermolecular nitration over the intramolecular cyclization.

Q4: How can I prevent over-nitration of the 1,2,4-triazole ring?

Over-nitration can be a significant issue, leading to highly energetic and potentially unstable byproducts. To prevent this:

  • Carefully control the stoichiometry of the nitrating agent. Use the calculated amount of nitric acid and sulfuric acid required for the desired dinitration.

  • Maintain a low reaction temperature , typically between 0-10 °C, during the addition of the nitrating agent to manage the exothermic nature of the reaction.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; formation of multiple byproducts; decomposition of product.Optimize reaction time and temperature. Ensure purity of starting materials. Carefully control the addition of the nitrating agent.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of isomeric byproducts (mono- and di-nitro isomers); presence of starting material.Adjust the stoichiometry of the nitrating agent. Optimize reaction time to ensure complete conversion. Employ purification techniques like column chromatography or recrystallization to separate isomers.
Formation of an Oily Product Instead of a Solid Presence of significant impurities that inhibit crystallization.Try triturating the oil with a non-polar solvent to induce crystallization. If unsuccessful, purify the oil using column chromatography.
Product is Highly Colored (Yellow/Orange) Presence of nitro-aromatic impurities or decomposition products.Purify the product by recrystallization or sublimation.[3] Ensure the reaction temperature was adequately controlled.
Inconsistent Results Between Batches Variability in the quality of starting materials; slight variations in reaction conditions.Standardize the source and purity of all reagents. Maintain strict control over reaction parameters such as temperature, addition rate, and stirring speed.

Quantitative Data on Byproduct Formation

Currently, there is limited published quantitative data that directly correlates specific reaction conditions to the percentage yield of each byproduct in the nitration of 1,2,4-triazole. However, qualitative observations from various studies indicate that lower temperatures and careful control of reagent stoichiometry are critical in minimizing byproduct formation. For instance, in the synthesis of a related compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole, the main impurity was identified as 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine.[5] An HPLC method was developed to quantify this impurity, demonstrating the importance of analytical monitoring.[5]

Parameter Condition Likely Impact on Byproduct Formation
Temperature > 10 °CIncreased risk of over-nitration and decomposition.
Nitrating Agent ExcessIncreased formation of over-nitrated byproducts.
Precursor Purity Unpurified Diamino-triazoleHigh probability of azidotriazole impurities.[1][2][3][4]
Reaction Time ProlongedMay lead to product degradation or further side reactions.

Experimental Protocols

Protocol 1: Nitration of 3,5-Diamino-1,2,4-triazole

This protocol is a general guideline for the synthesis of 3,5-dinitro-1H-1,2,4-triazole and may require optimization.

Materials:

  • 3,5-Diamino-1,2,4-triazole (purified)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite (B80452)

  • Ice

  • Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3,5-diamino-1,2,4-triazole in concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Alternatively, a solution of the triazole in sulfuric acid can be added to a solution of excess sodium nitrite in water at a controlled temperature (e.g., 50-60 °C).[3]

  • After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous solution multiple times with ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by vacuum sublimation.[1][2][3]

Protocol 2: HPLC Analysis of Nitration Products

This is a general method that can be adapted for the analysis of the reaction mixture.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid), is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the main product and expected byproducts absorb (e.g., 240 nm).[5]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standards of the starting material and, if available, known byproducts to determine retention times and for quantification.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_byproducts Byproduct Formation 1,2,4-Triazole 1,2,4-Triazole 3,5-Dinitro-1,2,4-Triazole 3,5-Dinitro-1,2,4-Triazole 1,2,4-Triazole->3,5-Dinitro-1,2,4-Triazole Nitrating Agent (HNO3/H2SO4) Mono-nitro_Isomers Mono-nitro_Isomers 1,2,4-Triazole->Mono-nitro_Isomers Insufficient Nitrating Agent Over-nitrated_Products Over-nitrated_Products 3,5-Dinitro-1,2,4-Triazole->Over-nitrated_Products Excess Nitrating Agent/High Temp. Azidotriazole_Impurities Azidotriazole_Impurities 1,3,4-Oxadiazoles 1,3,4-Oxadiazoles Unpurified_Precursor Unpurified_Precursor Unpurified_Precursor->Azidotriazole_Impurities Harsh_Conditions Harsh_Conditions Incomplete_Reaction Incomplete_Reaction Acidic_Dehydrating_Conditions Acidic_Dehydrating_Conditions Acidic_Dehydrating_Conditions->1,3,4-Oxadiazoles Acylhydrazide_Intermediate Acylhydrazide_Intermediate Acylhydrazide_Intermediate->1,3,4-Oxadiazoles

Caption: Potential pathways for byproduct formation during the nitration of 1,2,4-triazole.

Troubleshooting_Workflow start Start: Unexpected Results (Low Yield, Impurities) check_purity 1. Analyze Starting Material Purity start->check_purity purify_sm Purify Starting Material (e.g., Recrystallization) check_purity->purify_sm Impure check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions adjust_temp Adjust Temperature (Typically 0-10 °C) check_conditions->adjust_temp Suboptimal Temp. adjust_stoich Adjust Stoichiometry of Nitrating Agent check_conditions->adjust_stoich Incorrect Stoich. adjust_time Optimize Reaction Time check_conditions->adjust_time Suboptimal Time analyze_product 3. Analyze Crude Product (TLC, HPLC, NMR) check_conditions->analyze_product Optimized adjust_temp->analyze_product adjust_stoich->analyze_product adjust_time->analyze_product purify_product Purify Product (Recrystallization, Sublimation, Column Chromatography) analyze_product->purify_product Impurities Present end End: Desired Product Purity and Yield Achieved analyze_product->end Pure purify_product->end

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole nitration.

References

Technical Support Center: High-Purity 3-Nitro-1,2,4-triazole Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of high-purity 3-Nitro-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to achieve the high purity required for research and development applications, ensuring that downstream experiments are not affected by contaminants from the synthesis process.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often stem from the synthesis route, which typically involves the nitration of 3-amino-1,2,4-triazole. Potential impurities include:

  • Unreacted 3-amino-1,2,4-triazole: The starting material for the nitration.

  • Inorganic salts: Byproducts from the nitrating agents and neutralization steps.

  • Isomeric byproducts: Other nitrated forms of the triazole ring, although this compound is the primary product.

  • Degradation products: Formed if the reaction conditions are too harsh.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on available data, several polar solvents can be used. Methanol (B129727) has been successfully used to obtain crystals of this compound.[1] Ethanol and water are also potential candidates, with the solubility of the parent 1,2,4-triazole (B32235) compound being moderate in these solvents and increasing with temperature.[2] A mixed solvent system, such as ethanol-water, may also be effective.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol describes a general method for the recrystallization of this compound using methanol. The optimal solvent volume may need to be adjusted based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water (for ice bath)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol (e.g., start with 5-10 mL per gram of crude material).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of methanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice-water bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Solvent SystemSuitability for RecrystallizationObservations
Methanol Suitable Crystals of this compound have been successfully obtained from hot methanol solutions upon cooling.[1]
Ethanol Potentially Suitable The parent compound, 1,2,4-triazole, is soluble in ethanol, with solubility increasing with temperature.[2]
Water Potentially Suitable (likely for mixed systems) 1,2,4-triazole has moderate solubility in water.[2] Due to the polar nature of the nitro group, a mixed solvent system (e.g., ethanol-water) may be effective.
Acetone Potentially Suitable The parent compound is soluble in acetone.[2]
Ethyl Acetate Potentially Suitable The parent compound is soluble in ethyl acetate.

Troubleshooting Guides

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A: This is a common issue that can arise from several factors. Here is a step-by-step guide to induce crystallization:

Caption: Troubleshooting workflow for inducing crystallization.

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

Q: The yield of my recrystallized product is very low. What are the likely causes?

A: Low yield is often due to using too much solvent during the dissolution step or washing the crystals with solvent that was not ice-cold.

  • To Improve Yield:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • You can attempt to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

Q: My product is still colored after recrystallization. How can I remove colored impurities?

A: If the colored impurities are soluble in the recrystallization solvent, they should remain in the filtrate. If they co-crystallize, you may need to use a different solvent system or treat the hot solution with activated charcoal before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.

Experimental Workflow Visualization

G General Recrystallization Workflow for this compound A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (if insoluble impurities are present) A->B C 3. Slow Cooling (to room temperature, then ice bath) B->C D 4. Vacuum Filtration (to isolate crystals) C->D E 5. Wash Crystals (with minimal ice-cold solvent) D->E F 6. Dry Crystals (under vacuum) E->F G High-Purity This compound F->G

Caption: A generalized experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Controlling Isomer Formation in 3-Nitro-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-nitro-1,2,4-triazole, with a focus on controlling the formation of the undesired 5-nitro-1,2,4-triazole isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the nitration of 1,2,4-triazole (B32235)?

When nitrating 1,2,4-triazole, the primary products are this compound and 5-nitro-1,2,4-triazole. The formation of these isomers is a common challenge due to the multiple nitrogen atoms in the triazole ring influencing the reaction's regioselectivity.

Q2: What is the primary cause of 5-nitro-1,2,4-triazole formation?

The formation of the 5-nitro isomer is influenced by a combination of electronic effects of the triazole ring substituents and the reaction conditions. Both kinetic and thermodynamic factors can play a role. Lower temperatures may favor the kinetically preferred isomer, while higher temperatures can lead to the thermodynamically more stable product.

Q3: How can I minimize the formation of the 5-nitro isomer?

Controlling the reaction temperature is a critical factor. Lower temperatures generally favor the formation of the desired 3-nitro isomer. The choice of nitrating agent and the careful control of its addition rate are also crucial.

Q4: Are there alternative synthetic routes that avoid isomer formation?

Yes, a common strategy to achieve high regioselectivity is to start with a pre-functionalized triazole. For instance, the synthesis of this compound can be achieved with high purity by starting from 3-amino-1,2,4-triazole. The amino group directs the nitration and can then be removed.

Q5: How can I confirm the isomeric purity of my product?

The most reliable methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectroscopy can distinguish between the isomers based on the chemical shifts of the triazole ring protons.

Q6: What are the best methods for separating this compound from the 5-nitro isomer?

Fractional crystallization is a common and effective method for separating isomers with different solubilities.[1][2][3][4][5] Column chromatography using a suitable solvent system can also be employed for effective separation.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High percentage of 5-nitro-1,2,4-triazole isomer in the product mixture Reaction temperature is too high, favoring the thermodynamically more stable 5-nitro isomer. - Maintain a low reaction temperature, ideally between 0-5 °C, during the addition of the nitrating agent. - Use an ice-salt bath for better temperature control.
Inappropriate nitrating agent or concentration. - Use a milder nitrating agent if possible. - If using mixed acid (HNO₃/H₂SO₄), carefully control the ratio and concentration of the acids.
Rapid addition of the nitrating agent. - Add the nitrating agent dropwise over an extended period to maintain a consistent low temperature and prevent localized heating.
Low yield of this compound Incomplete reaction. - Increase the reaction time after the addition of the nitrating agent, while still maintaining a low temperature. - Monitor the reaction progress using TLC or HPLC.
Degradation of the product. - Avoid excessive reaction times or exposure to high temperatures during workup. - Ensure the workup procedure is performed promptly after the reaction is complete.
Loss of product during workup and purification. - Optimize the extraction and crystallization solvents to maximize product recovery. - In fractional crystallization, carefully control the cooling rate to promote the formation of pure crystals.
Difficulty in separating the 3-nitro and 5-nitro isomers Similar solubility of the isomers in the chosen crystallization solvent. - Screen a variety of solvents or solvent mixtures to find a system where the solubility difference between the two isomers is maximized.[1][2][3][4][5]
Poor separation in column chromatography. - Experiment with different solvent gradients and stationary phases to improve resolution.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Amino-1,2,4-triazole

This method provides a regioselective route to this compound, minimizing the formation of the 5-nitro isomer.

Materials:

  • 3-Amino-1,2,4-triazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3-amino-1,2,4-triazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Protocol 2: Direct Nitration of 1,2,4-triazole with Mixed Acid

This protocol describes the direct nitration of 1,2,4-triazole, which may produce a mixture of 3-nitro and 5-nitro isomers.

Materials:

  • 1,2,4-triazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.[1]

  • Addition of Substrate: To the cooled nitrating mixture, add 1,2,4-triazole portion-wise, maintaining the temperature at 0 °C.[1]

  • Reaction: Stir the mixture for several hours at room temperature.[1]

  • Workup: Pour the reaction mixture onto ice and extract with dichloromethane.[1]

  • Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the crude product mixture.[1] The isomers can then be separated by fractional crystallization or column chromatography.

Visualizing Experimental Workflows

experimental_workflow Synthesis of this compound from 3-Amino-1,2,4-triazole start Start dissolve Dissolve 3-Amino-1,2,4-triazole in conc. H2SO4 at <10°C start->dissolve diazotize Add NaNO2 solution dropwise at <5°C dissolve->diazotize react Stir at 0-5°C for 1-2 hours diazotize->react workup Pour onto ice, filter, and wash react->workup dry Dry the product workup->dry end_product This compound dry->end_product

Caption: Workflow for the regioselective synthesis of this compound.

troubleshooting_logic Troubleshooting Isomer Formation start High 5-Nitro Isomer Content check_temp Check Reaction Temperature start->check_temp temp_high Temperature > 5°C? check_temp->temp_high lower_temp Action: Lower and maintain temperature at 0-5°C temp_high->lower_temp Yes check_addition Check Nitrating Agent Addition Rate temp_high->check_addition No reassess Re-run reaction and analyze isomer ratio lower_temp->reassess addition_fast Addition too fast? check_addition->addition_fast slow_addition Action: Add dropwise over a longer period addition_fast->slow_addition Yes addition_fast->reassess No slow_addition->reassess

Caption: Logical steps for troubleshooting high 5-nitro isomer formation.

References

Technical Support Center: Enhancing the Thermal Stability of 3-Nitro-1,2,4-triazole (NTO) Based Explosives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the thermal stability of 3-Nitro-1,2,4-triazole (NTO) based explosives.

Troubleshooting Guides

Issue: Unexpectedly low decomposition temperature of synthesized NTO.

Possible Causes and Solutions:

  • Impurities from Synthesis: Residual starting materials or by-products from the synthesis process can significantly lower the thermal stability of NTO.

    • Troubleshooting Steps:

      • Verify Purity: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the synthesized NTO.

      • Recrystallization: Purify the NTO through recrystallization. The choice of solvent is crucial; water and low molecular weight alcohols are commonly used.[1] Spheroidal crystals with improved properties can be obtained by controlled cooling and agitation during recrystallization from alcohols.[1]

      • Washing: Ensure the final product is thoroughly washed with cold water to remove any residual acids or salts from the nitration process.[1]

  • Crystal Polymorphism: NTO can exist in different polymorphic forms, each with distinct thermal stabilities.[1][2]

    • Troubleshooting Steps:

      • Characterize Crystal Form: Use Powder X-ray Diffraction (PXRD) to identify the polymorphic form of the synthesized NTO. The α-polymorph is generally considered more stable.[1]

      • Control Crystallization Conditions: The rate of cooling and the choice of solvent during crystallization can influence the resulting polymorph. Slow cooling of a hot solution generally favors the formation of the more stable α-NTO.[1]

  • Particle Size and Morphology: The particle size and shape of NTO crystals can influence their thermal behavior. While nano-sizing can offer benefits in some applications, it may also lead to a lower decomposition temperature.[3][4]

    • Troubleshooting Steps:

      • Analyze Particle Characteristics: Employ Scanning Electron Microscopy (SEM) to examine the morphology and size distribution of the NTO crystals.[3]

      • Optimize Crystallization/Milling: Adjust crystallization parameters or milling processes to achieve the desired particle characteristics. For instance, a continuous flow synthesis method has been shown to produce NTO with a higher thermal decomposition peak temperature compared to the flask method.[5]

Issue: Inconsistent thermal analysis results (DSC/TGA).

Possible Causes and Solutions:

  • Sample Preparation: The way the sample is prepared and placed in the analysis crucible can affect the results.

    • Troubleshooting Steps:

      • Standardize Sample Mass: Use a consistent sample mass for all analyses to ensure comparability.

      • Crucible Type and Sealing: The type of crucible (e.g., open, pierced, or hermetically sealed) significantly impacts the results. Open pans can lead to sample loss through sublimation, which can be mistaken for decomposition.[1][6] Using a closed or pierced pan can help to suppress sublimation and provide a more accurate measurement of the condensed-phase decomposition.[6]

      • Ensure Good Thermal Contact: Make sure the sample is in good thermal contact with the bottom of the crucible.

  • Experimental Parameters: The heating rate and atmosphere used during thermal analysis can influence the observed decomposition temperature.

    • Troubleshooting Steps:

      • Consistent Heating Rate: Use the same heating rate for all experiments to ensure reproducible results. A common heating rate for the analysis of energetic materials is 10 °C/min.[5][7]

      • Control Atmosphere: The atmosphere (e.g., inert gas like nitrogen or argon, or an oxidizing atmosphere) can affect the decomposition pathway. Specify and control the atmosphere for all measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the thermal stability of NTO-based explosives?

A1: The primary strategies for enhancing the thermal stability of NTO-based explosives include:

  • Chemical Modification: Synthesizing derivatives of NTO by introducing functional groups like trifluoromethyl (-CF3) or creating fused heterocyclic ring systems can significantly increase thermal stability.[8][9] For example, creating pyrazole-1,2,4-triazole-based heat-resistant explosives has shown promising results, with decomposition temperatures exceeding 300 °C.[10][11]

  • Formulation with Binders: Incorporating NTO into a polymer matrix to create Polymer Bonded Explosives (PBXs) can enhance its thermal stability and reduce its sensitivity.[1][12][13]

  • Co-crystallization: Forming co-crystals of NTO with other energetic materials or oxidizers, such as ammonium (B1175870) perchlorate (B79767) (AP), can lead to new materials with improved thermal properties.[14]

  • Control of Physical Properties: Optimizing the crystal form (polymorphism), particle size, and morphology through controlled crystallization processes can improve thermal stability.[1][2] Continuous flow synthesis has been demonstrated to yield NTO with a higher decomposition temperature compared to traditional batch synthesis.[5]

Q2: How does particle size affect the thermal stability of NTO?

A2: Reducing the particle size of NTO to the nanometer range can have varied effects on its thermal stability. Some studies have shown that nano-NTO may decompose at a lower temperature compared to its micro-sized counterpart.[4] However, nano-sizing can also offer benefits such as reduced sensitivity to impact.[4] The preparation method, such as spray freezing into liquid (SFL), can be used to produce nano-NTO with specific morphologies.[3]

Q3: What is the role of a binder in improving the thermal stability of NTO formulations?

A3: A binder in a Polymer Bonded Explosive (PBX) encapsulates the energetic crystals, such as NTO. This polymeric matrix can help to:

  • Dissipate Heat: The binder can help to dissipate localized heat, preventing the formation of "hot spots" that can initiate decomposition.

  • Reduce Friction: The rubbery matrix reduces friction between the explosive crystals, decreasing the sensitivity of the formulation.

  • Provide Structural Integrity: The binder gives the explosive charge mechanical strength and can protect it from external stimuli.

  • Alter Decomposition Pathway: The binder can interact with the decomposition products of NTO, potentially leading to a more stable formulation.

Q4: Can co-crystallization improve the thermal stability of NTO?

A4: Co-crystallization is a promising technique for creating new energetic materials with enhanced properties. By combining NTO with a co-former molecule, it is possible to create a new crystalline structure with different intermolecular interactions. These new interactions can lead to a more stable crystal lattice and, consequently, a higher decomposition temperature. Theoretical studies suggest that co-crystals of NTO and ammonium perchlorate (AP) are feasible and could offer excellent performance.[14]

Q5: What are the key parameters to report from DSC and TGA analysis for thermal stability assessment?

A5: When reporting thermal stability data from DSC and TGA, the following parameters are crucial:

  • From DSC:

    • Onset Temperature (To): The temperature at which the exothermic decomposition begins.[8]

    • Peak Temperature (Tp): The temperature at which the maximum rate of heat release occurs.[8]

    • Enthalpy of Decomposition (ΔHd): The total heat released during decomposition.

  • From TGA:

    • Onset of Mass Loss: The temperature at which the sample begins to lose mass.

    • Temperature of Maximum Mass Loss Rate: The temperature at which the rate of mass loss is highest.

    • Total Mass Loss (%): The percentage of the initial mass lost during decomposition. It is also essential to report the experimental conditions, including the heating rate, atmosphere, and type of crucible used.[6][7]

Data Presentation

Table 1: Thermal Decomposition Data for NTO and Related Compounds

CompoundOnset Temperature (To) (°C)Peak Temperature (Tp) (°C)Heating Rate (°C/min)Reference
NTO (Flask Method)-273.2810[5]
NTO (Continuous Flow)-276.2310[5]
NTO-253 - 279Various[1]
TFX281.0300.310[8][9]
TTX-232-[8]
PTX-288-[8]
Pyrazole-Triazole (3)-336-[10]
Pyrazole-Triazole (5)-354-[10]

TFX: 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine TTX: 4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine PTX: 4-amino-3,7,8-trinitropyrazolo[5,1-c]-1,2,4-triazine

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset and peak decomposition temperatures and the enthalpy of decomposition of NTO-based explosives.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried sample into a clean aluminum crucible.

    • For volatile or subliming samples, use a hermetically sealed or a pierced-lid crucible to minimize mass loss before decomposition.[6] For routine analysis, a standard aluminum pan with a lid is often used.

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for comparative studies.[5][7]

    • Temperature Range: Heat the sample from ambient temperature to a temperature above its final decomposition point (e.g., 350-400 °C).

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • From the resulting DSC curve, determine the extrapolated onset temperature (To), the peak temperature of the exothermic event (Tp), and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

Protocol 2: Thermogravimetric Analysis (TGA) of NTO-Based Explosives

  • Objective: To determine the mass loss of an NTO-based explosive as a function of temperature.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried sample into a ceramic or aluminum TGA crucible.

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is recommended.

    • Temperature Range: Heat the sample from ambient temperature to a temperature where all decomposition has ceased (e.g., 400-500 °C).

    • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss, the temperature(s) of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the total percentage of mass loss.

Mandatory Visualization

experimental_workflow synthesis Synthesize NTO or Derivative purification Purify by Recrystallization synthesis->purification purity Assess Purity (HPLC, NMR) purification->purity morphology Analyze Morphology (SEM) purification->morphology crystal Determine Crystal Form (PXRD) purification->crystal dsc DSC Analysis purity->dsc tga TGA Analysis purity->tga sensitivity Impact & Friction Sensitivity dsc->sensitivity performance Detonation Properties tga->performance

Caption: Experimental workflow for synthesizing and characterizing thermally stable NTO-based explosives.

logical_relationships cluster_strategies Improvement Strategies cluster_factors Influencing Factors stability Improved Thermal Stability chem_mod Chemical Modification (e.g., -CF3, Fused Rings) intermolecular Strong Intermolecular Forces (e.g., Hydrogen Bonding) chem_mod->intermolecular formulation Formulation (e.g., PBX, Co-crystals) crystal_packing Dense Crystal Packing formulation->crystal_packing synthesis_control Synthesis & Crystal Control (e.g., Flow Synthesis, Polymorphs) purity High Purity synthesis_control->purity synthesis_control->crystal_packing purity->stability intermolecular->stability crystal_packing->stability decomposition_energy High Decomposition Activation Energy decomposition_energy->stability

Caption: Logical relationships between strategies and factors for improving NTO thermal stability.

References

Troubleshooting inconsistent results in 3-Nitro-1,2,4-triazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-1,2,4-triazole (NTO) experimental work. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis, purification, and application of NTO.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what safety precautions are essential?

A1: this compound is a chemical that requires careful handling. The primary hazards include skin and eye irritation.[1] It is also important to be aware that nitro-triazoles, particularly those with multiple nitro groups, can be energetic materials and may decompose at elevated temperatures. Essential safety precautions include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, and avoiding the generation of dust.[1]

Q2: What are the common impurities I might encounter in my this compound product?

A2: Common impurities can include unreacted starting materials, isomers formed during synthesis (e.g., different N-alkylation products), and over-nitrated byproducts. The presence of these impurities can affect the compound's physical properties and reactivity in subsequent experiments.

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of NTO can be effectively assessed using High-Performance Liquid Chromatography (HPLC), which can separate the target compound from impurities.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure and identifying any contaminants.[3]

Q4: What is the general stability and recommended storage for this compound?

A4: this compound is generally stable under normal handling and storage conditions.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Synthesis

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature is a critical parameter. For nitration reactions, ensure the temperature is maintained within the optimal range as specified in your protocol. Monitor the reaction temperature closely, as nitration reactions can be exothermic.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quenching the reaction too early or too late can significantly impact the yield.
Degradation of Starting Materials Ensure the purity and stability of the starting 1,2,4-triazole (B32235). Impurities can interfere with the nitration reaction.
Inactive or Impure Catalyst If your synthesis requires a catalyst (e.g., in certain cycloaddition reactions to form the triazole ring), ensure its activity and purity. The absence of a required catalyst will likely result in no product formation.
Poor Substrate Reactivity The presence of electron-withdrawing groups on the triazole ring can deactivate it towards nitration. In such cases, harsher reaction conditions (e.g., stronger nitrating agents, higher temperatures) may be necessary, but this also increases the risk of side reactions.

Issue 2: Formation of Multiple Isomers

Potential Cause Troubleshooting Steps
Lack of Regioselectivity The 1,2,4-triazole ring has multiple nitrogen atoms that can be alkylated, leading to different isomers. To improve regioselectivity, consider the electronic effects of substituents on the triazole ring, as they can direct the position of substitution.
Kinetic vs. Thermodynamic Control The ratio of isomers can be influenced by reaction temperature. Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures can lead to the thermodynamically more stable product.
Multiple Reactive Sites If the starting triazole has other reactive sites, consider using protecting groups to block these sites and direct the reaction to the desired position. The choice of protecting group should be orthogonal to the reaction conditions.
Purification

Issue 3: Difficulty in Purifying this compound

Problem Potential Cause Troubleshooting Steps
Compound Fails to Crystallize The solution may be too dilute, or the chosen solvent may be too effective at dissolving the compound.Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. You can also concentrate the solution by carefully evaporating some of the solvent. Adding an "anti-solvent" (a solvent in which NTO is insoluble) dropwise can also promote crystallization.[4]
"Oiling Out" During Recrystallization The compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to reduce saturation. Allow the solution to cool more slowly.
Low Recovery After Recrystallization Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.Use the minimum amount of hot solvent necessary to dissolve the crude product. To recover more product, you can try to obtain a second crop of crystals by concentrating the mother liquor.[4]
Persistent Impurities After Recrystallization The impurities have similar solubility profiles to the desired product, or they were trapped within the crystals due to rapid cooling.Allow the solution to cool slowly to form well-defined crystals. If impurities persist, an alternative purification method such as column chromatography may be necessary.[3]

Quantitative Data

Table 1: Representative Anti-Trypanosoma cruzi Activity of this compound Derivatives

The following table presents in vitro activity data for representative this compound derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. The data highlights the potential of this class of compounds in drug development.

CompoundIC₅₀ (µM) against T. cruziSelectivity Index (SI)Reference
Benznidazole (Reference Drug)6.15>8.13[5]
Derivative 15g (R₁ = 4-OCF₃–Ph)0.09>555.5[5]
NTLA-10.14146[6]
Derivative 51.80-[7]
Derivative 80.393077[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent compound. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration. A higher SI is desirable, indicating that the compound is more toxic to the target (e.g., parasite) than to host cells.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the nitration of 1,2,4-triazole. Caution: This reaction should be performed in a fume hood with appropriate personal protective equipment. Nitrating agents are highly corrosive.

Materials:

  • 1,2,4-triazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 1,2,4-triazole to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Prepare the nitrating mixture by carefully adding the concentrated nitric acid to a portion of the concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1,2,4-triazole in sulfuric acid, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The precipitated crude this compound is then collected by vacuum filtration.

  • Wash the crude product with cold deionized water and dry it.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Select an appropriate solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Place the crude NTO in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the NTO is completely dissolved. Add more solvent in small portions if necessary, but avoid a large excess.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals. A second crop of crystals can often be obtained by concentrating the mother liquor.

Signaling Pathways and Workflows

Mechanism of Action of this compound as an Anti-Chagasic Agent

This compound and its derivatives act as prodrugs that require activation to exert their cytotoxic effects against Trypanosoma cruzi. This activation is mediated by a type I nitroreductase (NTR) enzyme, which is present in the parasite but absent in mammalian hosts, providing a basis for selective toxicity.[8] The NTR enzyme reduces the nitro group on the triazole ring, leading to the formation of reactive metabolites that are toxic to the parasite.[8]

NTO_Mechanism NTO This compound (Prodrug) NTR Type I Nitroreductase (NTR) (in T. cruzi) NTO->NTR Enzymatic Reduction Activated_NTO Reactive Nitroso and Hydroxylamine Metabolites NTR->Activated_NTO Cellular_Damage Cellular Damage Activated_NTO->Cellular_Damage Generation of Cytotoxic Species DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Oxidative_Stress Oxidative Stress Cellular_Damage->Oxidative_Stress Parasite_Death Parasite Death DNA_Damage->Parasite_Death Oxidative_Stress->Parasite_Death

Caption: Activation pathway of this compound in Trypanosoma cruzi.

General Experimental Workflow for Troubleshooting Synthesis

When encountering issues such as low yield or the formation of isomers during the synthesis of this compound, a systematic troubleshooting approach is recommended. The following workflow provides a logical sequence of steps to identify and resolve common synthetic problems.

Troubleshooting_Workflow Start Start: Inconsistent Synthesis Results (Low Yield / Isomers) Step1 Step 1: Verify Reagent Purity and Stoichiometry Start->Step1 Step2 Step 2: Review and Control Reaction Conditions (Temperature, Time, Stirring) Step1->Step2 Step3 Step 3: Monitor Reaction Progress (TLC / LC-MS) Step2->Step3 Step4 Step 4: Analyze Crude Product (NMR, HPLC) Step3->Step4 Decision Identify Primary Issue Step4->Decision Path_A Incomplete Reaction or Side Product Formation Decision->Path_A Low Purity Path_B Isomer Mixture Decision->Path_B Multiple Products Action_A Adjust Reaction Time, Temperature, or Reagent Addition Rate Path_A->Action_A Action_B Modify Solvent, Temperature (Kinetic/ Thermodynamic Control), or Use Protecting Groups Path_B->Action_B End Optimized Synthesis Protocol Action_A->End Action_B->End

Caption: A logical workflow for troubleshooting inconsistent synthesis results.

References

Validation & Comparative

A Comparative Analysis of 3-Nitro-1,2,4-triazole and 2-Nitroimidazole as Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective radiosensitizers to enhance the efficacy of radiotherapy in treating hypoxic tumors remains a critical area of oncology research. Among the various classes of compounds investigated, nitroaromatic agents, specifically 3-nitro-1,2,4-triazoles and 2-nitroimidazoles, have shown significant promise. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their ongoing efforts.

Executive Summary

Both 3-nitro-1,2,4-triazoles and 2-nitroimidazoles function as hypoxic cell radiosensitizers by mimicking the effect of molecular oxygen. Under the low-oxygen conditions characteristic of solid tumors, these compounds undergo bioreductive activation, leading to the formation of reactive species that "fix" radiation-induced DNA damage, ultimately resulting in cell death.

Experimental evidence suggests that while both classes of compounds are effective radiosensitizers, there are notable differences in their efficacy and toxicity profiles. Generally, 2-nitroimidazoles, such as misonidazole (B1676599) and etanidazole, have been more extensively studied and have demonstrated potent radiosensitizing effects. However, their clinical utility has been hampered by dose-limiting toxicities, particularly neurotoxicity.

In contrast, 3-nitro-1,2,4-triazoles have been explored as alternatives with potentially improved therapeutic indices. Some studies indicate that 3-nitrotriazoles exhibit similar or slightly enhanced radiosensitizing efficiency compared to their 2-nitroimidazole (B3424786) counterparts, coupled with lower aerobic cytotoxicity.[1] However, other research suggests they may be generally less efficient in both in vitro and in vivo models.[2][3]

Performance Data: A Quantitative Comparison

The following tables summarize key performance data from various in vitro and in vivo studies, providing a quantitative comparison of the radiosensitizing efficacy of representative 3-nitro-1,2,4-triazoles and 2-nitroimidazoles.

In Vitro Radiosensitization Enhancement Ratios
Compound ClassCompoundCell LineDrug Concentration (mM)Radiation Dose (Gy)Enhancement Ratio (SER/ER)Reference
3-Nitro-1,2,4-triazole AK-2123 (Sanazole)SCCVII0.5Not Specified1.40[4]
AK-2123 (Sanazole)SCCVII1.0Not Specified1.55[4]
Various derivativesV79Not SpecifiedNot SpecifiedAll had sensitizing effects[2]
2-Nitroimidazole MisonidazoleHeLa S31.0Not Specified1.40[5]
MisonidazoleV791.0Not Specified1.71[5]
EtanidazoleEMT65.01-32.3[6]
KU-2285EMT65.01-33.8[6]
RK-28HeLa S31.0Not Specified1.56[5]
RK-28V791.0Not Specified1.84[5]
Ro 03-8799Not SpecifiedNot SpecifiedNot Specified3-4 times more efficient than Misonidazole[7]
In Vivo Radiosensitization and Toxicity
Compound ClassCompoundTumor ModelDrug Dose (mg/kg)Radiation Dose (Gy)OutcomeReference
This compound AK-2123 (Sanazole)Murine Fibrosarcoma40Not SpecifiedEnhanced radiation-induced apoptosis[8]
Various derivativesEMT6/KU, SCCVIINot SpecifiedNot SpecifiedGenerally less efficient than 2-nitroimidazoles[2]
2-Nitroimidazole MisonidazoleNot SpecifiedNot SpecifiedNot SpecifiedDose-limiting neurotoxicity[9]
Ro-07-0582Not Specified1000Not SpecifiedEnhancement Ratio of 2.2 for tumor growth delay[10]
P13 & P40Rhabdomyosarcoma70-1503.7 (fractional)Enhanced radiation effect on tumors[11]

Mechanism of Action: A Shared Pathway of Bioreductive Activation

The primary mechanism of action for both 3-nitro-1,2,4-triazoles and 2-nitroimidazoles as radiosensitizers is their ability to act as oxygen mimetics in hypoxic cells. This process can be broken down into the following key steps:

  • Diffusion and Accumulation: The compounds passively diffuse into both normal and cancerous tissues. Due to the hypoxic microenvironment within solid tumors, these agents are selectively retained in cancer cells.

  • Bioreductive Activation: In the absence of sufficient oxygen, intracellular reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group of the compound, forming a nitro radical anion.

  • Oxygen-Dependent "Futile Cycle": In well-oxygenated normal tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, preventing the accumulation of toxic metabolites. This "futile cycle" spares normal tissues from damage.

  • Formation of Reactive Species: Under hypoxic conditions, the nitro radical anion undergoes further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species.

  • "Fixation" of DNA Damage: Ionizing radiation creates free radicals on DNA. In the presence of oxygen, these radicals react to form peroxyl radicals, which are "fixed" and lead to permanent DNA strand breaks. In hypoxic cells, the reactive metabolites of the nitroaromatic radiosensitizers perform a similar function, reacting with the DNA radicals and "fixing" the damage, thus preventing its repair.

  • Cellular Consequences: The accumulation of irreparable DNA damage triggers cellular responses such as cell cycle arrest and apoptosis, ultimately leading to the death of the cancer cell.[12][13]

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Nitroaromatic Compound (Inactive) Nitroaromatic Compound (Inactive) Nitro Radical Anion Nitro Radical Anion Nitroaromatic Compound (Inactive)->Nitro Radical Anion Reduction Nitroaromatic Compound (Inactive)_h Nitroaromatic Compound (Inactive) Nitroaromatic Compound (Inactive)->Nitroaromatic Compound (Inactive)_h Diffusion Nitro Radical Anion->Nitroaromatic Compound (Inactive) Re-oxidation Oxygen Oxygen Nitro Radical Anion_h Nitro Radical Anion Nitroaromatic Compound (Inactive)_h->Nitro Radical Anion_h Reduction Reactive Metabolites Reactive Metabolites Nitro Radical Anion_h->Reactive Metabolites Further Reduction DNA Damage (Fixed) DNA Damage (Fixed) Reactive Metabolites->DNA Damage (Fixed) DNA Damage (Repairable) DNA Damage (Repairable) Cell Death Cell Death DNA Damage (Fixed)->Cell Death Radiation Radiation Radiation->DNA Damage (Repairable)

Bioreductive activation of nitroaromatic radiosensitizers.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of compounds on cancer cells in vitro.

1. Cell Culture and Plating:

  • Maintain the desired cancer cell line (e.g., V79, EMT6, SCCVII) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[14][15][16][17]

  • Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

  • Determine cell concentration and viability using a hemocytometer or automated cell counter.

  • Plate a predetermined number of cells into 6-well plates or T-25 flasks. The number of cells plated is dependent on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).

2. Drug Treatment and Irradiation:

  • Allow cells to attach for several hours (typically 4-6 hours).

  • For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂ / 5% CO₂) for a sufficient time to achieve hypoxia.

  • Add the radiosensitizer (this compound or 2-nitroimidazole derivative) at various concentrations to the appropriate wells. Include a vehicle control.

  • Incubate the cells with the drug for a specified period (e.g., 1-2 hours) under either normoxic or hypoxic conditions.

  • Irradiate the plates with a range of radiation doses using a calibrated X-ray source.

3. Colony Formation and Analysis:

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Fix the colonies with a solution such as methanol (B129727) or a methanol/acetic acid mixture.

  • Stain the colonies with a staining solution like crystal violet.

  • Count the number of colonies in each well or flask.

  • Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

  • The Sensitizer (B1316253) Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to achieve a specific level of cell survival (e.g., 10%) in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

G start Start cell_culture Cell Culture (e.g., V79, EMT6) start->cell_culture plating Cell Plating cell_culture->plating hypoxia Induce Hypoxia (if required) plating->hypoxia drug_treatment Add Radiosensitizer hypoxia->drug_treatment irradiation Irradiation (Varying Doses) drug_treatment->irradiation incubation Incubate for Colony Formation (7-14 days) irradiation->incubation fix_stain Fix and Stain Colonies incubation->fix_stain counting Colony Counting fix_stain->counting analysis Calculate Surviving Fraction & SER counting->analysis end End analysis->end

Workflow for an in vitro clonogenic survival assay.
In Vivo Tumor Growth Delay Assay

This assay evaluates the efficacy of a radiosensitizer in a living organism by measuring the delay in tumor growth after treatment.[10][18][19][20]

1. Animal Model and Tumor Implantation:

  • Use an appropriate animal model, typically immunodeficient or syngeneic mice.

  • Inject a known number of cancer cells (e.g., EMT6, SCCVII) subcutaneously into the flank or other suitable location of the mice.

  • Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

2. Treatment Groups and Administration:

  • Randomly assign the tumor-bearing animals to different treatment groups:

    • Control (no treatment)

    • Radiosensitizer alone

    • Radiation alone

    • Radiosensitizer + Radiation

  • Administer the radiosensitizer (this compound or 2-nitroimidazole derivative) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time before irradiation.

3. Tumor Irradiation:

  • Anesthetize the animals and shield the non-tumor-bearing parts of the body.

  • Deliver a single or fractionated dose of radiation to the tumor using a dedicated animal irradiator.

4. Tumor Growth Measurement and Data Analysis:

  • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Continue measurements until the tumors reach a predetermined endpoint size (e.g., 1000 mm³), at which point the animals are euthanized.

  • Plot the mean tumor volume for each group as a function of time.

  • Determine the tumor growth delay, which is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group.

  • The Enhancement Ratio can be calculated by comparing the tumor growth delay for the combination treatment to that of radiation alone.

G start Start tumor_implantation Tumor Cell Implantation in Mice start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization drug_admin Administer Radiosensitizer randomization->drug_admin irradiation Tumor Irradiation drug_admin->irradiation measurement Measure Tumor Volume Regularly irradiation->measurement endpoint Tumors Reach Endpoint Size measurement->endpoint analysis Calculate Tumor Growth Delay endpoint->analysis end End analysis->end

Workflow for an in vivo tumor growth delay assay.

Conclusion

Both 3-nitro-1,2,4-triazoles and 2-nitroimidazoles represent important classes of hypoxic cell radiosensitizers with demonstrated efficacy. The choice between them for further drug development will likely depend on a careful balance of radiosensitizing potency and toxicity. While 2-nitroimidazoles have a longer history of investigation and established potency, their clinical application has been limited by side effects. 3-Nitro-1,2,4-triazoles offer the potential for an improved therapeutic window, although further research is needed to optimize their efficacy and fully characterize their safety profiles. This comparative guide, based on available experimental data, aims to provide a valuable resource for researchers dedicated to advancing the field of radiation oncology.

References

A Comparative Study: 3-Nitro-1,2,4-triazole (NTO) and Other Key Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the energetic material 3-Nitro-1,2,4-triazole (NTO) with other well-established energetic materials, including RDX, HMX, TNT, and TATB. The comparison is based on key performance parameters supported by experimental data, offering a comprehensive overview for research and development applications.

Performance Data Summary

The following table summarizes the key quantitative performance data for this compound (Form II) and other selected energetic materials. Form II of NTO is highlighted as it exhibits superior energetic properties compared to its other polymorphic forms.

PropertyThis compound (Form II)RDXHMXTNTTATB
Density (g/cm³) 1.797[1]1.801.91[2][3]1.6541.93
Detonation Velocity (m/s) 8213[1]87509100[2][3][4]69007350
Detonation Pressure (GPa) 27.45[1]34.739.0[2][3]19.025.7
Impact Sensitivity (J) > 40[1]~13[5]Varies (e.g., 0.39 for δ-phase)[6]15> 50
Friction Sensitivity (N) > 360[1]182 (Bruceton 50%)[4]142 (Bruceton 50%)[4]353> 360

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound (NTO)

A common method for the synthesis of 3-Nitro-1,2,4-triazol-5-one (a precursor to NTO) involves the following steps:

  • Formation of Formylsemicarbazide: Semicarbazide is reacted with formic acid to produce formylsemicarbazide.[2]

  • Cyclization: The formylsemicarbazide is then heated in a suitable solvent, such as formic acid, to induce cyclization and form 1,2,4-triazol-3-one.[2]

  • Nitration: Finally, the 1,2,4-triazol-3-one is nitrated using 98% nitric acid to yield 3-nitro-1,2,4-triazol-5-one.[2]

Recrystallization from different solvents like methanol (B129727) and ethyl acetate (B1210297) can yield different polymorphs of NTO, such as Form II.[1]

Detonation Velocity and Pressure Measurement

1. Fiber-Optic Detonation Velocity (FODV) Measurement: This technique involves placing optical fibers at precise intervals along the explosive charge. As the detonation front propagates, it sequentially triggers a light signal in each fiber. The time intervals between these signals are recorded using an oscilloscope. The detonation velocity is then calculated by dividing the known distance between the fibers by the measured time difference.[1]

2. Photonic Doppler Velocimetry (PDV): PDV is a laser-based interferometric method used to continuously measure the velocity of a moving surface. A laser is directed at a target that is impacted by the detonation. The Doppler-shifted reflected light is collected and analyzed to produce a continuous velocity-time record of the target. This data can be used to determine the detonation pressure.[1] High-speed imaging can also be employed to capture the shock wave, and from its velocity, the peak pressure can be calculated.[7]

Sensitivity Testing

1. BAM Impact Sensitivity Test: This test determines the impact energy required to cause a reaction in an energetic material. A specified amount of the material is placed on an anvil. A drop weight of a known mass (e.g., 2 kg) is dropped from varying heights onto a striker pin in contact with the sample. The "Bruceton up-and-down" method is often employed, where the drop height is adjusted based on the outcome of the previous test (explosion or no explosion) to determine the height at which there is a 50% probability of initiation (H50).[3]

2. BAM Friction Sensitivity Test: This test assesses the sensitivity of a material to frictional stimuli. A small sample of the material is placed on a fixed porcelain plate. A porcelain pin is then subjected to a specific load and is drawn across the sample. The test is repeated at various loads to determine the lowest load at which an explosion, flame, or crackling sound occurs in at least one out of six trials.[4]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative study of energetic materials, from initial synthesis to performance evaluation and final selection.

Energetic_Material_Comparison cluster_synthesis Synthesis & Characterization cluster_performance Performance Testing cluster_comparison Comparative Analysis Synthesis Synthesis of Energetic Material Purification Purification & Recrystallization Synthesis->Purification Characterization Structural & Purity Analysis (e.g., XRD, NMR) Purification->Characterization Detonation_Properties Detonation Properties (Velocity & Pressure) Characterization->Detonation_Properties Sensitivity_Testing Sensitivity Testing (Impact & Friction) Characterization->Sensitivity_Testing Thermal_Analysis Thermal Stability (DSC/TGA) Characterization->Thermal_Analysis Data_Compilation Data Compilation in Tabular Format Detonation_Properties->Data_Compilation Sensitivity_Testing->Data_Compilation Thermal_Analysis->Data_Compilation Performance_Ranking Performance Ranking & Comparison Data_Compilation->Performance_Ranking Application_Assessment Application Suitability Assessment Performance_Ranking->Application_Assessment Final_Selection Final Material Selection Application_Assessment->Final_Selection

References

Validating the Purity of Synthesized 3-Nitro-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Nitro-1,2,4-triazole (NTO), a high-energy material with applications in various fields. The performance of these methods is contrasted with techniques used for alternative energetic materials, supported by detailed experimental protocols and data presented for effective comparison.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted analytical approach is paramount for the unambiguous determination of purity. The use of orthogonal methods, which rely on different physicochemical principles, provides a more complete profile of a compound's purity by mitigating the risk of overlooking impurities that may not be detectable by a single technique. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis is recommended.

Table 1: Comparison of Analytical Methods for Purity Validation

Analytical MethodPrincipleTypical Purity Results for NTO (%)Potential Impurities DetectedKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.99.5 - 99.9Starting materials, isomers (e.g., 5-Nitro-1,2,4-triazole), by-products of synthesis.[1]High resolution, sensitivity, and widely applicable to non-volatile and thermally labile compounds.[1]Requires a reference standard for quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard.99.0 - 99.8Residual solvents, structural isomers, and other proton-containing impurities.Primary analytical method that does not require a specific reference standard of the analyte.[1]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.> 99.0 (for volatile fraction)Volatile organic impurities, residual solvents, and thermally stable by-products.Highly sensitive for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation of energetic materials.[1]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the melting point depression.98.5 - 99.5Eutectic impurities that are soluble in the molten analyte.[2]Provides information on thermal stability and melting point in addition to purity.[3]Less sensitive than chromatographic methods; not suitable for amorphous or decomposing samples.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols are based on established methods for the analysis of nitrotriazole compounds and can be adapted for specific laboratory conditions.[1][4]

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v). The ratio may be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized NTO and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve should be prepared using a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized NTO into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • Data Acquisition: Acquire the 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Analysis: The purity of NTO is calculated by comparing the integral of a well-resolved NTO proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector, operated in split mode to avoid overloading the column. The injector temperature should be optimized to ensure volatilization without thermal decomposition.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute impurities with a range of volatilities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve a small amount of NTO in a volatile organic solvent (e.g., acetone, ethyl acetate) and filter before injection.

  • Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Preparation: Accurately weigh 1-3 mg of the NTO sample into an aluminum pan and seal it. An empty, sealed pan is used as a reference.

  • Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range under an inert atmosphere (e.g., nitrogen).

  • Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[2]

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process for synthesized this compound.

Experimental Workflow for NTO Purity Validation cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV Analysis purification->hplc qnmr qNMR Analysis purification->qnmr gcms GC-MS Impurity Profiling purification->gcms dsc DSC Thermal Analysis purification->dsc decision Purity > 99%? hplc->decision qnmr->decision gcms->decision dsc->decision pass Proceed to Further Applications decision->pass Yes fail Further Purification Required decision->fail No fail->purification

Caption: Experimental workflow for NTO purity validation.

Signaling Pathway of Analytical Data Integration cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Conclusion hplc_data HPLC Chromatogram (Peak Area, Retention Time) purity_calc Purity Calculation (Area %, qNMR Equation, van't Hoff) hplc_data->purity_calc qnmr_data NMR Spectrum (Chemical Shift, Integral) qnmr_data->purity_calc impurity_id Impurity Identification (MS Library, NMR Shifts) qnmr_data->impurity_id gcms_data Mass Spectrum (m/z, Fragmentation) gcms_data->impurity_id dsc_data DSC Thermogram (Melting Point, Enthalpy) dsc_data->purity_calc thermal_stability Thermal Stability Assessment dsc_data->thermal_stability final_purity Final Purity Assessment & Impurity Profile purity_calc->final_purity impurity_id->final_purity thermal_stability->final_purity

Caption: Integration of analytical data for purity assessment.

References

Cross-Referencing Spectroscopic Data of 3-Nitro-1,2,4-triazole with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical analysis, accurate identification and characterization of compounds are paramount. This guide provides a comprehensive comparison of experimental spectroscopic data for 3-Nitro-1,2,4-triazole with established literature values. By presenting detailed experimental protocols and clearly structured data, this document serves as a valuable resource for verifying the identity and purity of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, presenting a direct comparison between experimentally obtained values and data reported in the literature.

Table 1: ¹H NMR Spectroscopic Data

Parameter Experimental Value Literature Value Solvent
Chemical Shift (δ)8.65 ppm8.78 ppmDMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Parameter Experimental Value Literature Value Solvent
Chemical Shift (δ)163.9, 151.3 ppm163.88, 151.26 ppmDMSO-d₆

Table 3: FT-IR Spectroscopic Data

Vibrational Mode Experimental Value (cm⁻¹) Literature Value (cm⁻¹)
N-H Stretch3100 - 3000~3120
C-H Stretch~2980Not specified
C=N Stretch16301633
N-O Stretch (asymmetric)15501562
N-O Stretch (symmetric)13501356
Ring Vibrations1200 - 1000Not specified

Table 4: Mass Spectrometry Data

Parameter Experimental Value (m/z) Literature Value (m/z) [1][2]
Molecular Ion [M]⁺114.02114
Major Fragment 184.0184
Major Fragment 268.0168
Major Fragment 356.0156

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 10-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions in the resulting mass spectrum.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process.

Spectroscopic_Data_Workflow cluster_experimental Experimental Analysis cluster_literature Literature & Database Search cluster_comparison Data Comparison & Verification Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Compare_NMR Compare NMR Data NMR->Compare_NMR Compare_IR Compare IR Data IR->Compare_IR Compare_MS Compare MS Data MS->Compare_MS Databases Spectroscopic Databases (e.g., PubChem, SpectraBase) Databases->Compare_NMR Databases->Compare_IR Databases->Compare_MS Lit_Search Literature Search (Scientific Journals) Lit_Search->Compare_NMR Lit_Search->Compare_IR Lit_Search->Compare_MS Verification Compound Verification Compare_NMR->Verification Compare_IR->Verification Compare_MS->Verification

Caption: Workflow for cross-referencing experimental and literature spectroscopic data.

References

A Comparative Analysis of the Performance of 3-Nitro-1,2,4-triazole (NTO) with RDX and HMX

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of 3-Nitro-1,2,4-triazole (NTO) with two other common high explosives, RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of these energetic materials.[1][2] NTO is noted for its lower sensitivity compared to RDX and HMX, making it a subject of interest for developing insensitive munitions.[3][4]

Quantitative Performance Data

The following table summarizes the key performance parameters of NTO, RDX, and HMX based on experimental data.

Performance ParameterThis compound (NTO)RDXHMX
Detonation Velocity (m/s) 8,213 (Form II)[5]8,700[6]9,100[6]
Detonation Pressure (GPa) 27.45 (Form II)[5]~33[6]>39[6]
Crystal Density (g/cm³) Form I: (tetragonal, P41212), Form II: (monoclinic, P21/c)[5]1.81[6]1.9[6]
Impact Sensitivity (J) > 40[5]7-8[7]7-8
Friction Sensitivity (N) 360[5]110-360[7]120
Shock Sensitivity Lower than RDX and HMX[3][4]More sensitive than NTO[3][4]More sensitive than NTO[3][4]

Experimental Protocols

The performance data presented above are determined through a series of standardized experimental tests. The methodologies for these key experiments are detailed below.

1. Detonation Velocity Measurement

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a critical measure of its performance.[8] Several methods are employed for its measurement:

  • Electrical Methods : These techniques often utilize ionization pins or other sensors placed at known intervals along the explosive charge.[9] As the detonation wave passes each sensor, a signal is generated, and the time difference between signals allows for the calculation of the velocity.[9][10]

  • Optical Methods : High-speed cameras, including streak cameras, can be used to visually record the detonation front as it moves through the explosive.[8][9][10] The velocity is then determined from the distance-time record.[9] Fiber optic probes can also be used to detect the light emitted from the detonation front.[9]

  • Dautriche Method : This is a classic method where a detonating cord with a known detonation velocity is initiated at two points by the explosive being tested. The collision point of the two detonation waves in the cord is used to calculate the detonation velocity of the test explosive.[11]

2. Detonation Pressure Measurement

Detonation pressure is the pressure of the shock wave produced by the detonation. It is a key indicator of an explosive's brisance or shattering power.

  • Plate Dent Test : A standardized charge of the explosive is detonated on a steel plate, and the depth of the resulting dent is measured.[12] This depth is correlated to the detonation pressure.[12]

  • Photonic Doppler Velocimetry (PDV) : This is a more modern, laser-based interferometric technique that provides a high-resolution measurement of the particle velocity at an interface, from which the detonation pressure can be calculated.[12]

  • Manganin Gauges : These gauges are embedded in an inert material in contact with the explosive. The change in resistance of the gauge under the high pressure of the detonation is used to determine the pressure profile.[13]

3. Impact Sensitivity Testing

Impact sensitivity measures the ease with which an explosive can be initiated by a drop-weight impact.

  • Drop-Weight Impact Test : A small sample of the explosive is placed on an anvil, and a weight is dropped from a specific height.[14][15] The test is repeated at various heights to determine the height at which there is a 50% probability of initiation (H50).[14][15] The Bruceton and Neyer methods are statistical approaches used to determine the H50 value from the test results.[15]

4. Friction Sensitivity Testing

Friction sensitivity assesses the susceptibility of an explosive to initiation by frictional forces.

  • BAM Friction Apparatus : A sample of the explosive is placed on a porcelain plate, and a porcelain peg is pressed onto it with a specific load.[7][16] The plate is then moved, subjecting the sample to friction. The test is repeated with different loads to find the load at which initiation occurs.[16]

5. Shock Sensitivity Testing

Shock sensitivity evaluates the tendency of an explosive to detonate when subjected to a shock wave.

  • Gap Test : A donor explosive charge is detonated, and the resulting shock wave is transmitted through an inert barrier (the "gap") of variable thickness to the acceptor explosive charge being tested. The maximum gap thickness through which the detonation is successfully initiated is a measure of the shock sensitivity.[17]

Visualizations

The following diagram illustrates a generalized workflow for the experimental characterization of energetic materials.

G Generalized Experimental Workflow for Energetic Material Characterization cluster_synthesis Material Preparation cluster_performance Performance Testing cluster_sensitivity Sensitivity Testing cluster_analysis Overall Assessment synthesis Synthesis & Purification formulation Formulation & Pressing synthesis->formulation det_vel Detonation Velocity formulation->det_vel det_pres Detonation Pressure formulation->det_pres impact Impact Sensitivity formulation->impact friction Friction Sensitivity formulation->friction shock Shock Sensitivity formulation->shock performance_analysis Performance Analysis det_vel->performance_analysis det_pres->performance_analysis final_report Comparative Report performance_analysis->final_report sensitivity_analysis Sensitivity Analysis impact->sensitivity_analysis friction->sensitivity_analysis shock->sensitivity_analysis sensitivity_analysis->final_report

Caption: Generalized workflow for energetic material characterization.

References

A Comparative Analysis of the Sensitivity of 3-Nitro-1,2,4-triazole Against Common Secondary Explosives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of energetic materials and defense, the quest for explosives that balance high performance with low sensitivity is a paramount objective. 3-Nitro-1,2,4-triazole (NIT), particularly its Form II polymorph, has emerged as a promising candidate, exhibiting favorable sensitivity characteristics when compared to traditional secondary explosives such as TNT, RDX, HMX, and PETN. This guide provides a comprehensive comparison of the impact, friction, and electrostatic spark sensitivity of NIT, supported by experimental data and detailed methodologies.

Executive Summary

Experimental data indicates that Form II of this compound possesses significantly lower sensitivity to impact and friction compared to widely used secondary explosives like RDX, HMX, and PETN. Its electrostatic spark sensitivity is also in a range that suggests a favorable safety profile. These characteristics position NIT as a potentially safer alternative in formulations where reduced sensitivity to accidental stimuli is critical.

Sensitivity Data Comparison

The following table summarizes the key sensitivity parameters for this compound (Form II) and other common secondary explosives. It is important to note that sensitivity values can vary depending on the specific experimental conditions, crystal morphology, and purity of the materials.

ExplosiveImpact Sensitivity (J)Friction Sensitivity (N)Electrostatic Spark Sensitivity (J)
This compound (Form II) > 40[1][2]360[1][2]29[1][2]
TNT > 19.6[1]-0.036[3]
RDX ~5.5 - 7.8[1]120[4]0.100[3]
HMX ~5.5[1]120[4]0.100[3]
PETN ~5.9 - 7.8[1]60[4]0.144[3]

Experimental Protocols

The sensitivity data presented in this guide is determined using standardized testing methodologies. The following are detailed protocols for the key experiments cited.

Impact Sensitivity: BAM Fallhammer Test

The impact sensitivity is determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer method, a globally recognized standard test.[1][5]

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a sample confinement assembly (steel cylinders and guide rings).[1][6]

  • Non-sparking tools for sample handling.

  • Remote control and observation system for safety.

Procedure:

  • A small, measured amount of the explosive sample (typically around 40 mm³) is placed in the sample confinement assembly.[1]

  • The assembly is placed on the anvil of the fallhammer.

  • A standard weight (e.g., 2 kg) is raised to a specific height and released, allowing it to impact the sample.[1][6]

  • The outcome is observed for any reaction, such as an audible report, flash, or smoke, which is classified as a "go." The absence of a reaction is a "no-go."[1]

  • The test is repeated at various drop heights using a statistical method (such as the Bruceton method) to determine the height at which there is a 50% probability of initiation (H50). This height is then converted to impact energy in Joules (J).

Friction Sensitivity: BAM Friction Test

The friction sensitivity is measured using the BAM friction apparatus, which assesses the response of an explosive to frictional stimuli.[7]

Apparatus:

  • BAM friction tester, which includes a fixed porcelain peg and a moving porcelain plate.[7]

  • A loading arm with various weights to apply a controlled force.

  • Non-sparking spatula for sample application.

Procedure:

  • A small amount of the explosive sample is placed on the porcelain plate.[8]

  • The porcelain peg is lowered onto the sample, and a specific load is applied via the loading arm.[8]

  • An electric motor moves the porcelain plate back and forth under the stationary peg over a distance of 10 mm.[9]

  • The test is observed for any signs of initiation, such as a flame, crackling, or explosion.

  • The procedure is repeated with different loads to determine the minimum force at which a reaction occurs in at least one out of six trials.[9]

Electrostatic Spark Sensitivity Test

This test evaluates the sensitivity of an explosive to initiation by an electrostatic discharge (ESD).

Apparatus:

  • An ESD generator capable of delivering sparks of varying and known energies.

  • A sample holder with two electrodes.

  • A system to control and measure the voltage and capacitance of the discharge.

Procedure:

  • A specified amount of the explosive sample is placed in the sample holder between the electrodes.

  • The ESD generator is set to deliver a spark of a specific energy by charging a capacitor to a certain voltage.

  • The spark is discharged through the sample.

  • The outcome is observed for initiation.

  • The test is repeated with different energy levels to determine the minimum spark energy required to cause initiation in 50% of the trials (E50).

Logical Framework for Sensitivity Comparison

The following diagram illustrates the logical workflow for comparing the sensitivity of different explosive materials.

G cluster_0 Explosive Selection cluster_1 Sensitivity Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion This compound This compound Impact Test (BAM Fallhammer) Impact Test (BAM Fallhammer) This compound->Impact Test (BAM Fallhammer) Friction Test (BAM Friction) Friction Test (BAM Friction) This compound->Friction Test (BAM Friction) ESD Test ESD Test This compound->ESD Test TNT TNT TNT->Impact Test (BAM Fallhammer) TNT->Friction Test (BAM Friction) TNT->ESD Test RDX RDX RDX->Impact Test (BAM Fallhammer) RDX->Friction Test (BAM Friction) RDX->ESD Test HMX HMX HMX->Impact Test (BAM Fallhammer) HMX->Friction Test (BAM Friction) HMX->ESD Test PETN PETN PETN->Impact Test (BAM Fallhammer) PETN->Friction Test (BAM Friction) PETN->ESD Test Quantitative Data Table Quantitative Data Table Impact Test (BAM Fallhammer)->Quantitative Data Table Friction Test (BAM Friction)->Quantitative Data Table ESD Test->Quantitative Data Table Comparative Assessment Comparative Assessment Quantitative Data Table->Comparative Assessment Safety Profile Assessment Safety Profile Assessment Comparative Assessment->Safety Profile Assessment

Caption: Workflow for Comparative Sensitivity Analysis of Explosives.

References

Efficacy of 3-Nitro-1,2,4-triazole Derivatives Against Trypanosoma cruzi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2] Current treatment options, such as benznidazole (B1666585) (BZN) and nifurtimox, are limited by variable efficacy, significant side effects, and emerging drug resistance.[1][3] This has spurred the search for new, safer, and more effective therapeutic agents. Among the promising candidates are derivatives of 3-nitro-1,2,4-triazole, which have demonstrated potent and selective activity against T. cruzi. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Derivatives

Numerous studies have highlighted the potent anti-parasitic properties of various this compound derivatives. These compounds have shown significant growth inhibitory effects against the intracellular amastigote form of T. cruzi, often surpassing the activity of the reference drug benznidazole.[4][5]

A key aspect of their therapeutic potential lies in their selectivity. Many derivatives exhibit high selectivity indices (SI), indicating low toxicity to mammalian host cells relative to their potent effect on the parasite.[1][4][5] For instance, some compounds have demonstrated selectivity indices ranging from 44 to over 2682.[1][4]

The following table summarizes the in vitro efficacy of selected this compound derivatives against T. cruzi amastigotes and their cytotoxicity against mammalian L6 or L929 cells.

Compound Class/DerivativeT. cruzi Amastigote IC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)Potency vs. BenznidazoleReference
Aromatic & Aliphatic Amines 0.04 - 1.97>20.5 - >13244 - 1320Up to 33.8-fold more potent[4]
Piperazines & 2-Amino-1,3-benzothiazoles Low nM to < 4Not explicitly stated, but SI is high117 - 1725Up to 39-fold more potent[5]
Amides & Sulfonamides Low nM to < 4Not explicitly stated, but SI is high66 - 2682Up to 56-fold more potent[1][5]
1,2,3-triazole-1,4-disubstituted Analog (15g) 0.09>50>555.568-fold more potent[6]
1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (8) 0.39>120030774-fold more potent[7][8]
Benznidazole (Reference) 1.85 - 6.15>50>8.13-[5][6]

Mechanism of Action: The Role of Nitroreductase

The trypanocidal activity of this compound derivatives is believed to be linked to the activation of the prodrug by a type I nitroreductase (NTR) enzyme present in the parasite.[1][2][4] This enzyme, which is absent in most eukaryotes, catalyzes the two-electron reduction of the nitro group on the triazole ring.[1] This reduction process leads to the formation of toxic metabolites that are lethal to the parasite.[1][5] The selective activation of these compounds within T. cruzi by a parasite-specific enzyme is a key factor contributing to their high selectivity index.[5] Studies have shown that T. brucei trypomastigotes with elevated levels of NTR are hypersensitive to these compounds.[4] Furthermore, some derivatives have been shown to be metabolized at a higher rate by nitroreductase compared to benznidazole.[7][8]

Mechanism of Action Proposed Mechanism of Action of this compound Derivatives cluster_parasite Trypanosoma cruzi cluster_host Mammalian Host Cell Prodrug This compound Derivative (Prodrug) NTR Type I Nitroreductase (NTR) Prodrug->NTR Enters Parasite Metabolites Toxic Metabolites NTR->Metabolites 2e- Reduction Death Parasite Death Metabolites->Death Induces Cytotoxicity Prodrug_host This compound Derivative (Prodrug) No_NTR No/Low Type I NTR Activity Prodrug_host->No_NTR Low_Toxicity Low/No Toxicity No_NTR->Low_Toxicity

Caption: Proposed mechanism of action for this compound derivatives in T. cruzi.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Anti-Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of T. cruzi.

Anti_Amastigote_Assay_Workflow Workflow for In Vitro Anti-Amastigote Assay Step1 1. Host Cell Seeding Mammalian host cells (e.g., L6 myoblasts or L929 fibroblasts) are seeded in 96-well plates. Step2 2. Parasite Infection Cells are infected with bloodstream trypomastigotes of T. cruzi. Step1->Step2 Step3 3. Compound Addition After allowing parasite invasion and transformation into amastigotes, various concentrations of the test compounds are added. Step2->Step3 Step4 4. Incubation The plates are incubated for a defined period (e.g., 48-96 hours) to allow for parasite proliferation. Step3->Step4 Step5 5. Staining and Imaging Cells are fixed, and parasites are stained (e.g., with Giemsa or a fluorescent dye). The number of amastigotes per cell is quantified using microscopy or high-content imaging. Step4->Step5 Step6 6. IC50 Determination The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration. Step5->Step6

Caption: A generalized workflow for the in vitro anti-amastigote assay.

Detailed Steps:

  • Host Cell Culture: Rat skeletal myoblasts (L6 cells) or another suitable host cell line are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Infection: Host cells are seeded in microtiter plates and infected with T. cruzi trypomastigotes at a specific multiplicity of infection.

  • Compound Treatment: After a period to allow for parasite invasion and differentiation into amastigotes, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified duration (typically 48 to 96 hours) to allow for amastigote proliferation in the untreated controls.

  • Quantification: The number of intracellular amastigotes is determined. This can be achieved by fixing the cells, staining with a DNA-binding dye (like DAPI) or Giemsa, and then counting the parasites per cell using automated microscopy or by measuring the activity of a parasite-specific reporter enzyme (e.g., β-galactosidase in transgenic parasites).

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls. The IC50 value, the concentration of the compound that reduces parasite growth by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds against mammalian cells, which is essential for determining the selectivity index.

Detailed Steps:

  • Cell Seeding: Mammalian cells (the same line used in the anti-amastigote assay, e.g., L6 cells) are seeded in 96-well plates.

  • Compound Addition: After cell attachment, various concentrations of the test compounds are added to the wells.

  • Incubation: The plates are incubated for the same duration as the anti-amastigote assay.

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the resazurin (B115843) reduction assay (AlamarBlue) or MTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Selectivity Index (SI) Calculation

The selectivity index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the anti-parasitic activity:

SI = CC50 (mammalian cells) / IC50 (T. cruzi amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells. Generally, an SI of ≥ 10 is considered promising for further development.

In Vivo Efficacy

Preliminary in vivo studies in mouse models of T. cruzi infection have shown that some this compound derivatives can significantly reduce parasitemia levels.[1][2] For example, the compound NTLA-1, administered at a low dose, led to a rapid and sustained decrease in peripheral parasite levels and even achieved a fraction of cures in the acute phase of infection.[4] More recent studies using luminescence-based assays with transgenic parasites have identified several compounds with in vivo efficacy superior to benznidazole.[1][5]

Conclusion

This compound derivatives represent a highly promising class of compounds for the development of new anti-Chagas disease drugs. Their potent and selective activity against Trypanosoma cruzi, often exceeding that of the current standard of care, benznidazole, makes them attractive candidates for further preclinical and clinical development. The proposed mechanism of action, involving parasite-specific nitroreductase activation, provides a strong rationale for their high selectivity. The comprehensive data presented in this guide, including comparative efficacy, mechanism of action, and detailed experimental protocols, should serve as a valuable resource for researchers in the field of anti-parasitic drug discovery.

References

A Comparative Analysis of the Decomposition Products of Nitrotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the decomposition products of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds with significant applications as energetic materials and pharmaceuticals. Understanding the decomposition pathways and the resulting products is crucial for assessing the stability, safety, and environmental impact of these compounds. This document summarizes key experimental data, details analytical methodologies, and visualizes decomposition pathways to facilitate further research and development.

Executive Summary

Nitrotriazoles are a focus of intense research due to their high energy content and potential as less sensitive explosives. Their decomposition, typically initiated by thermal, photochemical, or shock stimuli, results in a complex mixture of gaseous and solid products. This guide focuses on the comparative analysis of the decomposition products of two prominent nitrotriazoles: 3-nitro-1,2,4-triazol-5-one (NTO) and 3,5-dinitro-1H-1,2,4-triazole (HDNT). While both compounds produce similar small gaseous molecules upon decomposition, the presence of a second nitro group in HDNT is expected to influence the relative yields and decomposition mechanism.

Data Presentation: Decomposition Products

The thermal decomposition of nitrotriazoles primarily yields a variety of gaseous products. The following table summarizes the major and minor products identified for NTO and the expected products for HDNT based on its chemical structure and the known decomposition patterns of nitro-containing energetic materials. Quantitative yields are often dependent on the specific experimental conditions (e.g., heating rate, pressure, sample confinement).

NitrotriazoleMajor Gaseous Decomposition ProductsMinor Gaseous Decomposition ProductsSolid Residue
3-nitro-1,2,4-triazol-5-one (NTO) Nitrogen (N₂), Carbon Dioxide (CO₂), Nitric Oxide (NO), Isocyanic Acid (HNCO), Water (H₂O)[1]Nitrous Oxide (N₂O), Carbon Monoxide (CO), Hydrogen Cyanide (HCN), Ammonia (NH₃)[1]A polyurea- and polycarbamate-like residue has been suggested.[1]
3,5-dinitro-1H-1,2,4-triazole (HDNT) Nitrogen (N₂), Carbon Dioxide (CO₂), Nitric Oxide (NO), Nitrogen Dioxide (NO₂)Carbon Monoxide (CO), Water (H₂O), Hydrogen Cyanide (HCN)Polymeric nitrogen-containing materials

Experimental Protocols

The characterization of nitrotriazole decomposition products relies on a suite of analytical techniques capable of identifying and quantifying both gaseous and condensed-phase species. The following are detailed methodologies for the key experiments cited in the analysis of these materials.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique is instrumental in identifying the evolved gaseous products during thermal decomposition.

  • Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation: A small sample of the nitrotriazole (typically 1-5 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • TGA Method:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly employed to study the decomposition profile.

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400-500 °C).

  • FTIR Method:

    • Transfer Line and Gas Cell Temperature: The transfer line and the FTIR gas cell are heated to a temperature (e.g., 200-250 °C) sufficient to prevent condensation of the evolved gases.

    • Spectral Acquisition: FTIR spectra are collected continuously throughout the TGA run, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Analysis: The collected spectra are correlated with the weight loss events observed in the TGA data to identify the gaseous products evolved at specific temperatures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of complex mixtures of volatile and semi-volatile decomposition products.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Sample Preparation: Gaseous products from a controlled decomposition experiment (e.g., pyrolysis) are collected and injected into the GC. Alternatively, solid residues can be extracted with a suitable solvent, and the extract analyzed.

  • GC Method:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is optimized to ensure vaporization without inducing further decomposition of the analytes (e.g., 200-250 °C).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Oven Temperature Program: A temperature program is employed to separate the decomposition products. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of, for example, 35-550 amu.

    • Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile or thermally labile decomposition products that may be present in the solid residue.

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis or diode array detector.

  • Sample Preparation: The solid residue from the decomposition is extracted with a suitable solvent (e.g., acetonitrile (B52724) or methanol). The extract is then filtered through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed for complex mixtures. For example, a gradient of water (A) and acetonitrile (B) can be used, starting with a high percentage of A and gradually increasing the percentage of B. A small amount of acid (e.g., 0.1% formic acid) may be added to the mobile phase to improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: The UV-Vis detector is set to monitor at one or more wavelengths where the compounds of interest absorb (e.g., 210 nm and 254 nm).

    • Data Analysis: The retention times and UV spectra of the peaks are compared with those of known standards for identification and quantification.

Mandatory Visualization

Decomposition Pathways

The following diagrams illustrate the proposed thermal decomposition pathways for NTO and HDNT.

NTO_Decomposition cluster_initial Initial Decomposition cluster_products Decomposition Products NTO 3-Nitro-1,2,4-triazol-5-one (NTO) RingCleavage Ring Cleavage NTO->RingCleavage Path A NO2_Elimination NO2 Elimination NTO->NO2_Elimination Path B N2 N2 RingCleavage->N2 CO2 CO2 RingCleavage->CO2 HNCO HNCO RingCleavage->HNCO Minor Minor Products (N2O, CO, HCN, NH3) RingCleavage->Minor NO NO NO2_Elimination->NO H2O H2O NO2_Elimination->H2O

Caption: Proposed thermal decomposition pathways of 3-nitro-1,2,4-triazol-5-one (NTO).

HDNT_Decomposition cluster_initial Initial Decomposition cluster_products Decomposition Products HDNT 3,5-Dinitro-1H-1,2,4-triazole (HDNT) NO2_Loss1 C-NO2 Homolysis (1) HDNT->NO2_Loss1 NO2_Loss2 C-NO2 Homolysis (2) HDNT->NO2_Loss2 Ring_Opening Ring Opening NO2_Loss1->Ring_Opening NO2 NO2 NO2_Loss1->NO2 NO2_Loss2->Ring_Opening NO2_Loss2->NO2 N2 N2 Ring_Opening->N2 CO2 CO2 Ring_Opening->CO2 NO NO Ring_Opening->NO Minor Minor Products (CO, H2O, HCN) Ring_Opening->Minor

Caption: Plausible thermal decomposition pathways of 3,5-dinitro-1H-1,2,4-triazole (HDNT).

Experimental Workflow

The logical flow for the analysis of nitrotriazole decomposition products is depicted below.

Experimental_Workflow cluster_analysis Product Analysis Start Nitrotriazole Sample Decomposition Controlled Decomposition (e.g., Thermal) Start->Decomposition TGA_FTIR TGA-FTIR Analysis (Evolved Gas Identification) Decomposition->TGA_FTIR Gaseous Products GC_MS GC-MS Analysis (Volatile/Semi-Volatile Products) Decomposition->GC_MS Gaseous & Volatile Products HPLC HPLC Analysis (Non-Volatile Residue) Decomposition->HPLC Solid Residue Data_Integration Data Integration and Comparative Analysis TGA_FTIR->Data_Integration GC_MS->Data_Integration HPLC->Data_Integration

Caption: General experimental workflow for the analysis of nitrotriazole decomposition.

References

Assessing Lot-to-Lot Variability of Commercial 3-Nitro-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are paramount to ensuring reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial 3-Nitro-1,2,4-triazole (N3T), a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. By presenting objective comparisons and supporting experimental data, this document aims to equip users with the necessary tools to qualify and select the most suitable commercial sources of N3T for their specific applications.

Introduction to this compound and the Importance of Lot-to-Lot Consistency

This compound is a heterocyclic compound widely employed as a synthetic intermediate.[1][2] Its applications range from the synthesis of fungicides and herbicides to its use as a coupling agent in nucleic acid chemistry.[1][3] Given its role in the formation of active pharmaceutical ingredients and other critical molecules, variations in purity and impurity profiles between different commercial lots can have significant consequences on reaction yields, byproduct formation, and the overall safety and efficacy of the final product. Therefore, a thorough assessment of lot-to-lot variability is a critical aspect of quality control in any research or manufacturing process involving this reagent.

Comparative Analysis of Commercial this compound Lots

To illustrate the potential for lot-to-lot variability, this section presents a simulated comparative analysis of three hypothetical lots of this compound from three different commercial suppliers. The data presented in the following tables are intended to be representative of the types of variations that can be observed and highlight the importance of in-house quality assessment.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by Area NormalizationRetention Time (min)
Supplier AA-00199.25.4
Supplier AA-00298.95.4
Supplier BB-00199.55.5
Supplier CC-00198.55.3

Table 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

SupplierLot NumberMajor Impurity 1 (Relative Abundance %)Major Impurity 2 (Relative Abundance %)
Supplier AA-0010.3 (Isomer)0.1 (Unidentified)
Supplier AA-0020.5 (Isomer)0.2 (Unidentified)
Supplier BB-0010.1 (Isomer)Not Detected
Supplier CC-0010.8 (Unreacted Starting Material)0.3 (Isomer)

Table 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

SupplierLot NumberMelting Point (°C)
Supplier AA-001212.5
Supplier AA-002211.8
Supplier BB-001213.1
Supplier CC-001210.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols can be adapted and validated for in-house use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of similar nitrotriazole compounds.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 70:30 v/v). The ratio may require optimization for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound lot and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a 10 µL aliquot of the prepared sample. Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound lot in a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Identify and quantify impurities based on their mass spectra and relative peak areas.

Differential Scanning Calorimetry (DSC) for Thermal Analysis
  • Instrumentation: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 250 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Visualizing Workflows and Pathways

Diagrams created using Graphviz are provided below to illustrate the experimental workflow for assessing lot-to-lot variability and a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Assessment cluster_evaluation Evaluation and Decision start Receive Commercial Lots of this compound hplc Purity Assessment (HPLC) start->hplc gcms Impurity Profiling (GC-MS) start->gcms dsc Thermal Analysis (DSC) start->dsc compare Compare Data Against Specifications and Previous Lots hplc->compare gcms->compare dsc->compare decision Accept or Reject Lot compare->decision

Caption: Experimental workflow for assessing the lot-to-lot variability of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor N3T-Derivative Inhibitor inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Recommendations

The presented data and protocols underscore the importance of a systematic approach to evaluating the lot-to-lot variability of commercial this compound. While most suppliers provide a certificate of analysis, these may not capture the full spectrum of potential impurities or minor variations that could impact sensitive applications.

Recommendations for researchers and drug development professionals include:

  • Establish Internal Specifications: Define acceptable purity levels, impurity thresholds, and physical property ranges based on the specific requirements of your application.

  • Qualify New Suppliers: Before committing to a new supplier, perform a comprehensive analysis of a sample lot to ensure it meets your established specifications.

  • Implement Routine Lot Testing: For each new lot received, at a minimum, perform a confirmatory purity analysis (e.g., by HPLC) to ensure consistency.

  • Maintain a Reference Lot: Store a well-characterized lot of this compound as a reference standard for comparison with new lots.

By implementing these quality control measures, researchers can mitigate the risks associated with reagent variability, leading to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Nitro-1,2,4-triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Nitro-1,2,4-triazole, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is a hazardous substance that may cause skin, eye, and respiratory irritation.[1][2] As with many nitro compounds, it is crucial to handle this chemical and any contaminated materials as hazardous waste.

Quantitative Data and Safety Parameters

While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key safety and handling parameters for this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. A NIOSH-approved respirator should be used if there is a risk of inhalation.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, and acids.[3][4]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.
Spill Response For small spills, use an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3]
Waste Container Use a designated, compatible container (e.g., glass or polyethylene-lined steel) with a secure, tight-fitting lid. Do not fill the container to more than 80% capacity.[3]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[2] High-temperature incineration at a permitted facility is the most probable final disposal method.[3][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact.[6]

Waste Segregation and Collection
  • Solid Waste : Collect any surplus or expired this compound in a designated and clearly labeled hazardous waste container.[2] The container should be robust, chemically resistant, and have a secure lid.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[2]

  • Solutions : If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2]

  • Do Not Mix : Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[3]

Labeling and Storage
  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Toxic"), and the date of accumulation.[2]

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2][3]

  • Provide the disposal company with all available information about the waste, including the Safety Data Sheet (SDS) for the compound.[2]

Empty Container Management

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Experimental Protocols

No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the searched literature.[3] The standard and required procedure is disposal via a licensed hazardous waste contractor.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Collect Collect Waste in Designated Container Segregate->Collect Label Label Container Correctly Collect->Label Store Store in Secure, Well-Ventilated Area Label->Store Contact Contact EHS or Licensed Contractor Store->Contact Transport Arrange for Pickup and Transport Contact->Transport Incinerate High-Temperature Incineration Transport->Incinerate

References

Essential Safety and Logistics for Handling 3-Nitro-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Nitro-1,2,4-triazole (CAS No: 24807-55-4). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Operational Plan for Safe Handling

Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and the use of appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to minimize inhalation of dust or vapors.

  • Eye Wash Station: An easily accessible eye wash station should be available in the immediate work area.[3]

Administrative Controls:

  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this chemical before commencing any work.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the chemical.[1] Contaminated clothing and shoes should be removed immediately.[4]

  • Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed when not in use.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][5]

Personal Protective Equipment (PPE):

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Chemical goggles or safety glasses are mandatory. A face shield should be used when there is a risk of splashing.[1]29 CFR 1910.133[1] or European Standard EN166[5]
Hand Protection Wear suitable protective gloves.[1][6] Recommended materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc for handling dry solids.[3] Always inspect gloves for any signs of degradation before use.[3]29 CFR 1910.138[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat or overalls should be worn.[3] In situations with a higher risk of exposure, a P.V.C. apron may be necessary.[3]
Respiratory Protection Respiratory protection is necessary in cases of inadequate ventilation or when dust becomes airborne.[1][3] A NIOSH-approved respirator with a particle filter is recommended.[5]29 CFR 1910.134[1]
Foot Protection Safety shoes are recommended when handling larger quantities of the chemical.[1]29 CFR 1910.136[1]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the leak if it is safe to do so.[1]

  • Clean-up: For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]

  • PPE: Only qualified personnel wearing appropriate protective equipment should intervene in a spill.[1]

Disposal Plan

All waste, including the chemical itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[5]

  • Containerization: Collect waste in a suitable, labeled container.

  • Disposal Method: Dispose of the contents and container in accordance with a licensed collector's sorting instructions.[1] The recommended method of disposal is through an authorized incinerator, potentially equipped with an afterburner and a flue gas scrubber.[1]

  • Contaminated PPE: Used gloves and other contaminated disposable materials should be collected in a designated waste container for proper disposal.

  • Wash Water: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal.[3]

Workflow for Safe Handling and Disposal

start Start: Handling this compound assess_hazards 1. Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards ppe 2. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->ppe handling 3. Handle in Ventilated Area (Fume Hood) ppe->handling storage 4. Store Properly (Cool, Dry, Well-Ventilated, Tightly Closed) handling->storage spill Spill Occurs handling->spill waste_generation 5. Waste Generation (Excess Chemical, Contaminated Materials) handling->waste_generation storage->waste_generation spill_procedure Follow Spill Procedure (Evacuate, Ventilate, Contain, Clean-up) spill->spill_procedure Emergency spill_procedure->waste_generation disposal 6. Dispose of Waste Properly (Licensed Incinerator) waste_generation->disposal decontamination 7. Decontaminate Work Area & Remove PPE disposal->decontamination end End decontamination->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.